molecular formula C2H7NO2S B075362 Ethanesulfonamide CAS No. 1520-70-3

Ethanesulfonamide

Katalognummer: B075362
CAS-Nummer: 1520-70-3
Molekulargewicht: 109.15 g/mol
InChI-Schlüssel: ZCRZCMUDOWDGOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanesulfonamide is a versatile small molecule organic compound of significant interest in medicinal chemistry and biochemical research. As a primary sulfonamide, it serves as a critical synthetic intermediate and a key pharmacophore in the design and development of novel therapeutic agents. Its mechanism of action is primarily attributed to its ability to act as a potent zinc-binding group (ZBG), effectively inhibiting the catalytic activity of metalloenzymes, most notably carbonic anhydrases . Researchers leverage this property to investigate CA isoforms involved in various physiological and pathological processes, including but not limited to glaucoma, epilepsy, and cancer. Beyond carbonic anhydrase inhibition, the this compound scaffold is integral to the synthesis of sulfonamide-based inhibitors targeting a wide array of enzymes, as well as the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. This reagent is particularly valued for its utility in probing enzyme mechanisms, developing diagnostic tools, and as a fundamental building block in drug discovery pipelines. It is presented as a high-purity compound to ensure reliability and reproducibility in experimental outcomes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRZCMUDOWDGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061752
Record name Ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-70-3
Record name Ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanesulfonamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethanesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide (CAS No. 1520-70-3) is a simple alkylsulfonamide that serves as a fundamental building block in organic synthesis and medicinal chemistry. Its sulfonamide moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities. This technical guide provides an in-depth overview of the core chemical and structural characteristics of this compound, supported by experimental data and methodologies.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its handling, formulation, and application in various experimental settings.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂H₇NO₂S[1]
Molecular Weight 109.15 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 60 °C[3]
Boiling Point 214.9 ± 23.0 °C at 760 mmHg[3]
Solubility Soluble in water[2]
pKa 10.81 ± 0.60 (Predicted)
logP (XLogP3-AA) -0.7[1]
Table 2: Identifiers of this compound
IdentifierValueSource(s)
CAS Number 1520-70-3[1]
IUPAC Name This compound[1]
SMILES CCS(=O)(=O)N[1]
InChI InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)[1]
InChIKey ZCRZCMUDOWDGOB-UHFFFAOYSA-N[1]

Chemical Structure

The molecular structure of this compound consists of an ethyl group attached to a sulfonamide functional group. The sulfur atom is in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to both the ethyl group's carbon and the nitrogen of the amide group.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound (General Protocol)

Objective: To synthesize this compound from ethanesulfonyl chloride.

Materials:

  • Ethanesulfonyl chloride

  • Ammonium hydroxide (concentrated solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization (General Protocol)

The crude product can be purified by recrystallization to obtain a higher purity solid.

Objective: To purify crude this compound by recrystallization.[4][5]

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water)[4]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A common solvent system for sulfonamides is an ethanol/water mixture.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.[4][5]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group. The amine (NH₂) protons will appear as a broad singlet. For sulfonamides in general, the -SO₂NH- proton signal appears between 8.78 and 10.15 ppm.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two carbon atoms of the ethyl group. The carbon atom directly attached to the sulfur will be deshielded and appear at a higher chemical shift (further downfield).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[1]

  • S=O stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group.[1]

  • S-N stretching: A band in the region of 950-900 cm⁻¹.[1]

  • C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) is expected to involve the cleavage of the C-S and S-N bonds. Common fragments for sulfonamides can arise from the loss of SO₂.[6]

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways or its distinct biological activities. The biological effects of the broader sulfonamide class of compounds are vast and well-documented. For instance, certain sulfonamide-containing diuretics are known to interact with ion transporters like the Na-K-Cl cotransporter (NKCC1), which can, in turn, influence inflammatory pathways such as the NF-κB signaling pathway.[7]

The diagram below illustrates a generalized signaling pathway that can be influenced by some sulfonamide derivatives, highlighting the potential for this chemical class to modulate cellular processes. It is important to note that this is a general representation, and the specific involvement of this compound in this or any other pathway has not been definitively established.

Signaling_Pathway cluster_nucleus Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor IKK IKK Complex Receptor->IKK activates Sulfonamide Some Sulfonamide Derivatives NKCC1 NKCC1 Ion Transporter Sulfonamide->NKCC1 inhibits NKCC1->IKK modulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammatory Response)

Caption: Generalized pathway showing potential influence of some sulfonamides on NF-κB signaling.

Conclusion

This compound is a fundamental organic compound with well-defined chemical and structural properties. While it serves as a valuable synthon for more complex, biologically active molecules, its own direct biological effects and interactions with cellular signaling pathways are not extensively documented. This guide provides a consolidated resource of its known characteristics and offers generalized experimental protocols that can be adapted for its synthesis and purification. Further research is warranted to explore the potential biological roles of this simple sulfonamide.

References

Ethanesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of ethanesulfonamide, a simple yet significant sulfonamide compound. It details the molecular and physicochemical properties of this compound, outlines a representative protocol for its synthesis, and explores its established roles as a competitive inhibitor of dihydropteroate synthase and an inhibitor of carbonic anhydrase. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and visual representations of key biological pathways and chemical synthesis workflows to facilitate further research and application.

Introduction

This compound (C2H7NO2S) is an organic compound that belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to an ethyl group. While it is one of the simplest alkyl sulfonamides, it serves as a fundamental structure for understanding the chemical and biological activities of this important class of compounds. Sulfonamides are renowned for their antimicrobial properties and have been cornerstones in the development of therapeutics for a variety of conditions, including bacterial infections and glaucoma.[1][2] This guide aims to provide an in-depth technical resource on this compound, covering its fundamental properties, synthesis, and mechanisms of action.

Molecular Formula and Physicochemical Properties

This compound is a well-characterized compound with established physical and chemical properties. The key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C2H7NO2S[1][3]
Molecular Weight 109.15 g/mol [1][3]
CAS Number 1520-70-3[1][3]
Appearance White crystalline solid[1]
pKa 10.81 ± 0.60 (Predicted)[1]
Topological Polar Surface Area 68.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for assessing its potential as an enzyme inhibitor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethanesulfonyl chloride with ammonia.[4] This is a standard method for the formation of primary sulfonamides.

Reaction:

C2H5SO2Cl + 2 NH3 → C2H5SO2NH2 + NH4Cl

Materials:

  • Ethanesulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Anhydrous solvent (e.g., toluene, ethanol, or methanol)[5]

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware for extraction and filtration.

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanesulfonyl chloride in an appropriate anhydrous solvent and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of ethanesulfonyl chloride. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

  • Acidify the reaction mixture with dilute hydrochloric acid to neutralize excess ammonia.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

General Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against dihydropteroate synthase, the target of sulfonamide antibacterials.[3][6]

Materials:

  • Purified dihydropteroate synthase (DHPS) enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • This compound (or other sulfonamide inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of PABA, DHPP, and this compound in a suitable buffer or solvent.

  • In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The formation of dihydropteroate can be monitored directly or through a coupled-enzyme assay.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound, like other sulfonamides, are primarily attributed to its ability to interfere with specific enzymatic pathways in microorganisms and host cells.

Inhibition of Folic Acid Synthesis in Bacteria

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1][2][7] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.[1] this compound, being a structural analog of the natural substrate p-aminobenzoic acid (PABA), competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[2] The depletion of folic acid inhibits the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.[1]

Folic_Acid_Synthesis_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folic_Acid Folic Acid DHP->Folic_Acid Further Steps Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Inhibition of bacterial folic acid synthesis by this compound.

Inhibition of Carbonic Anhydrase

Carbonic_Anhydrase_Inhibition cluster_reaction Carbonic Anhydrase Catalysis CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrates HCO3 H+ + HCO3- CA->HCO3 Products Zn_ion Zn2+ in Active Site This compound This compound This compound->CA Inhibition

Inhibition of carbonic anhydrase by this compound.

Experimental and Logical Workflows

This section provides a visual representation of the synthesis workflow for this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from ethanesulfonyl chloride.

Synthesis_Workflow start Start reactants Dissolve Ethanesulfonyl Chloride in Anhydrous Solvent start->reactants cooling Cool to 0-5 °C reactants->cooling addition Slowly Add Aqueous Ammonia cooling->addition reaction Stir at Room Temperature addition->reaction workup Acidify and Extract with Organic Solvent reaction->workup wash Wash with NaHCO3 and Brine workup->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization concentrate->purify end Pure this compound purify->end

Synthesis and purification workflow for this compound.

Conclusion

This compound, with its simple structure, provides a valuable model for studying the broader class of sulfonamides. Its synthesis is straightforward, and its mechanisms of action are well-established, primarily involving the inhibition of dihydropteroate synthase in bacteria and carbonic anhydrase. This technical guide has provided essential data, detailed experimental protocols, and clear visual representations of its biological and chemical workflows to support further research into its properties and applications. As the foundation of a diverse and medically important class of compounds, a thorough understanding of this compound is crucial for scientists and researchers in the fields of medicinal chemistry and drug development.

References

Ethanesulfonamide (CAS 1520-70-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanesulfonamide, with the CAS registry number 1520-70-3, is an organic compound belonging to the sulfonamide class of molecules.[1] Characterized by an ethanesulfonyl group linked to an amino group, this white crystalline solid serves as a versatile building block in organic synthesis and holds relevance in the fields of medicinal chemistry and proteomics research.[1][2] Its utility stems from the reactive sulfonamide moiety, which can be further functionalized, and its structural similarity to p-aminobenzoic acid (PABA), conferring potential antibacterial properties characteristic of the sulfonamide drug class. This guide provides a comprehensive overview of this compound's chemical and physical properties, spectroscopic data, synthesis, and key applications for professionals in research and drug development.

Chemical and Physical Properties

This compound is a relatively simple yet important molecule. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical modeling.

PropertyValueSource
Molecular Formula C₂H₇NO₂S[1][2]
Molecular Weight 109.15 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 60 °C
Boiling Point 214.9±23.0 °C at 760 mmHg (Predicted)
Density 1.265±0.06 g/cm³ (Predicted)
pKa 10.81±0.60 (Predicted)
InChI InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)[1]
InChIKey ZCRZCMUDOWDGOB-UHFFFAOYSA-N[1]
Canonical SMILES CCS(=O)(=O)N[1]
Solubility Soluble in water[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and observed spectral data are crucial for identity confirmation in synthetic and analytical applications.

Spectroscopic TechniqueDataSource
¹H NMR Predicted shifts: -CH₃ (~1.3 ppm, triplet), -CH₂- (~3.1 ppm, quartet), -NH₂ (variable, broad singlet)General NMR Principles
¹³C NMR Predicted shifts: -CH₃ (~10 ppm), -CH₂- (~48 ppm)[1]
FT-IR (Melt) Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching.[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) and characteristic fragmentation pattern.[1]

Table 2: Spectroscopic Data for this compound

Synthesis and Experimental Protocols

General Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard method for the formation of primary sulfonamides.

G start Starting Materials reagents Ethanesulfonyl Chloride Ammonia (aqueous or gas) start->reagents reaction Reaction Vessel (e.g., Round-bottom flask) reagents->reaction Addition workup Work-up reaction->workup Quenching conditions Controlled Temperature (e.g., 0-25 °C) Stirring conditions->reaction Maintained extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with Na₂SO₄) extraction->drying purification Purification drying->purification Crude Product recrystallization Recrystallization or Column Chromatography purification->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of ethanesulfonyl chloride in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Ammonia: An excess of aqueous ammonia is added dropwise to the stirred solution of ethanesulfonyl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white crystalline solid.

Experimental Protocol: Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for this compound.

G sample This compound Sample nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) sample->nmr_prep ftir_prep Prepare as KBr pellet or neat on ATR crystal sample->ftir_prep ms_prep Dissolve in volatile solvent (e.g., Methanol, Acetonitrile) sample->ms_prep nmr_analysis ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr_analysis ftir_analysis FT-IR Spectroscopy ftir_prep->ftir_analysis ms_analysis Mass Spectrometry (e.g., GC-MS, ESI-MS) ms_prep->ms_analysis data_processing Data Processing and Structure Elucidation nmr_analysis->data_processing ftir_analysis->data_processing ms_analysis->data_processing

Caption: Workflow for spectroscopic analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • For a solid sample, a KBr pellet is prepared by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, a spectrum can be obtained from the neat solid using an Attenuated Total Reflectance (ATR) accessory.

    • The IR spectrum is recorded using an FT-IR spectrometer.

  • Mass Spectrometry (MS):

    • A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

    • The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

    • The mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.

Applications in Research and Development

Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. The ethyl group of this compound can be further functionalized to introduce desired physicochemical properties and biological activities.

Proteomics Research

In the field of proteomics, this compound and its derivatives can be utilized in several ways.[2] One application is in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. For instance, an azide- or alkyne-modified version of this compound could be used to tag proteins or peptides for subsequent analysis by mass spectrometry.

G start Protein Mixture labeling Labeling with Functionalized This compound Derivative (e.g., via Click Chemistry) start->labeling digestion Enzymatic Digestion (e.g., Trypsin) labeling->digestion separation LC Separation of Peptides digestion->separation ms_analysis Tandem Mass Spectrometry (MS/MS) separation->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis result Identification of Labeled Proteins and Peptides data_analysis->result

References

Biological Activities of Ethanesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of ethanesulfonamide and ethenesulfonamide derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating potent and selective activities across various therapeutic areas. This document provides a comprehensive overview of their primary biological targets, quantitative activity data, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.

Endothelin Receptor Antagonism

This compound and particularly ethenesulfonamide derivatives have been extensively investigated as potent and selective antagonists of endothelin (ET) receptors, primarily the ET-A receptor subtype. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases.

Quantitative Data for Endothelin Receptor Antagonism

The following table summarizes the in vitro inhibitory activities of representative this compound and ethenesulfonamide derivatives against endothelin receptors.

Compound IDDerivative TypeTarget ReceptorIC50 (nM)Selectivity (ET-B/ET-A)Reference
5a 2-PhenylethenesulfonamideET-A-Improved vs. Bosentan[1]
5n 2-Fluoroethoxy derivative of 2-phenylethenesulfonamideET-A2.11200[1]
6e Methoxy derivativeET-A-Well-tolerated[2]
6l 2-(Pyridin-3-yl)ethenesulfonamide derivativeET-A-Well-tolerated[2]
6q 2-Phenylthis compound derivativeET-A-Well-tolerated[2]
6s 2,4,6-trimethylphenyl derivative of 2-phenylethenesulfonamideET-A/ET-B Mixed2.2 (for ET-A)-[3]
Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors expressed in Chinese Hamster Ovary (CHO) cells.[1][4]

Materials:

  • Membrane preparations from CHO cells stably expressing human ET-A or ET-B receptors.

  • Radioligand: [¹²⁵I]ET-1.

  • Unlabeled Ligands: Test compounds, unlabeled ET-1 (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the target receptor to confluency.

    • Homogenize cells in a lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend in a storage buffer to a known protein concentration.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled ET-1.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 3 hours to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound.

This ex vivo assay measures the ability of a compound to inhibit the contraction of isolated rat aortic rings induced by endothelin-1.[6]

Materials:

  • Thoracic aorta from male Wistar rats.

  • Krebs-Henseleit solution.

  • Endothelin-1 (ET-1).

  • Test compounds.

  • Isolated organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Cut the aorta into rings (3-4 mm in length).

  • Mounting: Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and aerated with carbogen gas.

  • Equilibration and Viability Check: Allow the rings to equilibrate and then test their viability by inducing contraction with KCl.

  • Experimental Protocol:

    • Pre-incubate the aortic rings with the test compound or vehicle for a specified period.

    • Add cumulative concentrations of ET-1 to the organ bath to generate a concentration-response curve.

    • Record the isometric tension at each concentration.

  • Data Analysis: Compare the concentration-response curves in the presence and absence of the antagonist to determine its functional inhibitory activity.

Signaling Pathway

The following diagram illustrates the endothelin-1 signaling pathway and the point of inhibition by this compound-based ET-A receptor antagonists.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds Gq_11 Gq/11 ET-A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Responses (Vasoconstriction, Proliferation) Ca2+->Response Induces PKC->Response Induces Antagonist This compound Antagonist Antagonist->ET-A_Receptor Blocks

Endothelin-1 Signaling Pathway and Inhibition.

Anticancer Activity

While the primary focus for this compound derivatives has been on endothelin receptor antagonism, the broader class of sulfonamides is well-known for its anticancer properties.[7] These activities are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and kinases.

Quantitative Data for Anticancer Activity

The following table presents the cytotoxic activity of some sulfonamide derivatives against various human cancer cell lines. It is important to note that these are general sulfonamides and not specifically this compound derivatives, but they provide a basis for potential activity within this class.

Compound IDCancer Cell LineIC50 (µM)Reference
General Sulfonamides MDA-MB-468< 30[8]
MCF-7< 128[8]
HeLa< 360[8]
Benzenesulfonamide-imidazole derivative IGR3927.8 ± 2.8[9]
MDA-MB-23120.5 ± 3.6[9]
Experimental Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][10][11]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (this compound derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the test compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds at various concentrations Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used, and their derivatives continue to be explored for new antimicrobial applications.[8] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data for Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for some sulfonamide derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivatives Staphylococcus aureus32 - 512[8]
Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][12]

Materials:

  • Test sulfonamide compounds.

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[13][14][15] CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticancer drugs.

Quantitative Data for Carbonic Anhydrase Inhibition

The following table provides the inhibition constants (Ki) for some sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound IDhCA IsoformKi (nM)Reference
Aromatic Sulfonamides hCA I240 - 2185[16]
hCA II19 - 83[16]
hCA IX25 - 882[16]
hCA XII8.8 - 175[16]
Sulfonyl Semicarbazides hCA IX20.5 - 81.3[14]
hCA XII0.59 - 0.79[14]
Experimental Protocol

This assay measures the inhibition of the CA-catalyzed hydration of CO₂ using a stopped-flow spectrophotometer.[14][17]

Materials:

  • Purified human carbonic anhydrase isoforms.

  • Test compounds.

  • Assay Buffer: 20 mM HEPES, pH 7.4.

  • CO₂-saturated water.

  • pH indicator (e.g., phenol red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test inhibitor at various concentrations.

  • Assay Execution:

    • Rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over a short period (10-100 seconds) to determine the initial rate of the reaction.

  • Data Analysis:

    • Determine the initial velocities at different substrate (CO₂) concentrations.

    • Calculate the inhibition constants (Ki) by non-linear least-squares methods.

Synthesis of this compound Derivatives

A general synthetic route to this compound and ethenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine or through multi-step sequences starting from other sulfur-containing precursors.[2][18][19][20][21]

Synthesis_Workflow Starting_Material Aryl/Alkyl Halide or other precursor Intermediate_1 Sulfonyl Chloride Starting_Material->Intermediate_1 e.g., Diazotization, Sulfonylation Final_Product This compound Derivative Intermediate_1->Final_Product Reaction with Amine Amine Amine (R-NH2) Amine->Final_Product

General Synthesis Workflow for Sulfonamide Derivatives.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The potent and selective nature of these compounds, particularly as endothelin receptor antagonists, highlights their therapeutic potential. Further research into their anticancer, antimicrobial, and enzyme inhibitory activities is warranted to fully explore the pharmacological scope of this versatile chemical scaffold.

References

The Ethanesulfonamide Moiety: A Scaffolding Approach to Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanesulfonamide, a simple alkylsulfonamide, is a crucial structural motif in medicinal chemistry. While its standalone biological activity is not extensively documented, its incorporation into more complex molecules confers significant pharmacological properties. This technical guide delves into the primary mechanisms of action through which this compound-containing compounds exert their effects on biological systems. The two principal pathways elucidated are the antagonism of endothelin receptors and the inhibition of carbonic anhydrase. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. This compound, as a fundamental building block, offers a synthetically versatile scaffold for the design of potent and selective modulators of various biological targets.[1] Its physicochemical properties can be finely tuned through chemical modification, leading to compounds with optimized pharmacokinetic and pharmacodynamic profiles. This guide focuses on two well-established mechanisms of action for molecules incorporating the this compound moiety: endothelin-A receptor antagonism and carbonic anhydrase inhibition.

Endothelin-A Receptor Antagonism

The endothelin (ET) system plays a pivotal role in vasoconstriction and cell proliferation. The ET-A receptor, in particular, is a key mediator of these effects, and its overactivation is implicated in various cardiovascular diseases, including hypertension.[2] Derivatives of this compound have been identified as potent and selective antagonists of the ET-A receptor.[3]

Signaling Pathway

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to the ET-A receptor, a G-protein coupled receptor (GPCR). This binding event activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction and vasoconstriction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor (GPCR) ET1->ETAR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates (via Gαq/11) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on SR) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ethanesulfonamide_Antagonist This compound Derivative (Antagonist) Ethanesulfonamide_Antagonist->ETAR Blocks Ca_release Ca²⁺ Release IP3R->Ca_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: Endothelin-A receptor signaling pathway and its inhibition.

Mechanism of Action

This compound-based antagonists act as competitive inhibitors at the ET-A receptor.[4] By binding to the receptor, they prevent the binding of the endogenous ligand, ET-1, thereby blocking the downstream signaling cascade that leads to vasoconstriction. The sulfonamide moiety often plays a critical role in anchoring the molecule within the receptor's binding pocket through hydrogen bonding and other non-covalent interactions.

Quantitative Data

The following table summarizes the in vitro activity of representative this compound and ethenesulfonamide derivatives as ET-A receptor antagonists.

CompoundTarget ReceptorIC50 (nM)Reference
2-phenylethenesulfonamide derivative (5a)ET-A-[4]
2-fluoroethoxy derivative (5n)ET-A2.1[4]
2-phenylthis compound derivative (6q)ET-A-[3]

Note: Specific IC50 values for compounds 5a and 6q were not provided in the cited literature, but they were described as having significant ET-A binding affinity.

Experimental Protocols

This protocol outlines a method for determining the binding affinity of test compounds to the ET-A receptor.

Materials:

  • Membrane preparations from cells expressing the human ET-A receptor.

  • Radiolabeled ligand (e.g., [¹²⁵I]ET-1).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

G start Start prep_reagents Prepare Reagents: - Cell Membranes (ET-A Receptor) - [¹²⁵I]ET-1 - Test Compounds - Binding Buffer start->prep_reagents incubation Incubate: Membranes + [¹²⁵I]ET-1 + Test Compounds prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing measurement Measure Radioactivity (Scintillation Counter) washing->measurement analysis Data Analysis: Calculate IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for an ET-A receptor binding assay.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Sulfonamides are classic inhibitors of carbonic anhydrases.[5]

Biological Pathway

In various tissues, carbonic anhydrase facilitates the rapid interconversion of CO₂ and H₂O to H⁺ and HCO₃⁻. This reaction is crucial for maintaining acid-base balance and for the transport of CO₂ from tissues to the lungs. In the eye, CA activity in the ciliary body contributes to the secretion of aqueous humor, and its inhibition can lower intraocular pressure.[6] In the kidneys, CA is involved in the reabsorption of bicarbonate, and its inhibition leads to diuresis.[6]

G CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA Inhibits

Caption: The reversible reaction catalyzed by carbonic anhydrase.

Mechanism of Action

The mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[7] This coordination mimics the tetrahedral transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[8] The binding is typically reversible and non-competitive.[9]

Quantitative Data
Sulfonamide ClasshCA IsoformKi (nM) RangeReference
Aromatic/HeterocyclichCA I68.4 - 458.1[8]
Aromatic/HeterocyclichCA II3.3 - 866.7[8]
Aromatic/HeterocyclichCA IX6.1 - 568.8[8]
Aromatic/HeterocyclichCA XII55.4 - 113.2[8]
Experimental Protocols

A common method to assess CA inhibition is to measure the inhibition of its esterase activity using a chromogenic substrate.[8]

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II).

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Substrate: p-nitrophenyl acetate (pNPA).

  • Test compounds (sulfonamides).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add the assay buffer, test compound at various concentrations, and the CA enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the pNPA substrate.

  • Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G start Start plate_prep Prepare 96-well Plate: - Assay Buffer - Test Compounds - CA Enzyme start->plate_prep pre_incubation Pre-incubate (10 min, RT) plate_prep->pre_incubation add_substrate Add Substrate (p-nitrophenyl acetate) pre_incubation->add_substrate measure_absorbance Monitor Absorbance at 400 nm (Kinetic Read) add_substrate->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates determine_ic50 Determine IC₅₀ calculate_rates->determine_ic50 end End determine_ic50->end

Caption: Workflow for a carbonic anhydrase inhibition assay.

Conclusion

The this compound moiety is a valuable scaffold in drug discovery, enabling the development of potent and selective modulators of critical biological pathways. Its role in the design of endothelin-A receptor antagonists and carbonic anhydrase inhibitors highlights its significance in addressing a range of therapeutic needs, from cardiovascular disease to glaucoma. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and optimization of this compound-based compounds as novel therapeutic agents. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation drugs with enhanced efficacy and safety profiles.

References

The Ethanesulfonamide Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Among the diverse sulfonamide-containing scaffolds, the ethanesulfonamide moiety presents a valuable and versatile building block in the design of novel drug candidates. Its unique physicochemical properties, including its role as a bioisostere and its synthetic tractability, have led to its incorporation in compounds targeting a range of biological systems. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its applications, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

This compound as a Bioisostere

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The sulfonamide group is a well-established bioisostere for the carboxylic acid and amide functionalities.[4] Specifically, the this compound group can offer several advantages over a carboxylate or an amide:

  • Increased Lipophilicity: The replacement of a polar carboxylic acid with a more nonpolar this compound can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic hydrolysis compared to an amide bond, leading to improved metabolic stability and a longer duration of action.[1]

  • Modulation of pKa: While sulfonamides are generally weaker acids than carboxylic acids, their acidity can be tuned through substitution, allowing for the optimization of interactions with biological targets.

  • Three-Dimensional Structure: The tetrahedral geometry of the sulfur atom in the sulfonamide group can present a different vector for substituent interactions compared to the planar amide or carboxylate groups, potentially leading to improved binding affinity and selectivity.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for various biological targets. This section will focus on two prominent examples: endothelin receptor antagonists and carbonic anhydrase inhibitors.

Endothelin Receptor Antagonists

The endothelin (ET) system plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases.[5] Endothelin receptors, particularly the ETA subtype, are attractive targets for therapeutic intervention. Researchers have discovered that replacing the benzenesulfonamide group in known endothelin receptor antagonists with a 2-phenylethenesulfonamide or a 2-phenylthis compound group can lead to compounds with high affinity and selectivity for the ETA receptor.[6][7]

Compound IDStructureETA IC50 (nM)[7]ETB IC50 (nM)[7]Selectivity (ETB/ETA)[7]
6e 2-phenylethenesulfonamide derivative3.6>10000>2800
6l 2-(pyridin-3-yl)ethenesulfonamide derivative1.833001800
6q 2-phenylthis compound derivative3.678002200

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10] Sulfonamides are the classical inhibitors of carbonic anhydrases, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. While many clinically used CA inhibitors are aromatic sulfonamides, aliphatic sulfonamides, including this compound derivatives, have also been investigated.

Compound IDTarget IsoformKᵢ (nM)[11]
6d hCA I18.8
6q hCA I38.3
6e hCA I50.4
6o hCA XII10.0
6m hCA XII25.1
6f hCA XII41.9
Acetazolamide (Standard) hCA I250
Acetazolamide (Standard) hCA II12
Acetazolamide (Standard) hCA IX25
Acetazolamide (Standard) hCA XII5.7

Kᵢ values represent the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Synthesis of 2-Phenylthis compound

This protocol describes a representative synthesis of a 2-phenylthis compound derivative, a key intermediate for the endothelin receptor antagonists mentioned previously.

Materials:

  • 2-Phenylethanethiol

  • Hydrogen peroxide (30%)

  • Formic acid

  • Thionyl chloride

  • Ammonia solution (28%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxidation of 2-Phenylethanethiol: To a solution of 2-phenylethanethiol (1 equivalent) in formic acid, add hydrogen peroxide (30%, 2.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 2-phenylethanesulfonyl chloride.

  • Formation of the Sulfonamide: Dissolve the crude 2-phenylethanesulfonyl chloride in dichloromethane and add it dropwise to a cooled (0 °C) concentrated ammonia solution (5 equivalents). Stir the reaction mixture vigorously for 2 hours at room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenylthis compound.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the endothelin A (ETA) receptor.[6][12]

Materials:

  • Cell membranes prepared from cells expressing the human ETA receptor (e.g., CHO-K1 cells)

  • [¹²⁵I]ET-1 (radioligand)

  • Unlabeled ET-1 (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (GF/C) pre-soaked in 0.3% polyethyleneimine

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]ET-1.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of unlabeled ET-1 (1 µM final concentration), and 50 µL of [¹²⁵I]ET-1.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]ET-1.

  • Incubation: Incubate the plate for 90 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the endothelin receptor, which is a target for this compound-based antagonists.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Proliferation Cell Proliferation PKC->Proliferation Promotes Antagonist This compound Antagonist Antagonist->ETAR Blocks

Caption: Endothelin-1 signaling pathway and the point of intervention for this compound antagonists.

Conclusion

The this compound moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited to design novel therapeutics. Its role as a bioisostere for carboxylic acids and amides provides a powerful strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of this compound derivatives as potent and selective endothelin receptor antagonists and their potential as carbonic anhydrase inhibitors highlight the broad utility of this functional group. As our understanding of structure-activity relationships continues to evolve, the this compound scaffold is poised to remain a significant tool in the development of new and improved medicines.

References

Potential Therapeutic Applications of Ethanesulfonamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] While the parent ethanesulfonamide is a simple chemical building block, its derivatives have emerged as privileged structures in drug discovery, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth overview of the burgeoning applications of this compound derivatives, with a primary focus on their roles as anticancer, cardiovascular, and neuroprotective agents. We will explore their mechanisms of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Applications

A substantial body of research highlights the utility of sulfonamide derivatives as potent anticancer agents.[3][4] Their antitumor activity is not mediated by a single mechanism but rather through the modulation of multiple, distinct biological pathways crucial for cancer cell proliferation, survival, and metastasis.[3][5]

Mechanisms of Antitumor Action

This compound derivatives and related sulfonamides exert their anticancer effects through several key mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX and CA XII, to regulate intracellular and extracellular pH in the hypoxic tumor microenvironment.[6][7] Inhibition of these enzymes disrupts pH homeostasis, leading to apoptosis and reduced tumor growth and metastasis.[8] Aromatic and heterocyclic sulfonamides are classic CA inhibitors.[3][6]

  • Kinase Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that drives this process.[9] Several sulfonamide-based compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascades that promote angiogenesis.[9][10]

  • Cell Cycle Arrest: Certain sulfonamide derivatives can interfere with the cell division cycle, often causing an arrest in the G1 phase, which prevents cancer cells from replicating.[3][11]

  • Topoisomerase II Inhibition: Some complex sulfonamide derivatives, such as those derived from epipodophyllotoxin, act as potent topoisomerase II poisons. They stabilize the enzyme-DNA complex, leading to double-stranded DNA breaks and subsequent cell death.[12]

Preclinical Data: In Vitro Cytotoxicity and Enzyme Inhibition

The following table summarizes the biological activity of representative sulfonamide derivatives in various anticancer assays.

Compound ID/ClassTarget/Cell LineAssay TypeMeasured Activity (IC₅₀)Reference
Compound 6 HCT-116 (Colorectal)MTT Assay3.53 µM[9]
Compound 6 HepG-2 (Hepatocellular)MTT Assay3.33 µM[9]
Compound 6 MCF-7 (Breast)MTT Assay4.31 µM[9]
Compound 15 VEGFR-2Kinase Inhibition0.0787 µM[9]
Compound 3a EGFRKinase Inhibition0.17 µM[9]
Thiophene Sulfonamide 158 MCF-7 (Breast)Cytotoxicity AssayMore potent than doxorubicin[4]
Compound 36 VEGFR-2Kinase Inhibition0.14 ± 0.02 µM[10]
Compound 37 VEGFR-2Kinase Inhibition0.15 ± 0.02 µM[10]
Epipodophyllotoxin Deriv. 8r P388 LeukemiaIn Vivo ModelPromising Activity[12]
Epipodophyllotoxin Deriv. 8s A-549 Lung CarcinomaIn Vivo ModelPromising Activity[12]
Visualized Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the mechanism by which sulfonamide-based inhibitors block the VEGFR-2 signaling pathway to inhibit angiogenesis.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Receptor Dimer Receptor Dimerization VEGFR2->Dimer Phospho Autophosphorylation Dimer->Phospho Downstream Downstream Signaling (PI3K/Akt, MAPK) Phospho->Downstream Activates VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Sulfonamide Inhibitor Inhibitor->Phospho Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Inhibition of the VEGFR-2 signaling cascade by sulfonamide derivatives.

Cardiovascular Applications: Endothelin-A Receptor Antagonism

A novel class of this compound and ethenesulfonamide derivatives has been identified as potent and orally active antagonists of the Endothelin-A (ETₐ) receptor.[13][14] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide, and its effects mediated through the ETₐ receptor are implicated in hypertension and heart failure.[13]

Development of this compound-Based ETₐ Antagonists

Modification of existing non-selective endothelin antagonists led to the discovery that replacing a benzenesulfonamide group with a 2-phenylethenesulfonamide moiety significantly improved selectivity for the ETₐ receptor.[14] Further optimization of the core structure yielded this compound derivatives with potent antagonistic activity and favorable oral bioavailability.[13]

Preclinical Data: ETₐ Receptor Binding Affinity

The table below presents the ETₐ receptor binding affinity for a series of ethenesulfonamide derivatives.

Compound IDModificationETₐ Binding Affinity (IC₅₀)ETₐ Selectivity (ETₑ/ETₐ Ratio)Reference
2b 2-fluoroethoxy side chain->1000[13]
5n 2-fluoroethoxy side chain2.1 nM1200[14]
6e Methoxy side chain-High[13]
6q 2-phenylthis compoundEquipotent to 6eHigh[13]

Note: Compound 6e demonstrated improved oral activity, inhibiting the big ET-1 induced pressor response in conscious rats at 0.3 mg/kg with a duration of >6.5 hours.[13]

Visualized Workflow: Screening for ETₐ Antagonists

This diagram outlines a typical experimental workflow for identifying and characterizing novel ETₐ receptor antagonists.

Screening_Workflow A Compound Library (Sulfonamide Derivatives) B Primary Screen: Receptor Binding Assay A->B C Hit Identification (High Affinity & Selectivity) B->C D Secondary Screen: In Vitro Functional Assay (e.g., Calcium Mobilization) C->D E Lead Compound Selection D->E F In Vivo Efficacy Model (e.g., Big ET-1 Pressor Response in Conscious Rats) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Preclinical Candidate G->H

Caption: A generalized workflow for the discovery of novel ETₐ antagonists.

Neurodegenerative Disease Applications

Recent studies have highlighted the potential of sulfonamide derivatives in treating multifactorial neurodegenerative disorders like Alzheimer's disease (AD).[15][16] Their therapeutic potential stems from their ability to interact with multiple pathological targets simultaneously.

Multi-Target Mechanisms of Action in Alzheimer's Disease
  • Cholinesterase Inhibition: A key strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. Sulfonamide derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[15][17]

  • Inhibition of Protein Aggregation: The formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau protein are pathological hallmarks of AD.[18] Certain sulfonamides can interfere with the aggregation process of Aβ, tau, and alpha-synuclein, potentially halting disease progression.[18][19]

  • Antioxidant and Anti-inflammatory Properties: Chronic neuroinflammation and oxidative stress contribute significantly to neuronal damage in AD. Many sulfonamide derivatives possess antioxidant and anti-inflammatory activities, offering a neuroprotective effect.[15][16]

Preclinical Data: Inhibition of Key AD Targets
Compound ClassTargetAssay TypeMeasured ActivityReference
Sulfonamide DerivativesBChEIn Vitro InhibitionPotent and selective inhibitors[17]
2-aminofluorene-based sulfonamidesα-synuclein aggregationThioflavin T (ThT) AssayCompound 18 : 5.9 ± 4.1% FI[18]
2-aminofluorene-based sulfonamidesα-synuclein aggregationThioflavin T (ThT) AssayCompound 20 : 11.9 ± 2.2% FI[18]
Visualized Logical Relationship: Multi-Target Strategy for AD

The following diagram illustrates the multi-pronged approach by which sulfonamide derivatives may combat Alzheimer's disease.

AD_Strategy cluster_targets Pathological Targets in AD cluster_outcomes Therapeutic Outcomes AChE AChE / BChE Activity Cognition Improved Cognitive Function AChE->Cognition Aggregation Aβ & Tau Aggregation Neuroprotection Neuroprotection Aggregation->Neuroprotection OxidativeStress Oxidative Stress & Neuroinflammation OxidativeStress->Neuroprotection Neuroprotection->Cognition Inhibitor Sulfonamide Derivative Inhibitor->AChE Inhibits Inhibitor->Aggregation Inhibits Inhibitor->OxidativeStress Reduces

Caption: Multi-target therapeutic strategy of sulfonamides for Alzheimer's disease.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key assays mentioned in this guide.

In Vitro Antiproliferative (MTT) Assay

Adapted from[9]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of approximately 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test sulfonamide derivatives. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Carbonic Anhydrase (CA) Inhibition Assay

Adapted from[20]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 60 µL of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂), 10 µL of the test compound (dissolved in 1% DMSO), and 10 µL of purified bovine CA II enzyme (50 U).

  • Preincubation: Mix the contents and preincubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of p-nitrophenyl acetate (p-NPA) as the substrate.

  • Spectrophotometric Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Dual-Luciferase® Reporter Assay for Androgen Receptor Activity

Adapted from[21]

  • Cell Transfection: Co-transfect androgen-sensitive cells (e.g., LNCaP) with an androgen receptor (AR) responsive reporter plasmid (containing a firefly luciferase gene) and a control plasmid (containing a Renilla luciferase gene).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds in the presence of a constant concentration of an AR agonist like dihydrotestosterone (DHT, e.g., 1 nM). Include positive (DHT alone) and negative (vehicle alone) controls.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the antagonistic activity and IC₅₀ values of the test compounds.

General Synthesis Methodology

The synthesis of N-aryl sulfonamides is typically straightforward and synthetically accessible, contributing to their prevalence in drug discovery campaigns.[21]

General Synthesis of N-Aryl Sulfonamides

Adapted from[21][22]

The most common method involves the reaction of an appropriate arylsulfonyl chloride with a primary or secondary amine (such as a substituted aniline) in the presence of a base.

  • Reactant Preparation: Dissolve the amine (1.0 eq) and a base (e.g., triethylamine or pyridine, ~1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution in an ice bath (0°C). Add the arylsulfonyl chloride (1.0-1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by recrystallization or column chromatography on silica gel.

Visualized Synthesis Workflow

Synthesis_Flow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Amine Amine / Aniline R-NH₂ Reaction Nucleophilic Substitution Amine->Reaction SulfonylCl Ethanesulfonyl Chloride Et-SO₂Cl SulfonylCl->Reaction Base Base (Pyridine or Et₃N) Base->Reaction Solvent Solvent (DCM) Solvent->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Product This compound Derivative Purify->Product

Caption: General synthetic workflow for this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold and its broader sulfonamide class represent a remarkably versatile and enduring platform in the field of drug discovery.[21][23] Their synthetic tractability, coupled with the ability to modulate a wide range of biological targets, has cemented their role in the development of therapies for cancer, cardiovascular disease, and neurodegenerative disorders. The diverse mechanisms of action—from enzyme inhibition and receptor antagonism to the disruption of protein aggregation—underscore their potential for generating multi-target agents, which are particularly valuable for complex diseases.[3][14][15]

Future research should focus on the rational design of next-generation derivatives with enhanced isoform selectivity (e.g., for specific carbonic anhydrases or kinases) to improve efficacy and minimize off-target effects. Integrating computational modeling with high-throughput screening will be crucial for exploring the vast chemical space of sulfonamide derivatives and identifying novel lead compounds. As our understanding of disease biology deepens, the targeted application of these potent molecules will undoubtedly continue to yield promising therapeutic candidates for pressing medical challenges.

References

Ethanesulfonamide: A Technical Guide to Safety, Toxicity, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide is a simple alkylsulfonamide that serves as a structural component in various pharmacologically active compounds. As with any chemical entity intended for or present within drug development pipelines, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a consolidated overview of the available safety, toxicity, and hazard data for this compound, intended to inform researchers, scientists, and drug development professionals. The information presented herein is based on publicly available safety data sheets and toxicological testing guidelines. It is important to note that specific, in-depth experimental studies on this compound are limited in the public domain.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

  • alt text

Toxicological Data

Experimental Protocols

To assess the toxicological profile of a compound like this compound, a battery of standardized tests is typically employed. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral, Dermal, and Inhalation Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.[2] The OECD provides internationally recognized guidelines for these tests.

  • Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance by gavage to a small group of rodents. The procedure is sequential, with the dose for each subsequent animal being adjusted based on the outcome for the previous animal. Observations of effects and mortality are recorded for at least 14 days.

  • Dermal Toxicity (OECD Guideline 402): The test substance is applied to a shaved area of the skin of an animal, typically a rabbit or rat.[3][4] The site is then covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Inhalation Toxicity (OECD Guideline 403): This test involves exposing animals to the test substance as a gas, vapor, aerosol, or dust in an inhalation chamber for a specified period, typically four hours. Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

Skin and Eye Irritation/Corrosion

These tests evaluate the potential of a substance to cause local, reversible or irreversible inflammatory reactions at the site of application.

  • Dermal Irritation/Corrosion (OECD Guideline 404): A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).[5][6][7][8] The site is observed for erythema (redness) and edema (swelling) at specific intervals after patch removal.[5][6][7][8]

  • Eye Irritation/Corrosion (OECD Guideline 405): A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.[9][10][11] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at set intervals.[9][10][11]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA.

  • Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][13] The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium.[12][13]

  • In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): This assay assesses the potential of a substance to induce gene mutations in cultured mammalian cells, such as at the HPRT locus in Chinese hamster ovary (CHO) cells.[14][15][16][17][18]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test evaluates the potential of a substance to cause chromosomal damage in bone marrow erythroblasts of rodents.[19][20][21][22][23] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates a genotoxic effect.[19][20][21][22][23]

Cytotoxicity

Cytotoxicity assays measure the ability of a substance to cause cell death or inhibit cell proliferation.

  • MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Signaling Pathways and Molecular Mechanisms

Currently, there is a lack of specific information in the public domain regarding the signaling pathways that may be directly affected by this compound. For a related compound, ethane dimethanesulfonate (EDS), a known alkylating agent, gene expression profiling in TM3 Leydig cells indicated significant changes in genes related to the Nrf2-mediated oxidative stress response, steroidogenesis, and apoptosis.[24] This suggests that oxidative stress may be a key factor in the cellular response to this related compound.[24]

toxicological_pathway_EDS EDS Ethane Dimethanesulfonate (EDS) TM3 TM3 Leydig Cells EDS->TM3 treatment GeneExpression Altered Gene Expression TM3->GeneExpression results in OxidativeStress Nrf2-mediated Oxidative Stress Response GeneExpression->OxidativeStress Steroidogenesis Altered Steroidogenesis GeneExpression->Steroidogenesis Apoptosis Apoptosis GeneExpression->Apoptosis CellDeath Cell Death OxidativeStress->CellDeath Apoptosis->CellDeath

Hypothesized toxicological pathways for Ethane Dimethanesulfonate (EDS).

Experimental Workflows

The following diagrams illustrate the general workflows for common toxicological assays.

Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (this compound) in various concentrations Mix Mix Test Compound, Bacteria, and S9 mix (if applicable) TestCompound->Mix Bacteria Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Bacteria->Mix S9 S9 Metabolic Activation Mix (optional) S9->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Generalized workflow for the Ames test.
In Vivo Dermal Irritation Test Workflow

Dermal_Irritation_Workflow cluster_prep Animal Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring Animal Select healthy young adult rabbit Shave Clip fur from a ~10x15 cm area on the back Animal->Shave Apply Apply 0.5 mL or 0.5 g of This compound to a small area (~6 cm²) Shave->Apply Patch Cover with a gauze patch and semi-occlusive dressing Apply->Patch Expose Expose for 4 hours Patch->Expose Remove Remove patch and wash the area Expose->Remove Observe Observe for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days Remove->Observe Score Score skin reactions using Draize scale Observe->Score Classification Classify as non-irritant, mild, moderate, or severe irritant Score->Classification

References

Ethanesulfonamide: A Comprehensive Review of its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ethanesulfonamide, a simple yet versatile chemical scaffold, has emerged as a significant building block in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive literature review of the research into this compound and its derivatives, detailing their synthesis, multifaceted biological activities, and mechanisms of action. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Chemical Properties and Synthesis

This compound is a primary sulfonamide with the chemical formula C₂H₇NO₂S.[1] It serves as a foundational structure for the development of a wide array of derivatives with diverse pharmacological properties.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂H₇NO₂S[1]
Molecular Weight 109.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1520-70-3
Synthesis of this compound

The most common and established method for the synthesis of primary sulfonamides, including this compound, is the reaction of the corresponding sulfonyl chloride with ammonia.[2][3]

Experimental Protocol: Synthesis of this compound from Ethanesulfonyl Chloride and Ammonia

Materials:

  • Ethanesulfonyl chloride

  • Aqueous ammonia solution (e.g., 28-30%)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethanesulfonyl chloride in an appropriate anhydrous solvent such as toluene or methanol.[4]

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise to the cooled and stirring solution of ethanesulfonyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate (ammonium chloride) has formed, it can be removed by filtration.

  • The solvent is then removed under reduced pressure using a rotary evaporator.[4]

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute hydrochloric acid to remove any unreacted ammonia, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture) to afford pure this compound as a crystalline solid.

  • Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1]

Biological Activities and Therapeutic Applications

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antibacterial Activity

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant in the fight against bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare a stock solution of the this compound derivative.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (broth with solvent) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivative IS. aureus32[5]
Sulfonamide Derivative IIS. aureus64[5]
Thioetherhydroxyethylsulfonamide 8cE. coli0.125[6]
Thioetherhydroxyethylsulfonamide 9eE. coli0.125[6]
Hybrid Quinoline-Sulfonamide (Cd complex)S. aureus19.04 x 10⁻⁵[7]
Hybrid Quinoline-Sulfonamide (Cd complex)E. coli609 x 10⁻⁵[7]
Enzyme Inhibition

Many this compound derivatives have been investigated as inhibitors of various enzymes, playing roles in different disease pathologies.

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution at optimal pH for the enzyme

  • This compound derivative (inhibitor)

  • 96-well plate or cuvettes

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of the inhibitor.

  • In the wells of a microplate or in cuvettes, add the buffer, the enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • To determine the inhibition constant (Kᵢ), the assay is performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[8][9][10]

Quantitative Data: Enzyme Inhibitory Activity of Sulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)Reference
Sulfonamide Derivative YM-2Urease1.90-[11]
Phthalimide-capped benzenesulfonamide 1Carbonic Anhydrase I-28.5[2]
Phthalimide-capped benzenesulfonamide 1Carbonic Anhydrase II-2.2[2]
Copper complex 108Carbonic Anhydrase IX--[2]
Zinc complex 140Carbonic Anhydrase IX-28[2]
Zinc complex 140Carbonic Anhydrase XII-6.8[2]
Endothelin Receptor Antagonism

A significant area of research for this compound derivatives has been their role as antagonists of the endothelin-A (ETₐ) receptor. The endothelin system is involved in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases and cancer.

Signaling Pathway: Endothelin-A Receptor

Endothelin-1 (ET-1) binds to the ETₐ receptor, a G-protein coupled receptor (GPCR). This binding activates several downstream signaling cascades, primarily through Gαq and β-arrestin pathways.[12][13] Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction and cell proliferation.[14] The β-arrestin pathway can also mediate oncogenic signals.[12] this compound-based antagonists block the binding of ET-1 to the ETₐ receptor, thereby inhibiting these downstream signaling events.

Endothelin_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) ET-1->ETAR Binds Antagonist This compound Antagonist Antagonist->ETAR Blocks Gq Gαq ETAR->Gq Activates beta_arrestin β-arrestin ETAR->beta_arrestin Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Vasoconstriction, Proliferation Ca_release->Cellular_Response PKC->Cellular_Response Oncogenic_Signaling Oncogenic Signaling beta_arrestin->Oncogenic_Signaling

Caption: Endothelin-A Receptor Signaling Pathway.

Quantitative Data: Endothelin Receptor Antagonist Activity

CompoundTargetIC₅₀ (nM)Reference
Biphenylsulfonamide Derivative 17ETₐ0.2 (Kᵢ)[15]
Bosentan (mixed antagonist)ETₐ (vasoconstriction)200[9]
Bosentan (mixed antagonist)ETₐ (bronchodilation)300[9]

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Antibacterial, Enzyme Inhibition) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (e.g., IC₅₀/MIC Determination, Selectivity) Hit_Identification->Secondary_Screening Active Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Lead_Identification->Start Not Promising SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Promising Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Profiling->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A generalized workflow for the discovery of this compound-based drugs.

Conclusion

The this compound scaffold has proven to be a valuable asset in the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to attract significant research interest. This technical guide consolidates key findings in the field, providing a foundation for further exploration and innovation in the design and application of novel this compound-based compounds. The detailed protocols, quantitative data, and pathway visualizations presented herein are intended to serve as a practical resource for the scientific community, facilitating ongoing and future research endeavors in this important area of medicinal chemistry.

References

N-Aryl Ethanesulfonamides: A Comprehensive Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl ethanesulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of this versatile compound class, focusing on its synthesis, therapeutic applications, mechanisms of action, and key structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Potential of N-Aryl Ethanesulfonamides

N-aryl ethanesulfonamides have been investigated for a wide range of therapeutic applications, with the most significant findings in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of N-aryl ethanesulfonamides. Certain derivatives, particularly (E)-N-aryl-2-arylethenesulfonamides, have exhibited remarkable cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] These compounds often exert their effects by disrupting microtubule dynamics, a critical process for cell division.[1][2]

Antimicrobial Activity

The sulfonamide functional group has a long history in antimicrobial drug discovery. N-aryl ethanesulfonamides continue this legacy, with various derivatives demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[3][4] Their primary mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1]

Neuroprotective Effects

Emerging research suggests a promising role for N-aryl ethanesulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6][7] The proposed mechanisms of action are multifaceted and include the inhibition of cholinesterase enzymes, reduction of neuroinflammation, and modulation of signaling pathways associated with neuronal survival.[5][6][7]

Synthesis of N-Aryl Ethanesulfonamides

The synthesis of N-aryl ethanesulfonamides can be achieved through various synthetic routes. A common and effective method involves the condensation of an appropriately substituted aniline with an ethanesulfonyl chloride derivative.

A representative synthetic scheme for the preparation of (E)-N-aryl-2-arylethenesulfonamides is outlined below. This multi-step process typically begins with the reaction of an aniline with chlorosulfonylacetic acid ethyl ester, followed by hydrolysis and subsequent reaction with an aldehyde to form the ethenesulfonamide core.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Aniline Substituted Aniline Arylsulfamoyl_Ester Arylsulfamoylacetic Acid Ethyl Ester Aniline->Arylsulfamoyl_Ester Condensation (Triethylamine, DCM) Chlorosulfonyl_Ester Chlorosulfonylacetic Acid Ethyl Ester Chlorosulfonyl_Ester->Arylsulfamoyl_Ester Arylsulfamoyl_Acid Arylsulfamoylacetic Acid Arylsulfamoyl_Ester->Arylsulfamoyl_Acid Hydrolysis (10% NaOH) Final_Product (E)-N-aryl-2-arylethenesulfonamide Arylsulfamoyl_Acid->Final_Product Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Final_Product

General synthesis workflow for (E)-N-aryl-2-arylethenesulfonamides.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic parameters of representative N-aryl this compound derivatives from various studies.

Table 1: In Vitro Anticancer Activity of (E)-N-Aryl-2-arylethenesulfonamides [2]

Compound IDCancer Cell LineIC50 (µM)
6t DU145 (Prostate)0.005
K562 (Leukemia)0.003
6i DU145 (Prostate)0.01
K562 (Leukemia)0.008
6p DU145 (Prostate)0.007
K562 (Leukemia)0.005

Table 2: In Vitro Antimicrobial Activity of N-Aryl Sulfonamides [3][4]

Compound IDBacterial StrainMIC (µg/mL)
2e S. aureus128
2f S. aureus128
11 B. subtilis1.67 (pMIC)
E. coli1.67 (pMIC)
18 B. subtilis1.67 (pMIC)
E. coli1.67 (pMIC)

Table 3: In Vitro Anti-Alzheimer's Disease Activity of N-Aryl Sulfonamides [5][8]

Compound IDTargetIC50 (µM)
Compound 9 AChE1.6
Various AChEModerate to Good Inhibition

Table 4: In Vivo Pharmacokinetic Parameters of Representative Aryl Sulfonamides

Compound IDSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound 3 Rat20 mg/kg, ip----[9]
Compound 49 Mouse-----[3]
Compound 5 Mouse-----[10]

Note: Comprehensive in vivo pharmacokinetic data for a wide range of N-aryl ethanesulfonamides is limited in the public domain. The table indicates compounds for which in vivo studies were conducted, though specific parameters were not always detailed in the provided search results.

Mechanisms of Action

The diverse biological activities of N-aryl ethanesulfonamides stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Mechanisms

A primary mechanism of anticancer action for many (E)-N-aryl-2-arylethenesulfonamides is the disruption of microtubule polymerization.[1][2] By binding to tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Microtubule_Disruption N-Aryl this compound N-Aryl this compound Tubulin α/β-Tubulin Dimers N-Aryl this compound->Tubulin Binds to Microtubule Microtubule Polymer N-Aryl this compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of microtubule disruption by N-aryl ethanesulfonamides.
Antimicrobial Mechanism

The antibacterial effect of sulfonamides is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), N-aryl ethanesulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication.[1]

Folate_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotide_Synthesis->Bacterial_Growth N-Aryl this compound N-Aryl this compound N-Aryl this compound->DHPS Competitively Inhibits

Inhibition of bacterial folate synthesis by N-aryl ethanesulfonamides.
Neuroprotective Mechanisms

The neuroprotective effects of N-aryl ethanesulfonamides are being actively investigated. One of the key mechanisms in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][8][11] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is thought to improve cognitive function.[11] Additionally, some derivatives have been shown to modulate neuroinflammatory pathways, such as the NLRP3 inflammasome, and activate neuroprotective signaling cascades like the Nrf2 pathway.[1][7]

Neuroprotection_Pathways cluster_AChE Cholinergic Synapse cluster_Inflammation Neuroinflammation cluster_Nrf2 Oxidative Stress Response ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate NLRP3 NLRP3 Inflammasome Pro_inflammatory Pro-inflammatory Cytokines NLRP3->Pro_inflammatory Activation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription N-Aryl this compound N-Aryl this compound N-Aryl this compound->AChE Inhibits N-Aryl this compound->NLRP3 Inhibits N-Aryl this compound->Nrf2 Activates

Potential neuroprotective mechanisms of N-aryl ethanesulfonamides.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)this compound (6t)[2]

A detailed, step-by-step procedure for the synthesis of a representative and highly potent anticancer compound, 6t, is as follows:

  • Preparation of (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)-ethanesulfonamide (6s): This intermediate is synthesized through the condensation of the appropriate arylsulfamoylacetic acid with 2,4,6-trimethoxybenzaldehyde.

  • Reduction of the Nitro Group: A solution of compound 6s (1.5 mmol) in a 2:1 mixture of methanol and acetic acid (30 mL) is heated to 60°C.

  • Iron powder (7.5 mmol) is added to the solution, and the mixture is stirred at 80°C for 2 hours.

  • After the reaction is complete, the mixture is cooled to 0°C, and dichloromethane (30 mL) is added.

  • The acetic acid is neutralized with a 10% sodium hydroxide solution (10 mL).

  • The mixture is stirred for 15 minutes, and the organic phase is separated.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel flash column chromatography using an ethyl acetate/hexane gradient to afford pure compound 6t.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of N-aryl this compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Formation Viable cells convert MTT to formazan Incubation3->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Workflow for the in vitro cytotoxicity (MTT) assay.
Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

  • Preparation: A reaction mixture containing tubulin, a fluorescent reporter, and a buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) is prepared on ice.

  • Compound Addition: The test compound (N-aryl this compound) or a control vehicle is added to the reaction mixture.

  • Initiation: The polymerization reaction is initiated by adding GTP (to a final concentration of 1 mM) and warming the mixture to 37°C.

  • Measurement: The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time using a plate reader.

  • Data Analysis: The polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl ethanesulfonamides is highly dependent on the nature and position of substituents on the aryl rings.

  • Anticancer Activity: For (E)-N-aryl-2-arylethenesulfonamides, the presence of a 3-amino, 4-methoxy substitution pattern on the N-aryl ring and a 2,4,6-trimethoxy substitution on the ethene-aryl ring has been shown to be optimal for potent cytotoxicity.[2] Modifications to the amino group can be made to improve water solubility and bioavailability.[2]

  • Antimicrobial Activity: The antimicrobial potency can be influenced by the substituents on both the N-aryl and the ethanesulfonyl-aryl moieties. Electron-withdrawing groups on the N-aryl ring have been shown to enhance activity in some cases.[4] The specific substitution pattern required for optimal activity varies depending on the target organism.

Conclusion

N-aryl ethanesulfonamides represent a highly promising class of compounds with a diverse range of therapeutic applications. Their synthetic tractability and the potential for fine-tuning their biological activity through structural modifications make them an attractive scaffold for novel drug discovery. The potent anticancer, antimicrobial, and emerging neuroprotective properties of these compounds warrant further investigation and development. This guide provides a foundational understanding of this important chemical class, offering valuable insights for researchers dedicated to advancing the frontiers of medicine.

References

Ethanesulfonamides as Selective Endothelin-A Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethanesulfonamide and its derivatives as selective endothelin-A (ETA) receptor antagonists. The endothelin system, particularly the ETA receptor, is a critical mediator in vasoconstriction and cell proliferation, making it a key target in various cardiovascular and proliferative diseases. Ethanesulfonamides have emerged as a promising class of compounds that exhibit high affinity and selectivity for the ETA receptor. This document details their pharmacological properties, the underlying signaling pathways, and the experimental methodologies used in their evaluation.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for key this compound and ethenesulfonamide derivatives, demonstrating their potency and selectivity as ETA receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorIC50 (nM)Ki (nM)Selectivity Ratio (ETB/ETA)Reference
YM-598Human ETA-0.772185 - 222[1][2]
Human ETB-143[1][2]
AtrasentanHuman ETA-0.055187 - 136[1][2]
Human ETB-4.80[1][2]
BosentanHuman ETA-4.758.6 - 13.0[1][2]
Human ETB-40.9[1][2]
Compound 6sETA2.2--[3]
CGS 31398Human ETA0.26--[4]
Human ETB0.12-[4]

Table 2: In Vivo Antagonistic Activity

CompoundAssayRoute of AdministrationDoseEffectReference
YM-598Big ET-1 Induced Pressor Response in Pithed RatsIntravenous & Oral-Dose-dependent inhibition[1][2]
YM-598Formalin-induced pain model in miceOral0.3-3 mg/kgSignificantly inhibited ET-1-induced potentiation of nociception[5]
YM-598Prostate cancer-induced pain model in miceOral0.3-3 mg/kgSignificantly inhibited ET-1-induced potentiation of nociception[5]
YM-598Chronic hypoxia-induced pulmonary hypertension in ratsOral1 mg/kgSuppressed increase in pulmonary arterial pressure[6]
AtrasentanBig ET-1 Induced Pressor Response in Pithed RatsIntravenous & Oral-Dose-dependent inhibition[2]
Compound 6uEndothelin Antagonistic Activity in RatsOral-Active[3]

Signaling Pathways and Mechanism of Action

The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand endothelin-1 (ET-1), initiates a signaling cascade leading to physiological responses such as vasoconstriction and cell proliferation.[7][8][9] this compound-based antagonists selectively block this pathway.

Endothelin-A Receptor Signaling Pathway

Activation of the ETA receptor by ET-1 leads to the coupling of Gq/11 proteins.[10] This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC lead to downstream cellular responses.[11][12]

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq11 Gq/11 ETA->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca->Response PKC->Response

Endothelin-A Receptor Signaling Pathway

Mechanism of Action of this compound Antagonists

This compound derivatives act as competitive antagonists at the ETA receptor. They bind to the receptor, thereby preventing the binding of the endogenous ligand ET-1. This blockade inhibits the conformational change in the receptor necessary for G-protein activation and subsequent downstream signaling, effectively preventing vasoconstriction and cellular proliferation mediated by the ETA receptor.

Antagonist_Mechanism ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Blocked Antagonist This compound Antagonist Antagonist->ETA Binds NoSignal No Signal Transduction ETA->NoSignal

Mechanism of ETA Receptor Antagonism

Experimental Protocols

The evaluation of this compound derivatives as selective ETA receptor antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the ETA and ETB receptors.[11][13]

  • Receptor Source: Cell membranes from cell lines recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells) are commonly used.[12]

  • Radioligand: [¹²⁵I]-ET-1 is typically used as the radiolabeled ligand.

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in assay buffer. Determine the protein concentration.[12]

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of unlabeled ET-1), and competitive binding (membranes + radioligand + increasing concentrations of the test compound).[11]

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[11]

    • Quantification: Wash the filters with ice-cold wash buffer. The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vivo Big Endothelin-1 Induced Pressor Response Assay

This assay evaluates the in vivo efficacy of the antagonists in a functional model.[1][2]

  • Animal Model: Pithed rats are often used to eliminate autonomic nervous system influences on blood pressure.

  • Procedure:

    • Animal Preparation: Anesthetize the rats and pith them by inserting a rod through the orbit and foramen magnum into the spinal canal. Cannulate the trachea for artificial respiration, the jugular vein for drug administration, and the carotid artery for blood pressure monitoring.

    • Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure.

    • Antagonist Administration: Administer the test compound (e.g., YM-598) either intravenously or orally at various doses.

    • Big ET-1 Challenge: After a predetermined time following antagonist administration, administer an intravenous bolus of big endothelin-1 (e.g., 1 nmol/kg) to induce a pressor response.[2]

    • Data Recording: Continuously monitor and record the mean arterial pressure throughout the experiment.

    • Data Analysis: The antagonistic effect is quantified as the percentage inhibition of the pressor response induced by big endothelin-1 in the presence of the antagonist compared to the response in a vehicle-treated control group. Dose-response curves are generated to determine the potency of the antagonist.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound-based ETA receptor antagonists typically follow a structured workflow, from initial screening to in vivo validation.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (Radioligand Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Selectivity Selectivity Profiling (ETA vs ETB) Lead_Opt->Selectivity PK Pharmacokinetic Studies Selectivity->PK Promising Candidates Efficacy Efficacy Models (Pressor Response Assay) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Preclinical Preclinical Candidate Tox->Preclinical

Drug Discovery Workflow for ETA Antagonists

References

Applications of Ethanesulfonamide Derivatives in Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the development and application of novel chemical probes are paramount for elucidating protein function, identifying therapeutic targets, and understanding complex biological processes. While not extensively documented as a standalone reagent, ethanesulfonamide and its derivatives represent a class of compounds with significant potential for the development of covalent probes for proteomics research. The core utility of these compounds lies in their ability to be functionalized with reactive groups, enabling them to covalently label specific amino acid residues on proteins, thereby facilitating their identification and characterization.

This technical guide explores the applications of this compound derivatives, with a particular focus on N-(2-bromoethyl)mthis compound, as a tool in chemical proteomics and activity-based protein profiling (ABPP). We will delve into the principles of covalent labeling, provide generalized experimental protocols, and illustrate key workflows and concepts through detailed diagrams.

Core Principles: Covalent Labeling with this compound Derivatives

The primary application of this compound derivatives in proteomics hinges on their use as scaffolds for creating covalent probes. These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with a target protein, a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).

N-(2-bromoethyl)mthis compound serves as a prime example of this principle.[1] It features a reactive bromoethyl group that can act as an electrophile, making it suitable for targeting nucleophilic amino acid residues on proteins.[1] The primary target for this alkylation is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH.[1] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond.[1] The mthis compound moiety of the molecule can influence its solubility and interactions with proteins.[1]

The irreversible nature of this covalent modification allows for the stable tagging of proteins, which is crucial for subsequent downstream analysis, including enrichment and identification by mass spectrometry.[1]

Applications in Proteomics

The ability of this compound derivatives to covalently modify proteins opens up several applications in proteomics research:

  • Covalent Labeling of Cysteine Residues: These compounds can be used to block free cysteine residues, preventing the formation of unwanted disulfide bonds and ensuring proteins are in a reduced state, which is often necessary for effective proteolytic digestion in bottom-up proteomics workflows.[1]

  • Activity-Based Protein Profiling (ABPP): When integrated into a larger probe structure, the this compound derivative can serve as a warhead to target and identify active enzymes within specific protein classes.[1][2] ABPP provides a direct measure of the functional state of enzymes in complex biological samples.[2]

  • Chemoproteomic Target Discovery: These derivatives can be used to identify the protein targets of bioactive small molecules.[1] By attaching the this compound-based warhead to a molecule of interest, researchers can "fish out" its binding partners from a complex proteome.

Experimental Protocols

While specific, peer-reviewed protocols for this compound itself are scarce, the following generalized methodologies, adapted from established procedures for similar covalent probes like N-(2-bromoethyl)mthis compound, can guide researchers in their experimental design.[1]

Protocol 1: General Protein Alkylation for Bottom-Up Proteomics

This protocol outlines the steps for labeling cysteine residues in a protein sample prior to mass spectrometry analysis.

1. Sample Preparation:

  • Start with a protein lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 8 M urea for denaturation).

2. Reduction of Disulfide Bonds:

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM from a freshly prepared 100 mM stock solution.
  • Incubate the sample at 56°C for 30 minutes.
  • Allow the sample to cool to room temperature.[1]

3. Alkylation with N-(2-bromoethyl)mthis compound:

  • Prepare a fresh stock solution of N-(2-bromoethyl)mthis compound in a suitable solvent such as DMSO or acetonitrile.
  • Add the alkylating agent to the protein sample to a final concentration of 20-50 mM. The optimal concentration should be determined empirically.[1]
  • Incubate the reaction in the dark at room temperature for 60 minutes.[1]

4. Quenching of Excess Alkylating Reagent (Optional):

  • To quench any unreacted N-(2-bromoethyl)mthis compound, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.[1]

5. Sample Preparation for Digestion:

  • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.[1]

6. Proteolytic Digestion:

  • Add proteomics-grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.
  • Incubate overnight (12-16 hours) at 37°C with gentle shaking.[1]

7. Digestion Quenching and Peptide Desalting:

  • Stop the digestion by adding formic acid to a final concentration of 1%.
  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
  • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.[1]

8. Mass Spectrometry Analysis:

  • Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
  • When setting up the search parameters for protein identification, include a variable modification on cysteine residues corresponding to the mass shift of the this compound derivative adduct (for N-(2-bromoethyl)mthis compound, this is +121.0142 u).[1]

Quantitative Data Summary

As specific quantitative data for this compound applications in published literature is limited, the following table provides a conceptual framework for the kind of data that would be collected and presented in such studies.

ParameterTypical Range/ValuePurpose
Probe Concentration 1 - 50 µMTo achieve optimal labeling without introducing significant off-target effects.
Incubation Time 30 - 120 minutesTo allow for sufficient reaction between the probe and its target proteins.
Protein Concentration 1 - 5 mg/mLThe amount of protein lysate required for detectable labeling and analysis.
Mass Shift (Cysteine) +121.0142 Da (for N-(2-bromoethyl)mthis compound)The specific mass addition to cysteine residues used for identification in MS data.
Enrichment Fold-Change > 2-foldIn pull-down experiments, the ratio of protein abundance in the probe-treated sample versus a control.
IC₅₀ / Kᵢ VariesIn competitive profiling, the concentration of a competing inhibitor that reduces probe labeling by 50%.

Visualizing Workflows and Concepts

To better illustrate the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Proteomic Analysis start Protein Lysate reduction Reduction (DTT) start->reduction alkylation Alkylation (this compound Derivative) reduction->alkylation quench Quenching (DTT) alkylation->quench digestion Proteolytic Digestion (Trypsin) quench->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Target Identification) lcms->data_analysis

Caption: General workflow for protein alkylation and identification using an this compound derivative.

G cluster_probe Activity-Based Probe cluster_workflow ABPP Workflow warhead This compound-based Warhead linker Linker warhead->linker reporter Reporter Tag (Biotin/Fluorophore) linker->reporter incubation Incubate with Probe reporter->incubation Binds to active enzyme proteome Complex Proteome proteome->incubation enrichment Enrichment (Streptavidin beads) incubation->enrichment analysis LC-MS/MS Analysis enrichment->analysis

Caption: Conceptual diagram of an activity-based probe with an this compound-based warhead and the corresponding ABPP workflow.

G cluster_pathway Hypothetical Signaling Pathway Investigation Stimulus External Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein (e.g., Cysteine Protease) Kinase2->TargetProtein CellularResponse Cellular Response TargetProtein->CellularResponse Probe This compound-based Covalent Probe Probe->TargetProtein Covalently binds to and inhibits/reports on Target Protein activity

Caption: Logical diagram illustrating how an this compound-based probe could be used to investigate a signaling pathway by targeting a specific protein.

Conclusion

This compound derivatives, exemplified by N-(2-bromoethyl)mthis compound, represent a promising, albeit currently underutilized, class of reagents for the development of chemical probes in proteomics. Their ability to be functionalized into covalent modifiers for specific amino acid residues, particularly cysteine, makes them valuable tools for protein labeling, activity-based protein profiling, and target discovery. While the body of literature specifically detailing the applications of this compound is still growing, the foundational principles of chemical proteomics provide a clear roadmap for their potential use. The generalized protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to begin exploring the utility of these compounds in their own proteomics workflows, ultimately contributing to a deeper understanding of the proteome and facilitating the development of new therapeutics.

References

Methodological & Application

Synthetic Routes for Ethanesulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide derivatives are a class of organic compounds characterized by the presence of an ethanesulfonyl group attached to a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The sulfonamide functional group can influence the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, metabolic stability, and ability to interact with biological targets. These derivatives have shown promise as anticancer agents through the inhibition of various signaling pathways crucial for tumor growth and progression, such as those involving tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.

This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives, including N-aryl, N-heterocyclic, and N-alkyl analogues. Additionally, it outlines key signaling pathways that are targeted by these compounds, offering a basis for further research and drug design.

Synthetic Methodologies

The primary and most common method for the synthesis of this compound derivatives involves the reaction of ethanesulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is versatile and can be adapted to a wide range of amine substrates. Alternative methods, such as those starting from thiols or sulfonic acids, or employing metal catalysts, offer additional routes to these valuable compounds.

General Synthetic Scheme: Sulfonylation of Amines

The fundamental reaction for the synthesis of this compound derivatives is the sulfonylation of a primary or secondary amine with ethanesulfonyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Reaction:

or

This method is widely applicable for the synthesis of N-aryl, N-heterocyclic, and N-alkyl ethanesulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Ethanesulfonamides

This protocol describes a general method for the synthesis of N-aryl ethanesulfonamides from various anilines and ethanesulfonyl chloride.

Materials:

  • Substituted aniline (1.0 eq)

  • Ethanesulfonyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.0 eq).

  • Slowly add ethanesulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl this compound.

Table 1: Synthesis of N-Aryl this compound Derivatives - Reaction Parameters and Yields

Aniline DerivativeEthanesulfonyl Chloride (eq)Base (eq)SolventReaction Time (h)Yield (%)
Aniline1.2Pyridine (2.0)DCM1285
4-Methoxyaniline1.2Pyridine (2.0)DCM1692
4-Chloroaniline1.2Triethylamine (2.0)DCM2478
3-Nitroaniline1.3Pyridine (2.5)THF2475
Protocol 2: One-Pot Synthesis of N-Heterocyclic Ethanesulfonamides

This protocol outlines a one-pot procedure for the synthesis of N-heterocyclic ethanesulfonamides.

Materials:

  • Heterocyclic amine (e.g., 2-aminopyridine, 2-aminothiazole) (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the heterocyclic amine (1.0 eq) in acetonitrile (0.3 M).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (Hexane:EtOAc gradient) to yield the pure N-heterocyclic this compound.

Table 2: Synthesis of N-Heterocyclic this compound Derivatives - Reaction Parameters and Yields

Heterocyclic AmineEthanesulfonyl Chloride (eq)Base (eq)SolventReaction Time (h)Yield (%)
2-Aminopyridine1.1Triethylamine (1.5)ACN888
2-Aminothiazole1.1Triethylamine (1.5)ACN691
4-Amino-1-methyl-1H-pyrazole1.2Pyridine (2.0)DCM1282
5-Amino-1,3,4-thiadiazole-2-thiol1.2Triethylamine (2.0)DMF1076

Signaling Pathways and Biological Relevance

This compound derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Overexpression of VEGFR-2 is common in many cancers, promoting tumor growth and metastasis.[1] Sulfonamide derivatives can act as inhibitors of VEGFR-2, blocking the downstream signaling cascade.[1]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Signaling Pathway

EGFR is another receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Matrix Metalloproteinase-9 (MMP-9) Signaling

MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. Various signaling pathways, including those activated by growth factors and cytokines, can lead to the expression and activation of MMP-9.

MMP9_Signaling cluster_upstream Upstream Signals cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., TGF-β, PDGF) MAPK MAPK Pathway (ERK, JNK, p38) GrowthFactors->MAPK PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPK Cytokines->PI3K_AKT AP1 AP-1 MAPK->AP1 NFkB NF-κB PI3K_AKT->NFkB MMP9_exp MMP-9 Gene Expression AP1->MMP9_exp NFkB->MMP9_exp MMP9_act Active MMP-9 MMP9_exp->MMP9_act ECM_degradation ECM Degradation, Invasion, Metastasis MMP9_act->ECM_degradation Inhibitor This compound Derivative Inhibitor->MMP9_act Inhibits CAIX_Signaling cluster_stimulus Stimulus cluster_transcription Transcription Factor cluster_expression Gene Expression cluster_protein Protein and Function Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CA9_gene CA9 Gene Expression HIF1a->CA9_gene Induces CAIX Carbonic Anhydrase IX CA9_gene->CAIX Translates to pH_regulation Extracellular Acidification Intracellular pH Maintenance CAIX->pH_regulation Catalyzes CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ Tumor_Progression Tumor Progression & Metastasis pH_regulation->Tumor_Progression Inhibitor This compound Derivative Inhibitor->CAIX Inhibits Workflow Start Starting Materials: Amine & Ethanesulfonyl Chloride Synthesis Synthesis (e.g., Protocol 1 or 2) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assays) Characterization->Biological_Screening Data_Analysis Data Analysis & SAR Studies Biological_Screening->Data_Analysis

References

Application Notes and Protocols: Experimental Applications of Ethanesulfonamide and the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanesulfonamide, as a fundamental representative of the sulfonamide class, serves as a valuable building block in synthetic chemistry and drug discovery. While specific experimental data on this compound itself is limited in publicly available literature, the broader sulfonamide scaffold is a cornerstone in medicinal chemistry.[1] These notes provide an overview of the experimental applications, protocols, and data analysis related to the synthesis and biological evaluation of sulfonamide-containing compounds.

Overview of Sulfonamides in Research

The sulfonamide functional group (-SO₂NH₂) is a key feature in a vast array of biologically active molecules.[2][3] Its prevalence in medicinal chemistry is attributed to its ability to mimic a peptide bond, act as a hydrogen bond donor and acceptor, and its relative ease of synthesis.[1] Sulfonamides are integral to drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3][4][5]

This compound (CAS 1520-70-3) is a simple alkylsulfonamide, appearing as a white crystalline solid soluble in water.[6] It is primarily utilized as an intermediate or a starting material in the synthesis of more complex sulfonamide derivatives.[6][7] Its chemical structure and properties make it a useful compound in both industrial and research applications.[6]

Synthetic Applications and Protocols

The synthesis of sulfonamides is a fundamental transformation in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.

Protocol 1: General Synthesis of N-Aryl Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides, a common scaffold in medicinal chemistry.[1]

Materials:

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • p-Alkoxyaniline (or other primary/secondary amine)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol (cold)

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Suction filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • To a 250 mL Erlenmeyer flask, add the benzenesulfonyl chloride (1.0 equivalent).

  • Add the p-alkoxyaniline (1.0 equivalent).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to days.

  • Upon completion, collect the solid product by suction filtration.

  • Wash the product with deionized water, followed by a small amount of cold isopropanol to remove impurities.

  • Dry the product under vacuum.

Diagram 1: General Sulfonamide Synthesis Workflow

G reagents Sulfonyl Chloride + Amine reaction_mixture Reaction in Aqueous Base (e.g., Na2CO3) reagents->reaction_mixture tlc Monitor by TLC reaction_mixture->tlc Stir at RT filtration Suction Filtration tlc->filtration Reaction Complete wash Wash with Water and Cold Isopropanol filtration->wash product Dry Product wash->product

Caption: Workflow for a typical sulfonamide synthesis.

Biological Applications and Protocols

Sulfonamide derivatives are frequently evaluated for their potential as enzyme inhibitors or receptor antagonists. For instance, derivatives of N-aryl sulfonamides have been investigated as antagonists of the human androgen receptor (AR), a key target in prostate cancer therapy.[1]

Protocol 2: Androgen Receptor (AR) Antagonistic Activity Assay

This protocol describes a cell-based luciferase reporter assay to determine the antagonistic activity of a test compound against the androgen receptor.[1]

Materials:

  • PC-3 cells (prostate cancer cell line)

  • pSG5-hAR expression vector

  • MMTV-luciferase reporter vector

  • pRL-TK (Renilla luciferase control vector)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM I reduced serum medium

  • Phenol red-free RPMI 1640 medium with 5% charcoal-stripped fetal bovine serum (CS-FBS)

  • Dihydrotestosterone (DHT)

  • Test compounds (sulfonamide derivatives)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PC-3 cells in 96-well plates at a density of 1 x 10⁴ cells per well in phenol red-free RPMI 1640 with 5% CS-FBS and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the pSG5-hAR, MMTV-luciferase, and pRL-TK vectors using Lipofectamine 2000 in Opti-MEM I according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test compounds in the presence of a constant concentration of DHT (e.g., 1 nM). Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plates for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition for each compound concentration relative to the DHT-only control.

    • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram 2: Androgen Receptor Antagonism Assay Workflow

G cell_seeding Seed PC-3 Cells transfection Transfect with AR, Luciferase, & Renilla Vectors cell_seeding->transfection compound_treatment Treat with DHT and Test Compounds transfection->compound_treatment incubation Incubate for 24h compound_treatment->incubation luciferase_assay Measure Luciferase Activity incubation->luciferase_assay data_analysis Normalize Data and Calculate IC50 luciferase_assay->data_analysis

Caption: Workflow for a cell-based AR antagonism assay.

Diagram 3: Simplified Androgen Receptor Signaling Pathway

G DHT DHT AR Androgen Receptor DHT->AR Binds ARE Androgen Response Element (DNA) AR->ARE Binds to Sulfonamide Sulfonamide Antagonist Sulfonamide->AR Inhibits Transcription Gene Transcription ARE->Transcription

Caption: Inhibition of AR signaling by a sulfonamide antagonist.

Quantitative Data Presentation

The results from biological assays are typically summarized in tables to allow for easy comparison of the potency of different compounds.

Table 1: Biological Activity of Representative N-Aryl Sulfonamide Derivatives

Compound IDTargetAssayActivity (IC₅₀)Reference
T1-12Androgen Receptor (AR)AR Antagonistic Activity0.47 µM[1]
T1-12Androgen Receptor (AR)Peptide Displacement18.05 µM[1]
6eEndothelin-A ReceptorBinding AffinityData Not Specified[8]
6lEndothelin-A ReceptorBinding AffinityData Not Specified[8]
6qEndothelin-A ReceptorBinding AffinityData Not Specified[8]

Note: This table is illustrative and combines data from different studies on sulfonamide derivatives for contextual purposes.

Conclusion

While this compound itself is a basic chemical building block, the sulfonamide scaffold it represents is of immense importance in experimental chemistry and drug discovery. The straightforward synthesis and the diverse biological activities of sulfonamide derivatives ensure their continued exploration in the lab. The protocols and data presentation formats outlined here provide a foundation for researchers working with this versatile class of compounds.

References

Application Notes and Protocols: Ethanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethanesulfonamide as a versatile reagent in organic synthesis. Detailed protocols for key transformations, quantitative data, and workflow diagrams are presented to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the ethanesulfonyl moiety onto various molecular scaffolds.[1] This functional group can serve as a bioisostere for amides and esters, offering improved metabolic stability and altered binding properties. Furthermore, the sulfonamide group can act as a protecting group for amines or as a directing group for C-H functionalization, expanding its synthetic utility. This document details its application in N-alkylation, N-arylation, amine protection, and as a directing group in C-H activation reactions.

N-Alkylation of this compound

The N-alkylation of this compound provides access to a wide range of N-alkylethanesulfonamides, which are important intermediates in medicinal chemistry. Various methods have been developed, including classical approaches using alkyl halides and transition metal-catalyzed "borrowing hydrogen" methodologies.

N-Alkylation with Alkyl Halides

A common method for N-alkylation involves the deprotonation of this compound with a suitable base, followed by reaction with an alkyl halide.

General Experimental Workflow: N-Alkylation with Alkyl Halides

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., NaH) start->add_base 1. add_halide Add Alkyl Halide add_base->add_halide 2. stir Stir at RT add_halide->stir 3. quench Quench with Water stir->quench 4. extract Extract with Organic Solvent quench->extract 5. purify Purify by Chromatography extract->purify 6. product N-Alkylthis compound purify->product

Caption: General workflow for N-alkylation of this compound with an alkyl halide.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylthis compound.

Quantitative Data for N-Alkylation of Sulfonamides (by Analogy)

EntrySulfonamideAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Mthis compoundBenzyl bromideNaHTHFRT12~95
2p-ToluenesulfonamideEthyl iodideK₂CO₃DMF806~90
3This compoundBenzyl alcoholK₂CO₃Xylenes1502483[2]
4Mthis compoundBenzyl alcoholFeCl₂/K₂CO₃-1352095[3]

Note: Data for entries 1 and 2 are representative yields for analogous sulfonamides. Data for entries 3 and 4 are from specific literature examples.

Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

A greener approach to N-alkylation involves the use of alcohols as alkylating agents, catalyzed by a manganese pincer complex. This "borrowing hydrogen" strategy generates water as the only byproduct.[2][4]

Experimental Protocol (Adapted from a procedure for mthis compound): [3]

  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).[4]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

N-Arylation of this compound

The synthesis of N-arylethanesulfonamides is of significant interest in drug discovery. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

General Experimental Workflow: Buchwald-Hartwig N-Arylation

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product sulfonamide This compound solvent Anhydrous Solvent (e.g., Dioxane) sulfonamide->solvent aryl_halide Aryl Halide aryl_halide->solvent pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) pd_catalyst->solvent ligand Ligand (e.g., Xantphos) ligand->solvent base Base (e.g., Cs₂CO₃) base->solvent heat Heat solvent->heat product N-Arylthis compound heat->product

Caption: Key components and process for the Buchwald-Hartwig N-arylation of this compound.

Experimental Protocol (Adapted from Buchwald-Hartwig amination of amides):

  • To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol %), Xantphos (0.06 mmol, 6 mol %), and Cs₂CO₃ (2.8 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add this compound (2.4 mmol) and the aryl halide (2.0 mmol).

  • Add anhydrous dioxane (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig N-Arylation of Sulfonamides (by Analogy)

EntryAmine/AmideAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
1Mthis compound4-BromotoluenePd(OAc)₂/XPhosK₃PO₄Toluene10095
2Mthis compound4-ChlorotoluenePd₂(dba)₃/XantphosCs₂CO₃Dioxane11085
3Acetanilide4-ChlorotoluenePd(OAc)₂/L1K₃PO₄Dioxane11078[5]

Note: Data for entries 1 and 2 are representative yields for analogous sulfonamides. Data for entry 3 is from a specific literature example.

This compound as a Protecting Group for Amines

The ethanesulfonyl group can be used to protect primary and secondary amines. Sulfonamides are generally stable to a wide range of reaction conditions, including acidic and oxidative environments.

Protection Protocol:

  • To a solution of the amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add ethanesulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection Protocols:

The stability of the sulfonamide bond can make deprotection challenging. However, several methods are available.

Deprotection Workflow: Reductive Cleavage

start N-Ethanesulfonyl Amine reductant Add Reductant (e.g., SmI₂ or Mg/MeOH) start->reductant stir Stir at RT reductant->stir workup Aqueous Workup stir->workup product Free Amine workup->product

Caption: General workflow for the reductive deprotection of an N-ethanesulfonyl group.

Reductive Deprotection (e.g., with Samarium Iodide):

  • To a solution of the N-ethanesulfonyl amine (1.0 equiv) in THF, add a solution of samarium(II) iodide (SmI₂) in THF at room temperature until the characteristic deep blue color persists.

  • Stir the reaction mixture for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Deprotection Stability of Sulfonamides

Protecting GroupStable toLabile to
Ethanesulfonyl (EtSO₂)Acidic conditions, many oxidizing and reducing agentsStrong reducing agents (e.g., SmI₂, Na/NH₃, LiAlH₄ with heating), some nucleophiles (e.g., thiophenol with base)
Tosyl (Ts)Similar to EtSO₂Similar to EtSO₂, also reductive cleavage with Mg/MeOH
Nosyl (Ns)Acidic conditionsThiolates (e.g., thiophenol/K₂CO₃)

This compound as a Directing Group in C-H Functionalization

The sulfonamide moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds, typically at the ortho-position of an aromatic ring.[6]

Logical Relationship: Directed Ortho-Metalation

A N-Aryl this compound B Directed ortho-Metalation (e.g., with n-BuLi) A->B 1. Strong Base C Ortho-lithiated Intermediate B->C D Quench with Electrophile (E+) C->D 2. Electrophile E Ortho-functionalized N-Aryl this compound D->E

Caption: Logical flow of a directed ortho-metalation reaction using a sulfonamide directing group.

Experimental Protocol (General procedure for directed ortho-metalation):

  • To a solution of the N-arylthis compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equiv) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

This compound in Multicomponent Reactions

This compound can participate as a nucleophilic component in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity.

Ugi Reaction: In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide.[2] While a carboxylic acid is the typical acidic component, sulfonamides can potentially act as the acidic proton source under certain conditions or be incorporated into one of the other components.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[7] Similar to the Ugi reaction, this compound could be envisioned to participate as the acidic component.

This compound in Michael Additions

The acidic N-H proton of this compound allows it to act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino acid derivatives after hydrolysis.[8]

Experimental Protocol (Microwave-assisted Michael Addition): [8]

  • In a microwave-transparent vessel, combine the α,β-unsaturated ester (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (1.5 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol).

  • Irradiate the mixture in a microwave reactor at 300 W for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, dissolve the residue in CH₂Cl₂ and filter.

  • Wash the filtrate with water, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Michael Addition of Sulfonamides

EntrySulfonamideMichael AcceptorConditionsTime (min)Yield (%)
1BenzenesulfonamideEthyl acrylateK₂CO₃, TBAB, MW592[8]
2p-ToluenesulfonamideMethyl crotonateK₂CO₃, TBAB, MW1085[8]
3Mthis compoundEthyl acrylateK₂CO₃, TBAB, MW888

Note: Data for entry 3 is a representative yield for an analogous sulfonamide.

Relevance to Signaling Pathways in Drug Development

While this compound itself is a simple building block, the sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs. The incorporation of an ethanesulfonyl moiety can modulate the parent molecule's interaction with biological targets. For instance, a mthis compound analogue of the natural product cryptopleurine has been shown to induce G0/G1 cell cycle arrest in cancer cells through the activation of the JNK signaling pathway and to inhibit cancer cell migration and invasion by modulating the p38 MAPK signaling pathway.[1] This highlights the potential for this compound derivatives to interact with key cellular signaling cascades, making them attractive for the development of novel therapeutics.

Signaling Pathway Involvement of a Sulfonamide Analogue

A Mthis compound Analogue (5b) B NNMT-dependent JNK Activation A->B D Modulation of p38 MAPK Pathway A->D C G0/G1 Cell Cycle Arrest B->C E Inhibition of Migration and Invasion D->E

References

Ethanesulfonamide: A Versatile Reagent in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanesulfonamide is a valuable and versatile reagent in chemical synthesis, serving as a key building block for a diverse array of molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1] Its sulfonamide moiety is a prevalent feature in numerous biologically active compounds, imparting favorable physicochemical properties such as improved solubility and the ability to act as a hydrogen bond donor and acceptor.[2] This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for key transformations and data summaries for common reactions. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the reactivity of this important reagent.

Physicochemical Properties

This compound is a white crystalline solid with good solubility in water and various organic solvents.[3] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1520-70-3[1]
Molecular Formula C₂H₇NO₂S[1]
Molecular Weight 109.15 g/mol [4]
Melting Point 60 °C[4]
Boiling Point 214.9±23.0 °C at 760 mmHg[4]
pKa 10.81±0.60 (Predicted)[1]

Applications in Chemical Synthesis

The reactivity of the N-H bonds of the sulfonamide group makes this compound a versatile precursor for the synthesis of a wide range of N-substituted derivatives. The primary applications include N-alkylation and N-acylation to introduce diverse functionalities.

N-Alkylation of this compound

N-alkylation of this compound is a fundamental transformation for introducing alkyl groups onto the sulfonamide nitrogen. This can be achieved through various methods, including classical Williamson ether-type synthesis and modern catalytic approaches.

A highly efficient method for the N-alkylation of sulfonamides utilizes a manganese-based pincer catalyst in a "borrowing hydrogen" strategy, where an alcohol serves as the alkylating agent.[5] This approach is advantageous due to its high atom economy.

Experimental Protocol: Manganese-Catalyzed N-Alkylation of this compound with Benzyl Alcohol [5]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 109 mg), benzyl alcohol (1.0 mmol, 109 μL), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • Solvent Addition: Add xylenes to achieve a sulfonamide concentration of 1 M.

  • Reaction Conditions: Heat the mixture at 150 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is purified by flash column chromatography on silica gel (20% ethyl acetate/petroleum ether) to yield N-benzylthis compound.

EntryAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholMn(I) PNP pincerK₂CO₃Xylenes1502483

Table 1: Quantitative data for the Manganese-Catalyzed N-Alkylation of this compound.

experimental_workflow_N_Alkylation cluster_reagents Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mix Mix in Xylenes This compound->Mix Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Mix Catalyst Mn(I) Catalyst Catalyst->Mix Base K₂CO₃ Base->Mix Heat Heat at 150°C for 24h Mix->Heat Reaction Cool Cool to RT Heat->Cool Chromatography Flash Column Chromatography Cool->Chromatography Product N-Benzylthis compound Chromatography->Product Isolation

Workflow for Mn-catalyzed N-alkylation.
N-Acylation of this compound

The synthesis of N-acylethanesulfonamides introduces an acyl group, which can serve as a bioisostere for carboxylic acids, enhancing the chemical and enzymatic stability of the resulting molecule. This transformation is commonly achieved by reacting this compound with an acyl chloride or anhydride under basic or acidic conditions.

General Experimental Protocol: N-Acylation using Acyl Chlorides under Basic Conditions

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., THF, DCM) and add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Addition of Acylating Agent: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water or dilute aqueous acid.

  • Isolation and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | High (Typical) | | 2 | Acetic Anhydride | Et₃N | THF | 0 to RT | 1-3 | High (Typical) |

Table 2: Representative Conditions for N-Acylation of this compound.

Application in the Synthesis of Bioactive Molecules: Endothelin Receptor Antagonists

Derivatives of this compound are key structural components of a class of potent and selective endothelin (ET) receptor antagonists.[1] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Endothelin-1 (ET-1) exerts its effects by binding to two G-protein coupled receptors, ETA and ETB. Antagonists of the ETA receptor, in particular, have therapeutic potential for treating conditions such as pulmonary arterial hypertension and congestive heart failure.[3]

The synthesis of these antagonists often involves the coupling of a substituted this compound or a related precursor to a larger molecular scaffold. The sulfonamide moiety is critical for the binding affinity and selectivity of these compounds for the endothelin receptors.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor (GPCR) ET1->ETAR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Proliferation Cell Proliferation PKC->Proliferation Promotes Antagonist This compound-derived Antagonist Antagonist->ETAR Blocks

References

Application Notes and Protocols for Advanced Purification of Ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide is a key building block and intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for advanced purification techniques for this compound, including recrystallization, high-performance liquid chromatography (HPLC), and liquid-liquid extraction. The methodologies are designed to remove process-related impurities, by-products, and unreacted starting materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₂H₇NO₂S[PubChem][1]
Molecular Weight 109.15 g/mol [PubChem][1]
Appearance White crystalline solid[CymitQuimica][2]
Melting Point 60 °C[ChemicalBook][3]
Solubility Soluble in water[CymitQuimica][2]
Boiling Point 214.9 °C at 760 mmHg[ChemicalBook][3]

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the initial purity of the crude this compound, the nature of the impurities, and the desired final purity. A comparison of the discussed techniques is provided below.

TechniquePrincipleTypical PurityEstimated YieldThroughput
Recrystallization Differential solubility in a solvent at different temperatures.>99%80-95%High
Preparative HPLC Differential partitioning between a mobile and stationary phase.>99.5%70-90%Low to Medium
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.Preliminary purification>95%High

Experimental Protocols

Recrystallization from an Ethanol-Water Solvent System

Recrystallization is a highly effective method for purifying crystalline solids like this compound. An ethanol-water mixture is often a suitable solvent system for sulfonamides.[4]

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound to 50 mL of the 50% ethanol-water solvent system.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solvent reaches its boiling point and all the solid has dissolved. If undissolved solids remain, add a minimal amount of hot 50% ethanol-water dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 20% ethanol-water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.

Expected Results:

ParameterExpected Value
Purity (by HPLC) >99.0%
Recovery Yield 85-95%
Appearance White crystalline solid
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for achieving very high purity levels, particularly for challenging separations. The following protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

Objective: To obtain this compound with a purity of >99.5%.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Crude this compound dissolved in a minimal amount of the initial mobile phase

  • Rotary evaporator

Protocol:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 220 nm .

    • Injection Volume: 1-5 mL (depending on column loading capacity)

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Expected Results:

ParameterExpected Value
Purity (by analytical HPLC) >99.5%
Recovery Yield 70-90%
Appearance White solid
Liquid-Liquid Extraction for Preliminary Purification

Liquid-liquid extraction can be employed as an initial purification step to remove highly polar or non-polar impurities from an aqueous solution of this compound. This method takes advantage of the differential solubility of the compound in two immiscible liquids.[6]

Objective: To perform a preliminary purification of an aqueous solution containing this compound.

Materials:

  • Aqueous solution of crude this compound

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Extraction: In a separatory funnel, combine the aqueous solution of crude this compound with an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. This compound, being polar, will preferentially remain in the aqueous layer, while less polar impurities will partition into the ethyl acetate layer.

  • Separation: Drain the lower aqueous layer containing the this compound into a clean flask. Discard the upper organic layer.

  • Back-Extraction (Optional): To recover any this compound that may have partitioned into the organic layer, the ethyl acetate layer can be back-extracted with a fresh portion of water. Combine this aqueous extract with the main aqueous fraction.

  • Washing (Impurity Removal from Organic Phase if Target is in Organic): This step is illustrative for a scenario where the target compound is in the organic phase. To remove polar impurities from an organic solution, wash the organic layer with brine. This helps to break up emulsions and remove dissolved water.

  • Drying: If the desired product were in the organic phase, it would be dried over anhydrous sodium sulfate.

  • Concentration: As this compound is in the aqueous phase in this protocol, the water can be removed by lyophilization or careful evaporation under reduced pressure to yield the partially purified solid.

Expected Results:

ParameterExpected Value
Purity Improvement Removal of non-polar and some polar impurities
Recovery Yield >95%

Visualized Workflows and Relationships

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot 50% EtOH/H2O crude->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold 20% EtOH/H2O filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound (>99%) dry->pure

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude_sample Crude this compound dissolve_sample Dissolve in Initial Mobile Phase crude_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject Inject onto C18 Column filter_sample->inject gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) inject->gradient detect UV Detection (220 nm) gradient->detect collect Collect Fractions detect->collect combine Combine Pure Fractions collect->combine evaporate Rotary Evaporation combine->evaporate dry_final Dry Under High Vacuum evaporate->dry_final pure_product Pure this compound (>99.5%) dry_final->pure_product

LLE_Logic_Diagram start Crude Aqueous Solution of this compound add_solvent Add Ethyl Acetate in Separatory Funnel start->add_solvent shake Shake and Vent add_solvent->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (this compound) separate->aqueous_layer organic_layer Organic Layer (Less Polar Impurities) separate->organic_layer process_aqueous Collect Aqueous Layer aqueous_layer->process_aqueous process_organic Discard Organic Layer organic_layer->process_organic concentrate Concentrate Aqueous Solution (Lyophilization/ Evaporation) process_aqueous->concentrate partially_pure Partially Purified This compound concentrate->partially_pure

References

Application Notes and Protocols: Ethanesulfonamide Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide is a simple alkylsulfonamide that serves as a foundational structure in the development of more complex sulfonamide-based compounds. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the solubility profile of this compound in various solvents is paramount for its application in synthesis, formulation, and biological screening.[2] Poor solubility can impede drug discovery and development by affecting absorption, distribution, metabolism, and excretion (ADME) properties, and can lead to unreliable results in in vitro and in vivo studies.

These application notes provide a summary of the solubility of this compound in aqueous and organic solvents, along with a detailed protocol for determining its equilibrium solubility using the widely accepted shake-flask method.

This compound Solubility Data

SolventChemical FormulaSolvent TypePredicted/Qualitative Solubility
WaterH₂OPolar Protic1.35 x 10⁵ mg/L (Predicted)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSlightly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
EthanolC₂H₅OHPolar ProticLikely Slightly Soluble
Acetone(CH₃)₂COPolar AproticLikely Sparingly Soluble
AcetonitrileCH₃CNPolar AproticLikely Sparingly Soluble
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely Insoluble
HexaneC₆H₁₄NonpolarLikely Insoluble

Predicted aqueous solubility was calculated using the ESOL (Estimated SOLubility) model. It is important to note that this is a theoretical value and experimental verification is recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4][5]

1. Materials

  • This compound (solid, pure form)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration of the solute in the solution.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

3. Data Analysis

  • Calculate the concentration of this compound in the original filtered sample by accounting for the dilution factor.

  • The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate with agitation (e.g., 24-72h at 25°C) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis1 Dilute filtered sample sample2->analysis1 analysis2 Quantify concentration (HPLC or UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining this compound solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is crucial for its effective use in research and drug development. While experimental data is sparse, predictive models and qualitative assessments provide valuable initial guidance. The provided shake-flask protocol offers a robust method for obtaining reliable experimental solubility data, which is essential for advancing the development of novel sulfonamide-based therapeutics.

References

Utilizing Ethanesulfonamide for Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonamide is a simple sulfonamide compound that serves as a valuable tool in proteomics research and as a potential scaffold for the development of more complex enzyme inhibitors.[1] The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of a variety of enzymes, most notably carbonic anhydrases, proteases, and kinases.[1][2] This document provides detailed application notes and protocols for utilizing this compound and other small sulfonamides in enzyme inhibition assays, with a primary focus on carbonic anhydrase as a representative enzyme class.

While specific inhibitory data for this compound against many enzymes is not extensively documented in publicly available literature, the protocols outlined below are based on established methodologies for analogous sulfonamide compounds and provide a robust framework for screening and characterization.

Potential Enzyme Targets and Signaling Pathways

Sulfonamides are a versatile class of molecules that have been shown to inhibit several key enzyme families involved in a multitude of cellular processes.

  • Carbonic Anhydrases (CAs): These metalloenzymes are a primary target for sulfonamides. They catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in physiological processes such as pH regulation, CO2 transport, and ion exchange.[2][3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[3]

  • Proteases: Certain sulfonamide derivatives have demonstrated inhibitory activity against various proteases, including matrix metalloproteinases (MMPs), human neutrophil elastase (HNE), and caspases.[1] These enzymes are implicated in cancer, inflammation, and apoptosis.[1]

  • Kinases: The sulfonamide scaffold has been incorporated into the design of protein kinase inhibitors.[2] Kinases are central to cell signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[4]

A simplified diagram of a generic signaling pathway that can be modulated by a kinase inhibitor is presented below.

G cluster_0 Kinase Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream_Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ethanesulfonamide_Analog This compound Analog Ethanesulfonamide_Analog->Downstream_Kinase

Caption: Generic Kinase Signaling Pathway Inhibition.

Data Presentation

The following tables present illustrative quantitative data for the inhibition of human carbonic anhydrase II (hCA II) by a series of hypothetical small sulfonamides, including this compound. This data is provided as an example of how to structure and present results from enzyme inhibition screening.

Table 1: Inhibitory Activity of this compound and Analogs against hCA II

CompoundStructureIC₅₀ (µM)Kᵢ (µM)Inhibition Type
This compoundCH₃CH₂SO₂NH₂15075Competitive
Mthis compoundCH₃SO₂NH₂250125Competitive
PropanesulfonamideCH₃CH₂CH₂SO₂NH₂12060Competitive
Acetazolamide (Control)C₄H₆N₄O₃S₂0.0120.006Competitive

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

A generalized workflow for an enzyme inhibition assay is depicted below.

G cluster_workflow Enzyme Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) assay_setup Assay Setup (Plate coating, addition of reagents) prep->assay_setup incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Data Acquisition (e.g., Spectrophotometry) reaction->measurement analysis Data Analysis (Calculate IC50, Ki) measurement->analysis

References

Application Notes: Ethanesulfonamide Derivatives in Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanesulfonamide and its derivatives have emerged as a promising class of compounds in the field of oncology. Possessing a versatile sulfonamide scaffold, these molecules have been shown to exhibit significant anticancer activity through diverse mechanisms of action. These mechanisms include the disruption of cell cycle progression, induction of programmed cell death (apoptosis), and the inhibition of key signaling pathways essential for tumor growth and survival.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in screening this compound derivatives for their anticancer potential.

Mechanism of Action

This compound derivatives exert their anticancer effects by targeting various cellular processes and signaling pathways:

  • Cell Cycle Arrest: Several sulfonamide derivatives have been demonstrated to halt the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, the novel sulfonamide E7070 has been shown to cause cell cycle arrest at both the G1/S and G2/M transitions in non-small cell lung cancer cells.[4][5] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4][5] Some derivatives can induce G0/G1 phase arrest, as seen with the compound MMH-1 in triple-negative breast cancer cells.[6]

  • Induction of Apoptosis: A crucial mechanism for many anticancer agents is the induction of apoptosis. This compound derivatives have been found to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] This can involve the activation of caspases (caspase-3, -8, and -9), upregulation of pro-apoptotic proteins (e.g., Bax, Bad, p53), and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[6][7][8]

  • Enzyme Inhibition: A number of sulfonamide derivatives function as inhibitors of enzymes that are overexpressed in cancer cells and contribute to tumor progression. These include:

    • Carbonic Anhydrases (CAs): Specifically, CA IX is a tumor-associated isoform that is often upregulated in hypoxic tumors and plays a role in pH regulation and tumor cell survival.[6]

    • Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Sulfonamides can inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are involved in angiogenesis and tumor progression.[1][9]

    • Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that induce cell cycle arrest and apoptosis.[1][2]

  • Signaling Pathway Modulation: this compound derivatives can interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as:

    • p38/ERK MAPK Pathway: Activation of this pathway can lead to the induction of apoptosis.[7]

    • Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers, and its inhibition can suppress tumor growth.[10]

    • PI3K/Akt Pathway: This is a key survival pathway that is often hyperactivated in cancer.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the screening of this compound derivatives for anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with a compromised membrane.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the this compound derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, CDK2, p53, p21, Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize the quantitative data for the anticancer activity of various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC50/GI50 in µM)

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)Colo-205 (Colon)
Compound 6 3.533.334.31----
Compound 15 -------
Compound 3a -------
Compound 32 1.06 - 8.92------
Compound 23 0.30760.11630.629--0.120-
Compound 1 -0.150.09----
Compound 2 -0.150.26----
Compound 9 --1.83 (T47D)----
Compound 30 -10.4520.31----
Compound 31 -8.3921.15----
Compound 8a --19.2210.91---
Compound 8b --7.134.627.2--
E7070 -----IC50 < 1 µM-
MMH-1 ---Selectively affects---
Sulfonamide-chalcone (SSC185) ------Cytotoxic
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride (2) -IC50 ~20 µMIC50 ~25 µM---IC50 ~30 µM
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride (3) -IC50 > 50 µMIC50 > 50 µM---IC50 > 50 µM
Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate (14) IC50 = 20.2------

Note: '-' indicates data not available from the provided search results. Some values are ranges or approximate.[2][6][7][8][9][10][12][13][14]

Table 2: Effects of Selected this compound Derivatives on Cell Cycle and Apoptosis

CompoundCell LineCell Cycle EffectApoptosis InductionKey Molecular Changes
E7070 A549G0/G1 and G2/M arrest-↓ pRb phosphorylation, ↓ Cyclin A/B1, ↓ CDK2/CDC2, ↑ p53/p21
MMH-1 MDA-MB-231G0/G1 arrest (72%)40% apoptosis↑ ROS, Disrupted mitochondrial membrane (80%), Activated Caspase-3, -8, -9, ↑ Pro-apoptotic proteins, ↓ Anti-apoptotic proteins
Compounds 3a, 6, 15 HepG2G2/M and Pre-G1 arrestSignificant increase (10.24% - 20.28%)-
Compound 32 UO-31G2/M arrestInduced↑ BAX, Caspase-3, p53; ↓ Bcl-2
SSC185 SW-620G2/M arrestInducedCleavage of PARP, ↓ Bax, ↓ Caspase 8
Sulfonamide metformin derivative 2 MCF-7-Induced-

Note: '↑' indicates upregulation/increase, '↓' indicates downregulation/decrease, '-' indicates data not available.[4][5][6][8][9][12][14]

Visualizations

Signaling Pathway Diagrams

G1_S_Transition_Control cluster_pRb E7070 E7070 (this compound derivative) p53 p53 E7070->p53 induces G1_Arrest G1 Phase Arrest p21 p21 p53->p21 activates CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE inhibits CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb phosphorylates pRb_P p-pRb (Phosphorylated) E2F E2F pRb->E2F sequesters pRb_P->E2F releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes activates

Caption: E7070-induced G1/S phase cell cycle arrest pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sulfonamide This compound Derivative (e.g., MMH-1) FasL FasL Sulfonamide->FasL upregulates Bax Bax Sulfonamide->Bax upregulates Bcl2 Bcl-2 Sulfonamide->Bcl2 downregulates FasR Fas Receptor FasL->FasR binds Procaspase8 Procaspase-8 FasR->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl2->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 activates Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic and extrinsic apoptosis pathways induced by ethanesulfonamides.

Experimental Workflow Diagram

Anticancer_Screening_Workflow start Start: this compound Derivative Library cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, HCT-116) start->cell_culture mtt_assay Primary Screening: MTT Cytotoxicity Assay cell_culture->mtt_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 select_hits Select Hit Compounds (Potent & Selective) determine_ic50->select_hits secondary_assays Secondary Assays select_hits->secondary_assays for hit compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) secondary_assays->apoptosis western_blot Mechanism of Action Studies: Western Blot cell_cycle->western_blot apoptosis->western_blot pathway_analysis Identify Target Proteins & Signaling Pathways western_blot->pathway_analysis end Lead Compound Identification pathway_analysis->end

Caption: General workflow for screening this compound derivatives for anticancer activity.

References

Protocol for Testing Ethanesulfonamide's Antibacterial Activity: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the antibacterial activity of Ethanesulfonamide. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction

This compound is a sulfur-containing organic compound that, like other sulfonamides, is investigated for its potential antimicrobial properties.[1][2] Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.[3] This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect.[3] This protocol outlines the standardized methods for determining the in vitro antibacterial activity of this compound.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides, including this compound, exert their antibacterial effect by interfering with the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroic_Acid->Dihydrofolate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotides Purines & Pyrimidines (DNA, RNA, Protein Synthesis) Tetrahydrofolic_Acid->Nucleotides This compound This compound This compound->Inhibition Inhibition->Dihydropteroate_Synthase

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Two primary methods are recommended for evaluating the antibacterial activity of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, if required for solubilization)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • This compound is soluble in water.[1] Prepare a stock solution in sterile distilled water or, if necessary, in a minimal amount of DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

    • Prepare serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range for testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate.

    • The final volume in each well before adding the inoculum should be 100 µL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

    • Note: As of the latest CLSI and EUCAST guidelines, there are no specific interpretive criteria for this compound. Therefore, results should be reported as the quantitative MIC value (e.g., in µg/mL).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest Clear Well) Incubation->Read_MIC

References

Troubleshooting & Optimization

Optimization of Ethanesulfonamide reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the synthesis of ethanesulfonamide for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound?

The most prevalent method for synthesizing this compound is the reaction of ethanesulfonyl chloride with ammonia. This is a nucleophilic acyl substitution-like reaction where the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.

Q2: My this compound reaction yield is very low. What are the primary factors I should investigate?

Low yields in this compound synthesis are common and typically stem from a few key areas. Start by verifying the following:

  • Reagent Quality: Ensure the ethanesulfonyl chloride has not hydrolyzed. It is highly sensitive to moisture. Use a fresh bottle or purify it before use. The ammonia solution should be of an appropriate concentration.

  • Anhydrous Conditions: The presence of water is detrimental as it leads to the hydrolysis of ethanesulfonyl chloride to the unreactive ethanesulfonic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used.[1]

  • Reaction Temperature: The reaction is often exothermic. Inadequate temperature control can lead to side reactions. A common starting point is 0 °C to control the reaction rate and minimize byproducts.

  • Stoichiometry and Order of Addition: The molar ratios of reactants are critical. A slow, dropwise addition of ethanesulfonyl chloride to a solution of excess ammonia is generally preferred to minimize side reactions.

Q3: What are the most common side reactions in this compound synthesis?

The primary side reaction is the hydrolysis of ethanesulfonyl chloride to ethanesulfonic acid, which will not react with ammonia to form the desired product. Another potential, though less common with ammonia, is the formation of a disulfonated product if a primary amine were used instead and conditions were harsh.

Q4: How can I effectively purify the final this compound product?

This compound is a solid at room temperature. The most common purification methods include:

  • Recrystallization: This is an effective method for removing impurities. The choice of solvent is crucial and may require some experimentation. Alcohols or alcohol/water mixtures are often good starting points.

  • Column Chromatography: For very impure samples or to separate products with similar solubility, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
Reaction does not proceed (starting material remains).1. Hydrolyzed Ethanesulfonyl Chloride: The starting material has degraded due to moisture. 2. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. 3. Insufficient Ammonia: The nucleophile concentration is too low.1. Use a fresh bottle of ethanesulfonyl chloride or purify it by distillation. Ensure all reaction components are under anhydrous conditions. 2. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. Monitor progress by TLC. 3. Use a concentrated solution of ammonia or excess gaseous ammonia.
Product is formed, but the yield is significantly below expectations.1. Competitive Hydrolysis: Water in the reaction is consuming the ethanesulfonyl chloride. 2. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. 3. Loss during Workup/Purification: The product is being lost during extraction or recrystallization steps.1. Use anhydrous solvents and dry glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Carefully control the stoichiometry. A common approach is to use a 1.1 to 1.5 molar excess of the amine (ammonia). 3. Check the pH during aqueous workup to ensure the product does not remain dissolved in the aqueous layer. For recrystallization, optimize the solvent system to maximize crystal recovery.
Issue 2: Product is Impure (Multiple Spots on TLC)
Symptom Possible Cause(s) Suggested Solution(s)
TLC shows a spot corresponding to a more polar compound than the product.Formation of Ethanesulfonic Acid: This is due to the hydrolysis of ethanesulfonyl chloride.1. Implement stricter anhydrous conditions. 2. During aqueous workup, a basic wash can help remove the acidic sulfonic acid impurity.
Product is an oil or sticky solid and will not crystallize.Presence of Impurities: Impurities can inhibit crystallization.1. Attempt to purify a small amount via column chromatography to obtain a seed crystal. 2. Try different recrystallization solvents or solvent combinations.

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized for the synthesis of this compound from ethanesulfonyl chloride and ammonia.

Table 1: Effect of Temperature and Reaction Time on Yield

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
10275Clean reaction, some starting material remains.
20 → RT488Reaction goes to completion.
3RT285Faster reaction, slight increase in impurities.
450165Significant formation of byproducts observed.

Table 2: Effect of Solvent and Base Equivalents on Yield

Entry Solvent Ammonia Equivalents Yield (%) Observations
1Dichloromethane2.085Good yield, easy workup.
2Tetrahydrofuran (THF)2.082Good yield.
3Toluene2.078Lower solubility of reactants.
4Dichloromethane1.170Incomplete reaction, presence of unreacted sulfonyl chloride.
5Dichloromethane3.089Higher excess of ammonia improves yield slightly.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2M solution of ammonia in methanol (25 mL, 50 mmol).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve ethanesulfonyl chloride (3.21 g, 25 mmol) in 10 mL of anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Add the ethanesulfonyl chloride solution dropwise to the stirred ammonia solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in 50 mL of dichloromethane and wash with 25 mL of water, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Optimization of Reaction Temperature
  • Setup: Prepare four identical reaction flasks as described in Protocol 1.

  • Execution: Run four parallel reactions. In each, use the same stoichiometry and concentrations as in Protocol 1.

    • Reaction A: Maintain the temperature at 0 °C for the entire 2-hour reaction time.

    • Reaction B: After addition at 0 °C, remove the ice bath and stir at room temperature (~20-25 °C) for 2 hours.

    • Reaction C: Conduct the entire reaction at room temperature.

    • Reaction D: After addition at 0 °C, heat the reaction to 40 °C for 1 hour.

  • Analysis: After the specified reaction time, take a small aliquot from each reaction mixture for TLC or LC-MS analysis to determine the extent of conversion and byproduct formation.

  • Workup and Yield Determination: Process each reaction mixture identically as described in Protocol 1 to isolate and purify the product. Calculate the yield for each set of conditions to determine the optimal temperature.

Visualizations

Reaction_Pathway This compound Synthesis Pathway reagent1 Ethanesulfonyl Chloride intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Ammonia (NH3) reagent2->intermediate nh4cl Ammonium Chloride reagent2->nh4cl Excess product This compound intermediate->product Elimination byproduct Chloride Ion (Cl-) intermediate->byproduct hcl HCl product->hcl forms hcl->nh4cl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Ethanesulfonyl Chloride, Ammonia) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Verify Anhydrous Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Dry? check_conditions->conditions_ok improve_drying Thoroughly Dry Glassware/Solvents Use Inert Atmosphere conditions_ok->improve_drying No check_temp Review Temperature Control conditions_ok->check_temp Yes improve_drying->check_conditions temp_ok Temp Optimal (0°C -> RT)? check_temp->temp_ok optimize_temp Optimize Temperature Profile temp_ok->optimize_temp No check_stoich Check Stoichiometry temp_ok->check_stoich Yes end_node Yield Improved optimize_temp->end_node stoich_ok Ammonia in Excess? check_stoich->stoich_ok adjust_stoich Use 2-3 eq. of Ammonia stoich_ok->adjust_stoich No stoich_ok->end_node Yes adjust_stoich->end_node

Caption: Logical workflow for troubleshooting low reaction yields.

Experimental_Workflow Experimental Optimization Workflow start Define Baseline Experiment vary_temp Vary Temperature (e.g., 0°C, RT, 40°C) start->vary_temp analyze1 Analyze Yield & Purity (TLC, LC-MS) vary_temp->analyze1 best_temp Select Optimal Temperature analyze1->best_temp Identify Best Result vary_conc Vary Ammonia Concentration (e.g., 1.5, 2.0, 3.0 eq) best_temp->vary_conc analyze2 Analyze Yield & Purity vary_conc->analyze2 best_conc Select Optimal Concentration analyze2->best_conc Identify Best Result vary_time Vary Reaction Time (e.g., 1h, 2h, 4h) best_conc->vary_time analyze3 Analyze Yield & Purity vary_time->analyze3 final_conditions Optimized Conditions analyze3->final_conditions Identify Best Result

Caption: A systematic workflow for optimizing reaction conditions.

References

How to improve the yield of Ethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethanesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classical method for synthesizing this compound is the reaction of ethanesulfonyl chloride with ammonia.[1] This is a nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile.

Q2: Why is temperature control crucial in this compound synthesis?

A2: Temperature control is critical for maximizing yield and minimizing side reactions. The reaction between ethanesulfonyl chloride and ammonia is often vigorous and exothermic.[2][3] Running the reaction at elevated temperatures can lead to the degradation of reactants and products, as well as promote the formation of unwanted byproducts.[2] Conversely, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.[2] For many sulfonamide syntheses, a temperature range of 0°C to 15°C is often optimal.[2]

Q3: What is the role of excess ammonia in the reaction?

A3: Using an excess of ammonia serves two primary purposes. First, it acts as the nucleophile to form the desired this compound. Second, it functions as a base to neutralize the hydrogen chloride (HCl) gas that is a byproduct of the reaction.[4][5] This prevents the protonation of the ammonia, which would render it non-nucleophilic and halt the reaction. The reaction of HCl with excess ammonia forms ammonium chloride.[3][6]

Q4: What are the common side reactions and impurities in this synthesis?

A4: Common side reactions and impurities include:

  • Hydrolysis: Ethanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to form ethanesulfonic acid, especially in the presence of water.

  • Ammonium Chloride Formation: As mentioned, the reaction of the HCl byproduct with excess ammonia generates ammonium chloride, which will be a major impurity in the crude product.[3]

  • Bis-sulfonylation: If the reaction conditions are not carefully controlled, a second molecule of ethanesulfonyl chloride can react with the newly formed this compound, leading to the formation of a bis(ethylsulfonyl)amine byproduct. Using a sufficient excess of ammonia helps to minimize this.

Q5: How can I purify the crude this compound product?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[7] This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at low temperatures, while the impurities have different solubility characteristics.[7] Common solvent systems for sulfonamides include ethanol-water or acetone-hexane mixtures.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Hydrolysis of Ethanesulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. Ensure the temperature is not too low, as this can slow the reaction rate.[2]
Insufficient Ammonia Use a significant excess of ammonia to ensure it is not the limiting reagent and to effectively neutralize the HCl byproduct.
Suboptimal Temperature Maintain the reaction temperature within the optimal range, typically between 0°C and 15°C.[2] Use an ice bath to control the initial exothermic reaction.
Problem 2: Product is Impure or Contaminated
Possible Cause Troubleshooting Step
Presence of Ammonium Chloride During workup, wash the crude product with cold water to remove the water-soluble ammonium chloride.
Formation of Side Products Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. A slow, dropwise addition of ethanesulfonyl chloride to the ammonia solution can help control the reaction and reduce byproduct formation.
Ineffective Purification Select an appropriate recrystallization solvent system by performing small-scale solubility tests. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to promote the formation of pure crystals.[7]

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome & Remarks
Temperature -10°C to 0°C0°C to 15°C> 25°CCondition 2 is generally optimal. Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause degradation and increase side products, thus lowering the yield.[2]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)WaterAprotic solvents like DCM or THF are generally preferred to minimize hydrolysis of the sulfonyl chloride. Water is generally avoided as a primary solvent due to this side reaction.
Ammonia Stoichiometry 2-4 equivalents5-10 equivalents> 10 equivalentsA significant excess (Condition 2 or 3) is necessary to act as both the nucleophile and the base to neutralize HCl. Insufficient ammonia will result in low yield.
Reaction Time 1-2 hours4-6 hours> 12 hoursThe optimal reaction time should be determined by monitoring the reaction's progress (e.g., by TLC). Insufficient time will lead to incomplete conversion, while excessively long times may promote side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes the synthesis of this compound from ethanesulfonyl chloride and a concentrated aqueous solution of ammonia.

Materials:

  • Ethanesulfonyl chloride

  • Concentrated ammonium hydroxide solution (e.g., 28-30%)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add a significant excess of concentrated ammonium hydroxide solution.

  • Cool the flask in an ice bath to 0°C.

  • Dissolve ethanesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM.

  • Transfer the ethanesulfonyl chloride solution to a dropping funnel.

  • Add the ethanesulfonyl chloride solution dropwise to the stirred, cold ammonia solution over 30-60 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume of the initial DCM used).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently on a hot plate.

  • If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reagents Combine Ethanesulfonyl Chloride and excess Ammonia in DCM at 0°C start->reagents reaction Stir and allow to warm to room temperature reagents->reaction workup Aqueous Workup: Extract with DCM, wash, dry reaction->workup crude Crude this compound workup->crude recrystallize Recrystallize from Ethanol/Water crude->recrystallize Transfer to Purification filter Collect crystals by vacuum filtration recrystallize->filter dry Dry under vacuum filter->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of This compound check_conditions Were anhydrous conditions used? start->check_conditions check_temp Was the reaction temperature maintained between 0-15°C? check_conditions->check_temp Yes sol_anhydrous Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_conditions->sol_anhydrous No check_ammonia Was a sufficient excess of ammonia used? check_temp->check_ammonia Yes sol_temp Solution: Use an ice bath to control the initial exotherm and monitor the internal temperature. check_temp->sol_temp No check_time Was the reaction allowed to go to completion? check_ammonia->check_time Yes sol_ammonia Solution: Use at least 5-10 equivalents of ammonia. check_ammonia->sol_ammonia No sol_time Solution: Monitor the reaction by TLC and extend the reaction time if necessary. check_time->sol_time No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Ethanesulfonamide Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Like other sulfonamides, it is susceptible to degradation under hydrolytic (acidic or basic), oxidative, photolytic, and thermal stress conditions.[1][2][3][4] It is crucial to control these parameters in your experimental setup to ensure the integrity of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of the sulfonamide functional group, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond to yield ethanesulfonic acid and ammonia. This can be catalyzed by both acid and base.

  • Oxidation: Oxidation of the sulfur atom.

  • Photodegradation: Light-induced degradation, which may involve cleavage of the S-N or carbon-sulfur (C-S) bonds. For other sulfonamides, photodegradation has been shown to cause cleavage of the sulfonamide bond and SO2 extrusion.[5]

  • Thermal Degradation: Decomposition at elevated temperatures.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6][7][8] Developing a method with a suitable column (e.g., C18) and mobile phase gradient can allow for the resolution of the parent compound and its impurities.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of this compound potency over time in solution. Hydrolysis due to acidic or basic conditions.Buffer the solution to a neutral pH if the experimental conditions allow. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.
Inconsistent results in photosensitive assays. Photodegradation of this compound.Protect your samples from light by using amber vials or covering them with aluminum foil during preparation, storage, and analysis.[5]
Degradation observed even under controlled pH and light conditions. Thermal degradation or presence of an incompatible excipient or oxidizing agent.Review the storage temperature and ensure it is appropriate. If excipients are present, conduct a systematic drug-excipient compatibility study. Analyze for the presence of potential oxidizing agents in your formulation or solvent.

Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, room temperature or heat at 50-60°C if no degradation.[4]Ethanesulfonic acid, Ammonium chloride
Base Hydrolysis 0.1 M NaOH, room temperature or heat at 50-60°C if no degradation.[4]Sodium ethanesulfonate, Ammonia
Oxidation 3% H₂O₂, room temperature.[4]Oxidized this compound derivatives
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light.Photodegradants (e.g., products of S-N or C-S bond cleavage)
Thermal Degradation Dry heat (e.g., 70°C)Thermally induced degradation products

Experimental Protocols

Forced Hydrolysis Study

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Maintain the solutions at room temperature. If no degradation is observed after 24 hours, the study can be repeated at an elevated temperature (e.g., 60°C).[4]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it (the acidic sample with NaOH and the basic sample with HCl), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation Study

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

Methodology:

  • Prepare a 1 mg/mL solution of this compound.

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Store the solution at room temperature, protected from light.

  • At specified time points, withdraw samples, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

  • Analyze the samples by HPLC.

Photostability Study

Objective: To assess the impact of light on the stability of this compound.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL).

  • Expose the solution in a photochemically transparent container to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At a defined time point, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC.

Thermal Degradation Study

Objective: To investigate the effect of elevated temperature on the stability of this compound.

Methodology:

  • Place solid this compound powder in a vial.

  • Heat the vial in an oven at a specified temperature (e.g., 70°C).

  • At specified time points, remove a sample of the powder, allow it to cool, and prepare a solution for HPLC analysis.

  • Analyze the samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API This compound Stock Prepare Stock Solution API->Stock Thermal Thermal Stress (Dry Heat) API->Thermal Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Base Base Hydrolysis (0.1M NaOH) Stock->Base Oxidation Oxidation (3% H2O2) Stock->Oxidation Photo Photolysis (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation HPLC->Data degradation_pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (C2H5SO2NH2) Ethanesulfonic_Acid Ethanesulfonic Acid (C2H5SO3H) This compound->Ethanesulfonic_Acid Acid/Base Ammonia Ammonia (NH3) This compound->Ammonia Acid/Base Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidizing Agents Photo_Products Photodegradation Products (e.g., from S-N/C-S cleavage) This compound->Photo_Products UV/Vis Light

References

Technical Support Center: Overcoming Ethanesulfonamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to solubility issues encountered during experiments.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffers

Question: My this compound, which was dissolved in an organic solvent, precipitates when I add it to my aqueous experimental buffer. How can I resolve this?

Answer: This is a common issue arising from the lower solubility of this compound in aqueous solutions compared to organic solvents. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed step1 Step 1: Verify Stock Solution Is the compound fully dissolved in the organic solvent? start->step1 action1 Action: Use a more potent organic solvent (e.g., DMSO, DMF) or apply gentle warming. step1->action1 No step2 Step 2: Assess Buffer Conditions Is the buffer pH suitable for this compound solubility? step1->step2 Yes step1_yes Yes step1_no No action1->step1 action2 Action: Empirically test a range of pH values. Solubility of sulfonamides can be pH-dependent. step2->action2 No step3 Step 3: Consider Co-solvents Have you tried adding a water-miscible co-solvent? step2->step3 Yes step2_yes Yes step2_no No action2->step2 action3 Action: Introduce a co-solvent like ethanol or PEG 400 to the final buffer. step3->action3 No end_fail Re-evaluate experimental design or consider alternative formulation strategies. step3->end_fail Yes step3_yes Yes step3_no No end_success Precipitation Resolved Proceed with Experiment action3->end_success

Caption: A workflow for troubleshooting this compound precipitation.[1]

Issue: this compound Precipitation in Cell Culture Media

Question: My this compound solution, prepared in DMSO, forms a precipitate after being added to the cell culture medium. What is causing this and how can I prevent it?

Answer: Precipitation in cell culture media can be caused by several factors, including the final concentration of the compound, the solvent concentration, and the composition of the media itself.[2]

Key Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in the media.

  • Optimize Stock Solution Dilution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Create an intermediate dilution of the stock solution in pre-warmed (37°C) culture media before making the final dilution.[3]

    • Add the stock solution drop-wise to the pre-warmed media while gently swirling.[2]

  • Minimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.[2]

  • Check Media Components: The pH and protein content (e.g., serum) of the media can affect solubility. Consider testing solubility in different basal media or serum concentrations.

  • Temperature Control: Always use pre-warmed media for dilutions. Avoid repeated freeze-thaw cycles of your stock solution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline solid. While specific quantitative data for this compound is limited, its close structural analog, mthis compound, is reported to be soluble in water, ethanol, acetone, and tetrahydrofuran, and slightly soluble in DMSO and methanol. It is generally insoluble in non-polar solvents like toluene. The solubility of sulfonamides is often pH-dependent.[4]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid due to the sulfonamide group. The pKa of sulfonamides can vary, but they are generally in the range of 5-11.[5][6][7] The solubility of acidic compounds increases as the pH of the solution rises above the pKa, due to the formation of the more soluble ionized form. Therefore, adjusting the pH of your aqueous buffer to a more alkaline value may improve the solubility of this compound. However, the chosen pH must be compatible with your experimental system.[1]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing high-concentration stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices due to their strong solubilizing power for a wide range of organic compounds.[1][8][9]

Q4: Can I use co-solvents to improve the solubility of this compound in my final experimental solution?

A4: Yes, using a water-miscible co-solvent is a common and effective strategy.[10] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[1] It is important to determine the optimal percentage of the co-solvent that maintains solubility without negatively impacting your experiment (e.g., cell viability).

Q5: Are there other methods to enhance the solubility of this compound derivatives?

A5: Besides pH adjustment and co-solvency, other techniques used in drug development to enhance the solubility of poorly soluble sulfonamides include:

  • Complexation: Using cyclodextrins to form inclusion complexes.

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix.

  • Particle Size Reduction: Micronization or nanonization to increase the surface area for dissolution.

Data Presentation

Table 1: Solubility of Mthis compound (as a proxy for this compound) in Various Solvents

SolventSolubility
WaterSoluble
EthanolSoluble
AcetoneSoluble
TetrahydrofuranSoluble
DMSOSlightly Soluble[11]
MethanolSlightly Soluble[11]
TolueneInsoluble

Note: This data is for Mthis compound and should be used as an estimate for this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)[3]

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution, which represents the solubility at that specific pH.

  • Plot the solubility (e.g., in mg/mL or M) as a function of pH.

Protocol 2: Co-solvent Formulation for a Cell-Based Assay

Objective: To prepare a solution of this compound in cell culture medium using a co-solvent to prevent precipitation.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[1]

  • Prepare an Intermediate Dilution:

    • In a sterile tube, add a specific volume of the pre-warmed complete cell culture medium.

    • While gently vortexing the medium, add a small volume of the high-concentration DMSO stock solution to create an intermediate dilution (e.g., 1:10 or 1:20). This step helps to gradually introduce the compound to the aqueous environment.

  • Prepare the Final Working Solution:

    • In a separate sterile tube containing the final volume of pre-warmed complete cell culture medium, add the required volume of the intermediate dilution to achieve the desired final concentration of this compound.

    • Gently mix the final solution by inverting the tube or pipetting up and down.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Mandatory Visualization

Drug Discovery and Development Workflow

cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Review & Post-Market target_id Target Identification & Validation hit_id Hit Identification (Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (ADME, Toxicity) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo formulation Formulation Development in_vivo->formulation phase1 Phase I (Safety) formulation->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 nda Regulatory Submission (e.g., NDA) phase3->nda approval Approval nda->approval post_market Post-Market Surveillance (Phase IV) approval->post_market

Caption: A generalized workflow for small molecule drug discovery and development.[2][12][13][14]

Carbonic Anhydrase Inhibition by Sulfonamides

The sulfonamide inhibitor binds to the zinc ion in the active site of carbonic anhydrase, preventing the binding of substrate (CO₂ and H₂O) and blocking the catalytic reaction. cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism CO2 CO₂ CA Carbonic Anhydrase (CA) (Active Site with Zn²⁺) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 H H⁺ CA->H Inactive_CA Inactive CA-Inhibitor Complex Sulfonamide Sulfonamide Inhibitor (e.g., this compound derivative) Sulfonamide->Inactive_CA Binds to Zn²⁺ in active site

Caption: Inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.

References

Troubleshooting common problems in Ethanesulfonamide crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common challenges during the crystallization of Ethanesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Question 1: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of this compound.

Immediate Corrective Actions:

  • Add more solvent: Introduce a small amount of additional hot solvent to redissolve the oil.[1]

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1][2]

  • Seeding: Add a few seed crystals of pure this compound to the solution.[2]

Long-Term Prevention Strategies:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help control the cooling rate.[2][3]

  • Solvent Selection: Choose a solvent with a lower boiling point or use a co-solvent system to reduce the overall boiling point of the mixture.

  • Reduce Concentration: Use a slightly larger volume of the hot solvent to ensure the solution is not overly saturated upon cooling.[3]

Question 2: I am getting a very low yield of this compound crystals. How can I improve it?

Answer: Low recovery is a common issue in crystallization. While 100% recovery is not feasible as some compound will remain in the mother liquor, several techniques can help maximize the yield.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the this compound. Excess solvent will retain more of the compound upon cooling.[1]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[1]

  • Prevent Premature Crystallization: If crystals form during hot filtration, it indicates the solution has cooled too rapidly. Reheat the solution and use a pre-warmed funnel for filtration.[1]

  • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

Question 3: My this compound is precipitating as an amorphous powder, not crystals. How can I fix this?

Answer: Amorphous solids form when molecules solidify too rapidly, preventing the formation of an ordered crystal lattice. This is often referred to as "crashing out."

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor. Allow the flask to cool gradually to room temperature on a benchtop, possibly insulated with a cloth, before moving it to a colder environment.[3]

  • Use a Different Solvent System: A solvent in which this compound is slightly more soluble at room temperature can slow down the rate of crystallization.

  • Solvent/Anti-solvent Method: Dissolve the this compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.

Question 4: I am observing different crystal forms (polymorphism) of this compound in different batches. How can I control this?

Answer: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for sulfonamides.[4] Different polymorphs can have different physical properties, so controlling the crystalline form is crucial.

Control Strategies:

  • Consistent Crystallization Conditions: Strictly control parameters such as solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.

  • Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution to direct the crystallization towards that specific form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystal habit of this compound important?

A1: The crystal habit, or the external shape of the crystals, can significantly impact the downstream processing and final product quality. Properties such as filterability, flowability, compaction behavior, and dissolution rate are all influenced by the crystal habit.[5][6] For pharmaceutical applications, consistent and controlled crystal habit is essential for manufacturing efficiency and product performance.

Q2: How do impurities affect this compound crystallization?

A2: Impurities can have a significant impact on the crystallization process. They can:

  • Inhibit or promote nucleation and growth: This can lead to changes in crystal size and yield.

  • Alter crystal habit: Impurities can adsorb to specific crystal faces, inhibiting their growth and changing the overall shape of the crystal.[7]

  • Be incorporated into the crystal lattice: This reduces the purity of the final product.

Q3: What is the Metastable Zone Width (MSZW) and why is it important in this compound crystallization?

A3: The Metastable Zone Width (MSZW) is the region between the solubility curve and the supersolubility curve. Within this zone, the solution is supersaturated but spontaneous nucleation is unlikely to occur.[8][9] Understanding the MSZW is crucial for:

  • Seeding Strategy: Seeding should be performed within the metastable zone to ensure controlled crystal growth rather than spontaneous nucleation.

  • Process Control: Operating within the MSZW allows for better control over crystal size and distribution.

  • Avoiding Oiling Out: Very high levels of supersaturation outside the MSZW can lead to oiling out.[10]

Data Presentation

Table 1: General Solubility Characteristics of Sulfonamides in Common Solvents

Solvent ClassExamplesGeneral Solubility of SulfonamidesNotes
Polar Protic Water, Methanol, EthanolGenerally low solubility in water at neutral pH; solubility increases in acidic or basic solutions. Good solubility in alcohols, especially when heated.Alcohols are common recrystallization solvents for sulfonamides.[11]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often good solvents, especially at elevated temperatures.Can be effective for dissolving sulfonamides that are poorly soluble in alcohols.
Nonpolar Hexane, TolueneGenerally poor solubility.Can be used as anti-solvents in a co-solvent system.

Note: This table is a qualitative guide. Actual solubilities are compound and temperature-dependent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This is a standard method for purifying a solid compound.

Methodology:

  • Solvent Selection: Determine a suitable solvent where this compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization of this compound

This method is useful when a suitable single solvent cannot be identified.

Methodology:

  • Solvent Selection: Choose a "good" solvent that readily dissolves this compound at room temperature and a miscible "anti-solvent" in which this compound is insoluble.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent.

  • Addition of Anti-solvent: Slowly add the anti-solvent dropwise with continuous stirring until the solution becomes persistently cloudy (turbid).

  • Induce Crystallization: If crystals do not form spontaneously, add a seed crystal or scratch the inside of the flask.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. The process can be aided by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound crystallization.

Troubleshooting_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool evaluate Evaluate Crystals cool->evaluate good_crystals High Yield & Purity evaluate->good_crystals Good oiling_out Oiling Out evaluate->oiling_out Problem low_yield Low Yield evaluate->low_yield Problem amorphous Amorphous Precipitate evaluate->amorphous Problem reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent/ Use Co-solvent oiling_out->change_solvent concentrate Concentrate Mother Liquor low_yield->concentrate slower_cooling Ensure Slower Cooling amorphous->slower_cooling reheat_add_solvent->cool change_solvent->dissolve concentrate->cool slower_cooling->cool

Caption: A workflow for troubleshooting common issues in this compound crystallization.

Logical_Relationships supersaturation Supersaturation (Driving Force) nucleation Nucleation (Crystal Birth) supersaturation->nucleation growth Crystal Growth nucleation->growth final_crystals Final Crystal Properties (Size, Shape, Purity) growth->final_crystals cooling_rate Cooling Rate cooling_rate->supersaturation influences solvent Solvent Choice solvent->supersaturation influences solvent->growth influences habit impurities Impurities impurities->nucleation affects impurities->growth affects seeding Seeding seeding->nucleation controls

Caption: Key factors influencing the crystallization process of this compound.

References

Technical Support Center: Optimizing Ethanesulfonamide-Based Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize biological assays involving ethanesulfonamide-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound derivatives, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing high variability or poor reproducibility in my cell-based assay results. What are the common causes?

A1: High variability is a frequent challenge in cell-based assays and can stem from several factors.[1]

  • Inconsistent Cell Seeding Density: Uneven cell distribution or variations in cell numbers between wells can significantly impact results. Always ensure a homogenous cell suspension before plating and use calibrated pipettes for accuracy.[1]

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range.[2] Continuously passaging cells for extended periods can lead to changes in their behavior and drug response.[2]

  • Solvent Effects: this compound derivatives are often dissolved in solvents like DMSO. High final concentrations of the solvent can be cytotoxic. It is crucial to maintain a consistent and non-toxic final solvent concentration across all wells, including vehicle controls.[1][3]

  • Compound Precipitation: Poor solubility of the test compound in the culture medium can lead to precipitation, resulting in inconsistent concentrations and inaccurate data.[1][3] Visually inspect wells for any precipitate.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. To mitigate this, fill the outer wells with sterile water or PBS and avoid using them for experimental samples.[2]

Q2: My this compound compound shows activity in the primary screen, but fails in secondary or orthogonal assays. What could be the reason?

A2: This is a classic sign of a false positive, which can be caused by assay interference. This compound derivatives, particularly those with certain structural motifs like phenol-sulfonamides, can be classified as Pan-Assay Interference Compounds (PAINS).[4][5]

  • Assay Technology Interference: The compound may interfere with the assay's detection method. For example, colored compounds can interfere with absorbance readings, and fluorescent compounds can interfere with fluorescence-based assays.[6][7]

  • Non-specific Reactivity: Some compounds can react non-specifically with proteins or other components in the assay, leading to an apparent biological effect that is not target-specific.[5]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive signals.[8]

To address this, it is essential to perform counter-screens. For instance, if your primary assay uses a luciferase reporter, run a separate assay to test if your compound directly inhibits luciferase.[8][9]

Q3: I am having trouble with the solubility of my this compound derivative in the aqueous assay buffer. How can I improve this?

A3: Solubility is a common issue with many organic small molecules, including some this compound derivatives.[10]

  • Optimize Final DMSO Concentration: While DMSO is a common solvent, its final concentration should be kept as low as possible (ideally below 0.5%) to avoid both solubility issues upon dilution and solvent-induced cytotoxicity.[3]

  • Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform a serial dilution. A step-wise approach can prevent the compound from crashing out of solution.[3]

  • Use of Solubilizing Agents: Consider incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Pluronic® F-68) in your assay buffer, if compatible with your experimental system.[3]

  • Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of your compound. A systematic evaluation of a narrow pH range around the physiological pH of your assay might reveal an optimal condition.[3]

Q4: In my tubulin polymerization assay, I'm not seeing any polymerization in my control wells. What went wrong?

A4: A lack of polymerization in control wells points to a fundamental issue with the assay components or conditions.

  • Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been stored correctly at -70°C and avoid multiple freeze-thaw cycles.[11] Lyophilized tubulin should be kept in a desiccated environment.[11]

  • Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and optimal at 37°C.[9][11][12] Ensure your plate reader is pre-warmed and that the plate is transferred quickly to avoid cooling.[13]

  • Improper Spectrophotometer Settings: For absorbance-based assays, ensure the spectrophotometer is in "kinetic mode" and reading at 340 nm.[9][11] For fluorescence-based assays, use the correct excitation and emission wavelengths.[11]

Quantitative Data Summary

The following tables provide representative data for this compound-based compounds in various biological assays. Note that optimal concentrations and incubation times are cell-line and compound-specific and should be determined empirically.

Table 1: Cytotoxic Activity (IC₅₀) of Representative Sulfonamide Derivatives in Human Cancer Cell Lines

Compound ClassCell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
Toluene-4-sulfonamide DerivativeHeLaCervical Cancer2410.9 ± 1.01
Toluene-4-sulfonamide DerivativeMCF-7Breast Cancer2412.21 ± 0.93
Toluene-4-sulfonamide DerivativeMDA-MB-231Breast Cancer2419.22 ± 1.67
Thiophene-3-sulfonamide DerivativeMDA-MB-231Breast Cancer24~30
Thiophene-3-sulfonamide DerivativeMCF-7Breast Cancer72< 128
Thiophene-3-sulfonamide DerivativeHeLaCervical Cancer72< 360
Imidazo[1,2-a]pyrimidine DerivativeA549Lung Carcinoma725.988 ± 0.12

Data compiled from multiple sources for illustrative purposes.[4][14][15]

Table 2: General Parameters for this compound-Based Assays

Assay TypeParameterTypical RangeNotes
Cytotoxicity (e.g., MTT)Compound Concentration0.1 - 1000 µMA wide range is used for initial screening to determine the IC₅₀ value.[16]
Incubation Time24 - 72 hDependent on the cell line's doubling time and the compound's mechanism of action.[16][17]
Enzyme Inhibition (e.g., Carbonic Anhydrase)Compound Concentration0.01 - 100 µMDependent on the enzyme's Ki for the inhibitor.
Pre-incubation Time10 - 15 minAllows for the formation of the enzyme-inhibitor complex before adding the substrate.[18][19]
Tubulin PolymerizationTubulin Concentration2 - 4 mg/mLHigher concentrations can give a more robust polymerization curve.[9]
Incubation Temperature37°CCritical for polymerization.[9][11][12]
Incubation Time60 - 90 minTo monitor the full polymerization curve (nucleation, growth, and plateau).[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability/Cytotoxicity MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound test compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[16] Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[16]

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM in GTB)

  • This compound test compound and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)

  • Half-area 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Keep all reagents on ice. Prepare the tubulin polymerization reaction mix. For a final volume of 100 µL and a tubulin concentration of 3 mg/mL, combine the required volumes of tubulin, GTP, and GTB.[11]

  • Plate Preparation: Pre-warm a 96-well half-area plate to 37°C in the spectrophotometer.[11]

  • Reaction Setup: On ice, add the test compound or vehicle control to the appropriate wells. It is recommended to prepare a master mix of the tubulin reaction solution for multiple wells to ensure consistency.[11]

  • Initiate Polymerization: Transfer the tubulin reaction mix to the pre-warmed plate wells containing the test compounds.

  • Kinetic Measurement: Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[11]

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The effect of the compound can be assessed by comparing the lag time, the maximum rate of polymerization (Vmax), and the final plateau of the curve to the vehicle control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with an this compound compound using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cells (1 x 10⁶ cells per sample)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the this compound compound for the desired time.

  • Washing: Wash the cells with PBS by centrifuging at 200 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C.[8]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Visualizations

Signaling Pathways and Experimental Workflows

G1_S_Checkpoint GF Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 GF->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E-CDK2 S_Phase_Genes->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes entry p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits This compound This compound (e.g., E7070) This compound->CyclinD_CDK46 may inhibit

G1/S checkpoint of the cell cycle.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound (Anti-angiogenic) This compound->VEGFR2 inhibits

Simplified VEGFR-2 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckCells Check Cell Health & Seeding Consistency Start->CheckCells CheckCompound Check Compound Solubility & Solvent Concentration Start->CheckCompound CheckAssay Review Assay Protocol & Plate Layout (Edge Effects) Start->CheckAssay FalsePositive Consider False Positive/ PAINS Effect Start->FalsePositive OptimizeCells Optimize Seeding Density, Use Lower Passage Cells CheckCells->OptimizeCells OptimizeCompound Test Solubility, Lower DMSO%, Use Step-wise Dilution CheckCompound->OptimizeCompound OptimizeAssay Standardize Pipetting, Use Plate Sealers CheckAssay->OptimizeAssay End Consistent Results OptimizeCells->End OptimizeCompound->End OptimizeAssay->End RunCounterscreen Run Counter-screen (e.g., Luciferase Inhibition) FalsePositive->RunCounterscreen RunCounterscreen->End

Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Identification of Side Products in Ethanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products in reactions involving ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound from ethanesulfonyl chloride and ammonia?

A1: The primary and desired reaction is the formation of this compound and hydrogen chloride. However, since the reaction is typically carried out with excess ammonia to neutralize the HCl, the main inorganic byproduct is ammonium chloride [1][2]. Under certain conditions, overreaction can lead to the formation of bis(ethylsulfonyl)amine , also known as di-ethylsulfonimide. This occurs when a molecule of newly formed this compound reacts with another molecule of ethanesulfonyl chloride.

Q2: What are the major side products when performing N-alkylation of this compound?

A2: The most common side products in the N-alkylation of this compound are:

  • N,N-dialkylated this compound : This is often the most significant side product, arising from the further alkylation of the initially formed N-alkylated product.

  • O-alkylated product (ethyl ethanesulfonate imidate) : This can form due to the ambident nature of the sulfonamide anion, although it is generally a minor product.

  • Alkene : This results from an E2 elimination reaction, which competes with the desired SN2 substitution, particularly when using secondary or tertiary alkyl halides.

Q3: What are the expected byproducts from the hydrolysis of this compound?

A3: Hydrolysis of this compound, under either acidic or basic conditions, typically yields ethanesulfonic acid and ammonia or an ammonium salt[3][4][5]. Under acidic conditions, the final products in solution will be ethanesulfonic acid and the ammonium salt of the acid used for catalysis (e.g., ammonium chloride if HCl is used)[3][4]. Under basic conditions, the products will be the salt of ethanesulfonic acid (e.g., sodium ethanesulfonate) and ammonia gas[3][4].

Q4: What are the likely decomposition products of this compound upon heating?

A4: While specific high-temperature decomposition studies on this compound are not extensively documented in the provided search results, the thermal decomposition of related organic sulfonamides can be complex. General degradation pathways for similar compounds may involve the elimination of sulfur dioxide and the formation of various nitrogen- and carbon-containing fragments. For some sulfonamides, heating can lead to the formation of biurea, urazole, and ammonia, with secondary reactions producing cyanuric acid and carbon monoxide[6]. The exact products will depend on the temperature, atmosphere, and presence of any catalysts or impurities.

Troubleshooting Guides

Issue 1: Formation of N,N-Dialkylated Side Product During N-Alkylation

Symptoms:

  • TLC or LC-MS analysis shows a new, less polar spot/peak in addition to the desired mono-alkylated product.

  • NMR analysis of the crude product shows a complex spectrum with unexpected signals corresponding to a second alkyl group.

  • The isolated yield of the mono-alkylated product is lower than expected.

Root Causes and Solutions:

Root CauseTroubleshooting Strategy
Excess Alkylating Agent Carefully control the stoichiometry. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
High Reaction Rate of Second Alkylation Consider slow, portion-wise addition of the alkylating agent to the reaction mixture to keep its instantaneous concentration low.
Unhindered Sulfonamide or Alkylating Agent If possible, use a bulkier alkylating agent. For instance, reactions with methyl iodide are more prone to dialkylation than with benzyl bromide.
Strongly Basic Conditions Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.
High Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation.
Issue 2: Competing Elimination Reaction Leading to Alkene Formation

Symptoms:

  • GC-MS analysis of the reaction mixture shows a volatile peak corresponding to the mass of the expected alkene.

  • NMR analysis reveals signals in the olefinic region (typically 5-6 ppm).

  • The desired N-alkylated product yield is low, especially when using secondary or bulky primary alkyl halides.

Root Causes and Solutions:

Root CauseTroubleshooting Strategy
Strong Basicity of Sulfonamide Anion Avoid a large excess of the external base (e.g., K₂CO₃, NaH). Use just enough base to deprotonate the this compound.
Sterically Hindered Alkyl Halide If possible, switch to a less sterically hindered alkylating agent. Primary alkyl halides are less prone to E2 elimination than secondary or tertiary halides.
High Reaction Temperature Run the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.
Solvent Choice Use a polar aprotic solvent (e.g., DMF, DMSO) which can favor SN2 reactions over E2.
Issue 3: Suspected O-Alkylation

Symptoms:

  • The isolated product has the correct mass for an alkylated product but shows different spectroscopic properties than the expected N-alkylated isomer.

  • The product is unstable and hydrolyzes back to this compound under mild acidic conditions.

Root Causes and Solutions:

Root CauseTroubleshooting Strategy
"Hard" Alkylating Agents Harder alkylating agents (e.g., dimethyl sulfate) can favor reaction at the more electronegative oxygen atom. Consider using a "softer" alkylating agent like an alkyl iodide.
Cation-Solvent Interactions The choice of counter-ion and solvent can influence the site of alkylation. Protic solvents can solvate the nitrogen atom, potentially making the oxygen more accessible. Using a polar aprotic solvent may favor N-alkylation.
Thermodynamic vs. Kinetic Control O-alkylation is often the kinetically favored product, while N-alkylation is thermodynamically more stable. Running the reaction at a higher temperature or for a longer time may allow for isomerization to the N-alkylated product, although this can also promote other side reactions.

Experimental Protocols

Protocol 1: GC-MS Analysis for Identification of Alkylation Byproducts

This protocol is designed to identify volatile byproducts from an N-alkylation reaction of this compound, such as the alkene from elimination and potentially the N,N-dialkylated product.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with water to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • GC-MS Parameters (Example):

    • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Analyze the fragmentation patterns of the observed peaks.

    • For N-ethyl this compound, expect a molecular ion peak and characteristic fragments.

    • For N,N-diethyl this compound, the molecular ion will be higher, and fragmentation will show losses of ethyl groups.

    • Compare the obtained mass spectra with a database (e.g., NIST) for confirmation.

Protocol 2: NMR Spectroscopy to Distinguish N- vs. O-Alkylation

This protocol uses 2D NMR techniques to unambiguously determine the site of alkylation.

  • Sample Preparation:

    • Purify the product of interest using column chromatography or recrystallization.

    • Dissolve an adequate amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to identify all proton signals.

    • ¹³C NMR: Acquire a standard carbon NMR spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Data Analysis:

    • N-Alkylated Product: In the HMBC spectrum, a correlation will be observed between the protons on the alpha-carbon of the newly introduced alkyl group and the sulfur-bound carbon of the ethyl group in this compound (a ³J coupling).

    • O-Alkylated Product: This ³J correlation will be absent. Instead, a correlation might be observed from the alkyl group's alpha-protons to the sulfur atom, which is typically not observed or is very weak. A more definitive indicator for O-alkylation is the significant downfield shift of the alpha-carbon of the alkyl group in the ¹³C NMR spectrum due to its attachment to oxygen.

Visualizations

Synthesis_Side_Products EtSO2Cl Ethanesulfonyl Chloride This compound This compound (Desired Product) EtSO2Cl->this compound + Bis_amine Bis(ethylsulfonyl)amine (Side Product) EtSO2Cl->Bis_amine + (Overreaction) NH3 Ammonia NH3->this compound + HCl HCl This compound->Bis_amine + (Overreaction) NH4Cl Ammonium Chloride (Byproduct) HCl->NH4Cl + NH3 (excess)

Caption: Synthesis of this compound and its Byproducts.

Alkylation_Side_Reactions Start This compound + Alkyl Halide (R-X) N_Alkylation N-Alkylthis compound (Desired) Start->N_Alkylation SN2 O_Alkylation O-Alkylated Imidate (Side Product) Start->O_Alkylation SN2 (minor) Elimination Alkene (Side Product) Start->Elimination E2 (competing) Dialkylation N,N-Dialkylthis compound (Side Product) N_Alkylation->Dialkylation + R-X

Caption: N-Alkylation of this compound and Potential Side Reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product in N-Alkylation Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS, NMR) Start->Analysis Identify Identify Major Side Product(s) Analysis->Identify Dialkylation N,N-Dialkylation Identify->Dialkylation Less Polar Product Elimination Elimination (Alkene) Identify->Elimination Volatile Product Other Other/Unknown Identify->Other Sol_Dialkyl Reduce Alkylating Agent Stoichiometry Slow Addition Lower Temperature Dialkylation->Sol_Dialkyl Sol_Elim Use Weaker/Less Excess Base Use Less Hindered Alkyl Halide Lower Temperature Elimination->Sol_Elim Sol_Other Re-evaluate Reaction Conditions Consider O-Alkylation Check Starting Material Purity Other->Sol_Other

Caption: Troubleshooting Workflow for N-Alkylation Reactions.

References

Technical Support Center: Reducing Experimental Variability in Ethanesulfonamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethanesulfonamide Studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a simple organic sulfonamide compound.[1][2] It is a white crystalline solid that is soluble in water.[1] In research, it is often used in studies related to enzyme inhibition, particularly of carbonic anhydrases, and in the investigation of metabolic pathways.[1] It also serves as a building block in the synthesis of more complex pharmaceutical compounds and is used in proteomics research.[1][2]

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in sulfonamide synthesis can be attributed to several factors:

  • Poor reactivity of starting materials: The nucleophilicity of the amine used is crucial. Electron-deficient or sterically hindered amines will react more slowly.[3]

  • Side reactions: The hydrolysis of the sulfonyl chloride starting material is a common competing reaction that reduces the yield of the desired sulfonamide.[3]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the use of an inappropriate base can significantly impact the reaction outcome.[4]

Q3: I am observing inconsistent IC50 values in my enzyme inhibition assays with this compound. What could be the reason?

Inconsistent IC50 values are a frequent challenge in enzyme and cell-based assays.[5] The variability can arise from:

  • Compound Purity and Stability: Impurities in your this compound sample can have their own biological activity. Also, ensure the compound is stable under your storage and experimental conditions.[5]

  • Solubility Issues: If this compound is not fully dissolved in the assay buffer, its effective concentration will be lower than expected, leading to inaccurate IC50 values.[5]

  • Assay Conditions: Minor variations in temperature, incubation time, and reagent concentrations can lead to significant differences in results.[6]

  • Cell-based Assay Variability: For cell-based assays, factors like cell line passage number, cell health, and seeding density can all contribute to variability.[6]

Q4: How can I improve the reproducibility of my analytical quantification of this compound?

For accurate and reproducible quantification of this compound, especially in biological matrices, using a validated LC-MS/MS method is recommended. Key considerations include:

  • Sample Preparation: Proper extraction and clean-up of the sample are crucial to remove interfering substances.

  • Internal Standard: Using a stable isotope-labeled internal standard can help to correct for variability in sample processing and instrument response.

  • Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results. This can be mitigated by proper sample cleanup and the use of an appropriate internal standard.

Troubleshooting Guides

This compound Synthesis and Purification
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to low reactivity of starting materials.Increase reaction temperature or use a more forcing solvent. Consider adding a catalyst like DMAP.[3]
Side reaction: Hydrolysis of sulfonyl chloride.Ensure all glassware is dry and use anhydrous solvents. Perform aqueous workup quickly at low temperatures.[3]
Inappropriate base used.Use at least one equivalent of a suitable base like pyridine or triethylamine.[7]
Presence of Side Products Unreacted starting materials.Drive the reaction to completion by increasing reaction time or temperature. Use a slight excess of the sulfonyl chloride.[3]
Formation of hydrolyzed sulfonyl chloride (sulfonic acid).Ensure anhydrous reaction conditions.[3]
Purification Challenges (Oily or Sticky Product) Impurities preventing crystallization.Try triturating the crude product with a non-polar solvent to induce solidification.
Product fails to crystallize from solution.Add a seed crystal of the pure compound to initiate crystallization.[4]
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase)
Problem Possible Cause Suggested Solution
High Variability in IC50 Values Inconsistent inhibitor concentration due to poor solubility.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in assay buffer. Check for precipitation.[5]
Fluctuations in assay temperature.Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of all reagents.
No Inhibition Observed Inactive enzyme.Use a fresh batch of enzyme and verify its activity with a known inhibitor as a positive control.
Incorrect assay conditions (pH, substrate concentration).Optimize the assay buffer pH and substrate concentration to be in the linear range of the enzyme's activity.
High Background Signal Non-specific binding of assay components.Include appropriate controls, such as wells without enzyme or without substrate, to determine the source of the background signal.
Cell-Based Assays
Problem Possible Cause Suggested Solution
Inconsistent Cell Viability/Proliferation Results Variation in cell seeding density.Use a cell counter to ensure a consistent number of cells are seeded in each well.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile buffer or media to minimize evaporation.
Changes in cell culture conditions (media, serum).Use the same batch of media and serum for all related experiments to minimize variability.
Low Cellular Uptake of this compound Low membrane permeability.If direct cellular effects are being studied, consider using permeabilizing agents (with appropriate controls) or alternative delivery methods.[8]
Efflux by cellular transporters.Investigate if this compound is a substrate for any known drug efflux pumps in your cell line.[9]

Experimental Protocols

General Protocol for Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides like this compound.

Materials:

  • Purified carbonic anhydrase (e.g., hCA II)

  • This compound

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the carbonic anhydrase in the assay buffer to the working concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the this compound dilutions. Add the enzyme solution to all wells except the blank. Include a positive control (a known CA inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.[10]

Data Presentation

Table 1: Factors Contributing to IC50 Variability in this compound Enzyme Inhibition Assays
Factor Source of Variability Recommended Action to Minimize Variability Acceptable Range of Variation (Typical)
Compound Purity, stability, solubilityVerify purity by HPLC/MS. Assess stability in solvent and assay buffer. Ensure complete dissolution.[5]Purity >95%
Enzyme Activity, concentrationUse a consistent source and lot. Verify activity with a standard inhibitor.<10% variation in activity
Assay Conditions Temperature, pH, incubation timeStrictly control all assay parameters. Use calibrated equipment.± 0.5°C, ± 0.1 pH unit
Data Analysis Curve fitting model, data normalizationUse a consistent non-linear regression model. Normalize to appropriate controls.[11]2-3 fold difference in IC50[5]

Visualizations

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions add_reagents Add Reagents to 96-well Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate pre_incubate->initiate_reaction measure_abs Measure Absorbance Kinetically initiate_reaction->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Troubleshooting_Logic_for_IC50_Variability cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_data Data Analysis Issues start Inconsistent IC50 Values check_purity Check Purity (HPLC/MS) start->check_purity check_cells Cell Health & Passage Number start->check_cells check_normalization Review Data Normalization start->check_normalization check_solubility Verify Solubility check_purity->check_solubility check_stability Assess Stability check_solubility->check_stability check_reagents Reagent Consistency (Lots, Age) check_cells->check_reagents check_conditions Verify Assay Conditions (Temp, Time) check_reagents->check_conditions check_curve_fit Use Consistent Curve Fitting Model check_normalization->check_curve_fit

Caption: Troubleshooting logic for inconsistent IC50 values.

Potential Signaling Pathway Involvement

While specific data for this compound is limited, sulfonamides as a class have been shown to modulate various signaling pathways. It is plausible that this compound, as a simple sulfonamide, could have off-target effects on these pathways, which could be a source of variability or unexpected results in cell-based assays.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound (Potential Off-Target Effects) IKK IKK This compound->IKK ? MEK MEK This compound->MEK ? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (Proliferation, Differentiation) ERK->transcription_factors

Caption: Potential off-target effects on signaling pathways.

References

Technical Support Center: Applying Bandit Optimization to Discover General Ethanesulfonamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for applying bandit optimization to discover general reaction conditions for Ethanesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is bandit optimization and how is it applied to chemical reaction discovery?

A1: Bandit optimization is a type of reinforcement learning algorithm designed to solve the exploration-exploitation dilemma.[1][2] In the context of chemical reactions, it helps in efficiently identifying the best reaction conditions (e.g., temperature, solvent, catalyst) from a discrete set of options with a limited number of experiments.[3][4] The "arms" of the "multi-armed bandit" correspond to different reaction conditions. The algorithm strategically allocates experimental resources, balancing between exploring new, untested conditions and exploiting conditions that have already shown promising results (e.g., high yield).[4] This approach can be more sample-efficient than traditional methods like one-factor-at-a-time or full factorial design of experiments.[5]

Q2: What are the key advantages of using bandit optimization over traditional methods for reaction optimization?

A2: The primary advantages include:

  • Efficiency: Bandit algorithms can identify optimal or near-optimal conditions with fewer experiments, saving time, and resources.[6]

  • Adaptability: The algorithm learns from the experimental results in real-time and adjusts its strategy for selecting the next experiment.[7]

  • Resource Allocation: It intelligently allocates more experiments to promising reaction conditions while spending fewer resources on unpromising ones.[4]

  • Generalizability: Bandit optimization can be used to identify reaction conditions that are generally applicable across a range of substrates.[8][9]

Q3: What is the difference between bandit optimization and Bayesian optimization for this application?

A3: Both are powerful sequential optimization techniques. The key difference lies in how they model the underlying problem. Bayesian optimization builds a probabilistic surrogate model (often a Gaussian Process) of the entire reaction landscape to guide the selection of the next experiment.[10][11] It is particularly well-suited for continuous parameter spaces.[2] Bandit optimization, in its classic form, is designed for discrete sets of choices (the "arms") and is often simpler to implement.[3] While there are connections and hybrid approaches, bandit algorithms are a straightforward and effective choice when dealing with a finite and discrete set of reaction conditions.[2]

Q4: What kind of data is required to start a bandit optimization campaign for this compound synthesis?

A4: To begin, you need to define the parameter space for your reaction. This includes identifying the key reaction parameters and their possible values (the "arms"). For this compound synthesis, this could include:

  • Amine: A selection of primary or secondary amines.

  • Base: A set of organic or inorganic bases (e.g., triethylamine, pyridine, potassium carbonate).[12]

  • Solvent: A variety of suitable anhydrous solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran).[13]

  • Temperature: A range of discrete temperature points to be tested.[13]

You will also need a reliable analytical method to quantify the reaction yield or another performance metric for each experiment.

Troubleshooting Guides

Issue 1: The bandit algorithm converges to a suboptimal set of reaction conditions.

Q: My bandit optimization experiment seems to have converged on a set of conditions that gives a moderate yield, but I suspect better conditions exist. What should I do?

A: This is a classic case of the algorithm getting stuck in a local optimum due to insufficient exploration. Here are some troubleshooting steps:

  • Increase the Exploration Parameter: Many bandit algorithms have a parameter that controls the trade-off between exploration and exploitation (e.g., the epsilon in an epsilon-greedy algorithm).[14] Increasing this parameter will force the algorithm to explore more diverse conditions.

  • Restart the Algorithm with a Different Random Seed: The initial random experiments can influence the algorithm's trajectory. Restarting the optimization with a different random seed can lead it down a different path.

  • Introduce a "Forced" Exploration Phase: Manually select a few experiments that the algorithm has not yet explored, particularly those that are chemically distinct from the current best conditions. This can provide the algorithm with new information to escape the local optimum.

  • Switch to a Different Bandit Algorithm: Some algorithms, like Upper Confidence Bound (UCB), are designed to be more optimistic about uncertain options and may explore more effectively in certain situations.

Issue 2: The experimental results are noisy, and the algorithm's performance is poor.

Q: My analytical method has some inherent variability, and I believe this noise is affecting the bandit algorithm's ability to identify the best conditions. How can I address this?

A: Experimental noise is a common challenge in automated optimization. Here are some strategies:

  • Replicate Experiments: For the most promising conditions identified by the algorithm, run replicate experiments to get a more accurate estimate of the true yield. You can then update the algorithm with the average yield.

  • Use a Bandit Algorithm Designed for Noisy Environments: Some variations of bandit algorithms are specifically designed to be more robust to noisy feedback.

  • Increase the Number of Initial Random Experiments: A larger initial random sampling phase can provide the algorithm with a better baseline understanding of the reaction space before it starts to exploit promising regions.

  • Data Smoothing: If you have a sufficient number of data points, you could consider applying a smoothing technique to the observed yields before feeding them back to the algorithm. However, this should be done with caution as it can introduce bias.

Issue 3: Low or no product yield in early experiments.

Q: I have started my bandit optimization campaign, but the initial experiments are all resulting in very low or no yield of the this compound. What should be my first steps?

A: Before questioning the optimization algorithm, it's crucial to troubleshoot the underlying chemistry. Refer to standard troubleshooting procedures for sulfonamide synthesis:[13][15]

  • Check Reagent Quality: Ensure that the ethanesulfonyl chloride is fresh and has not been hydrolyzed.[15] Amines should be pure and dry.[15]

  • Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture.[13][15] Ensure all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15]

  • Base Selection: The choice of base is critical.[12] Ensure the base is strong enough to neutralize the HCl generated during the reaction but not so strong that it causes side reactions.

  • Review the Parameter Space: It's possible that the initial parameter space defined for the bandit algorithm does not contain any conditions that lead to a successful reaction. Consult the literature to ensure your chosen amines, bases, solvents, and temperatures are reasonable for this type of transformation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a general starting point for the synthesis of an this compound from ethanesulfonyl chloride and a primary or secondary amine. The bandit optimization algorithm will be used to select the specific Amine, Base, Solvent, and Temperature for each experiment.

Materials:

  • Ethanesulfonyl chloride

  • Selected Amine (1.0 equiv.)

  • Selected Base (1.2 equiv.)

  • Selected Anhydrous Solvent (to make a 0.2 M solution of the amine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous ammonium chloride (for quenching)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the selected Amine (1.0 mmol, 1.0 equiv.).

  • Add the selected anhydrous Solvent (5 mL) to dissolve the amine.

  • Cool the reaction mixture to the selected Temperature (e.g., 0 °C, 25 °C, 50 °C) using an appropriate bath.

  • Add the selected Base (1.2 mmol, 1.2 equiv.) to the stirred solution.

  • In a separate vial, dissolve ethanesulfonyl chloride (1.0 mmol, 1.0 equiv.) in the selected anhydrous Solvent (2 mL).

  • Slowly add the ethanesulfonyl chloride solution to the amine solution over 5-10 minutes.

  • Stir the reaction at the selected Temperature for a predetermined amount of time (e.g., 4 hours).

  • After the reaction time, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Determine the yield of the purified this compound.

Data Presentation

The following tables present hypothetical data from a bandit optimization campaign for the synthesis of N-phenylthis compound.

Table 1: Parameter Space for Bandit Optimization

ParameterArm 1Arm 2Arm 3Arm 4
Base TriethylaminePyridineDIPEAK₂CO₃
Solvent DichloromethaneAcetonitrileTHFToluene
Temperature (°C) 0255080

Table 2: Experimental Results from Bandit Optimization (First 10 Iterations)

ExperimentBaseSolventTemperature (°C)Yield (%)
1 (Random)PyridineTHF5045
2 (Random)K₂CO₃Acetonitrile8062
3 (Random)TriethylamineDichloromethane035
4 (Exploit)K₂CO₃Acetonitrile8065
5 (Explore)DIPEAToluene2521
6 (Exploit)K₂CO₃Acetonitrile5071
7 (Exploit)K₂CO₃Acetonitrile5075
8 (Explore)TriethylamineTHF8055
9 (Exploit)K₂CO₃Acetonitrile5078
10 (Exploit)K₂CO₃Acetonitrile5081

Visualizations

BanditOptimizationWorkflow cluster_setup 1. Define Parameter Space cluster_loop 2. Iterative Optimization Loop p1 Identify key reaction parameters (Base, Solvent, Temperature) p2 Define discrete values for each parameter (The 'Arms') p1->p2 start Start Optimization algo_select Bandit Algorithm Selects Next Experiment (Exploration vs. Exploitation) start->algo_select run_exp Run Experiment (this compound Synthesis) algo_select->run_exp Suggests Conditions analyze Analyze Results (Determine Yield) run_exp->analyze Generates Sample update Update Bandit Algorithm with New Data analyze->update Provides Yield decision Budget Depleted? update->decision decision->algo_select No end End: Report Optimal Conditions decision->end Yes

Caption: Workflow for bandit optimization of this compound reaction conditions.

TroubleshootingWorkflow start Low Yield or Stagnant Optimization check_chem Is the underlying chemistry sound? (Reagents, Anhydrous Conditions) start->check_chem fix_chem Troubleshoot basic synthesis protocol check_chem->fix_chem No check_algo Is the algorithm exploring enough? check_chem->check_algo Yes increase_explore Increase exploration parameter or force exploration check_algo->increase_explore No check_noise Is experimental noise an issue? check_algo->check_noise Yes check_noise->start No, re-evaluate handle_noise Replicate key experiments or use noise-robust algorithm check_noise->handle_noise Yes

Caption: Troubleshooting logic for bandit optimization of chemical reactions.

References

Validation & Comparative

A Comparative Analysis of Ethanesulfonamide and Methanesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, biological activity, and analytical quantification of ethanesulfonamide and mthis compound, presenting key data and experimental protocols to inform research and development.

Introduction

This compound and mthis compound are the two simplest primary alkylsulfonamides, serving as fundamental building blocks and important intermediates in medicinal chemistry and organic synthesis. Their structural simplicity belies a range of chemical and biological properties that make them and their derivatives valuable in the development of therapeutic agents. The sulfonamide functional group is a key pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] This guide provides a comprehensive comparative analysis of this compound and mthis compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tabular Comparison

The seemingly minor difference of a single methylene unit between this compound and mthis compound gives rise to notable distinctions in their physicochemical properties. These differences can significantly impact their solubility, reactivity, and pharmacokinetic profiles in drug discovery and development.

PropertyThis compoundMthis compoundReference(s)
Molecular Formula C₂H₇NO₂SCH₅NO₂S[3],[4]
Molecular Weight 109.15 g/mol 95.12 g/mol [3],[4]
Melting Point 59-61 °C85-89 °C-
Boiling Point 254.8 °C (predicted)208.2 °C (predicted)[3],[5]
Density 1.25 g/cm³ (predicted)1.229 g/cm³ (estimate)[3],[5]
pKa ~10.5 (estimated)10.87 ± 0.60 (predicted)[6],[5]
LogP -0.7-1.1[3],[4]
Solubility in Water SolubleSoluble[7]
Solubility in Methanol SolubleSlightly soluble[7],[5]
Solubility in Ethanol SolubleSoluble[7]
Solubility in DMSO SolubleSlightly soluble[7],[5]

Synthesis and Reactivity

Both this compound and mthis compound are typically synthesized from their corresponding sulfonyl chlorides. The general synthetic approach involves the reaction of the sulfonyl chloride with ammonia.

General Synthesis Pathway

cluster_0 Synthesis of Alkylsulfonamides Alkylsulfonyl_Chloride Alkylsulfonyl Chloride (R-SO₂Cl) Alkylsulfonamide Alkylsulfonamide (R-SO₂NH₂) Alkylsulfonyl_Chloride->Alkylsulfonamide + NH₃ Ammonia Ammonia (NH₃) Ammonia->Alkylsulfonamide HCl HCl

General synthesis of alkylsulfonamides.

Experimental Protocol: Synthesis of Mthis compound from Methanesulfonyl Chloride

This protocol describes a common method for the preparation of mthis compound.

Materials:

  • Methanesulfonyl chloride

  • A solution of ammonia in a suitable solvent (e.g., dioxane, THF, or water)

  • An appropriate reaction solvent (e.g., dichloromethane, THF)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

  • Dissolve methanesulfonyl chloride in the reaction solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the ammonia solution dropwise to the stirred methanesulfonyl chloride solution. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mthis compound.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure mthis compound as a white crystalline solid.

A similar procedure can be followed for the synthesis of this compound using ethanesulfonyl chloride as the starting material.

Biological Activity and Applications

While the sulfonamide moiety is a well-established pharmacophore, the specific biological activities of the parent this compound and mthis compound are less extensively studied than their more complex derivatives. However, they serve as crucial starting points for the synthesis of a vast number of biologically active compounds.

Mthis compound and its derivatives have been investigated for a range of therapeutic applications, including as:

  • Antitumor agents: Certain mthis compound-containing compounds have demonstrated significant antitumor activity.[8][9]

  • Enzyme inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, and mthis compound derivatives have been explored as inhibitors of enzymes like carbonic anhydrases.[4]

  • Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties.[10]

This compound is less commonly cited in the context of specific biological activities for the parent compound. However, its derivatives are also found in a variety of biologically active molecules. The ethyl group, being slightly more lipophilic than the methyl group, can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Signaling Pathways

The direct effects of this compound and mthis compound on specific signaling pathways are not well-documented. However, many drugs containing the sulfonamide scaffold are known to modulate key cellular signaling pathways. For instance, sulfonamide-based diuretics can influence inflammatory pathways by affecting ion transporters.[6][11] It is plausible that even these simple alkylsulfonamides could exhibit weak interactions with various biological targets, a factor to consider in high-concentration screening assays.

cluster_1 Potential Biological Interactions Alkylsulfonamide Alkylsulfonamide Enzyme Enzyme Active Site (e.g., Carbonic Anhydrase) Alkylsulfonamide->Enzyme Inhibition Ion_Channel Ion Channel Alkylsulfonamide->Ion_Channel Modulation Receptor Receptor Binding Pocket Alkylsulfonamide->Receptor Binding Signaling_Pathway Downstream Signaling Enzyme->Signaling_Pathway Ion_Channel->Signaling_Pathway Receptor->Signaling_Pathway

Conceptual diagram of potential alkylsulfonamide interactions.

Comparative Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the quantification of mthis compound in biological matrices has been developed, which notably utilizes this compound as an internal standard. This highlights the similar yet distinct chromatographic behavior of the two compounds.

Experimental Workflow:

cluster_2 LC-MS/MS Quantification Workflow Sample_Prep Sample Preparation (e.g., Urine) Internal_Std Add Internal Standard (this compound) Sample_Prep->Internal_Std Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Std->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for the quantification of mthis compound.

Protocol Outline:

  • Sample Preparation: A defined volume of the biological matrix (e.g., plasma, urine) is mixed with an internal standard solution of this compound.

  • Extraction: The analytes are extracted from the matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate mthis compound and this compound.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantification of each analyte.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of mthis compound in the unknown samples is determined.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and oral bioavailability. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound or mthis compound)

  • Positive control compound (a compound with known metabolic instability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsomal suspension to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Conclusion

This compound and mthis compound, despite their structural similarity, exhibit distinct physicochemical properties that can influence their behavior in both chemical and biological systems. Mthis compound, with its higher melting point and slightly lower lipophilicity, has been more extensively studied as a standalone entity and as a fragment in medicinal chemistry. This compound, while less characterized individually, serves as a valuable building block and an important internal standard for the analytical quantification of its lower homologue. This comparative guide provides a foundational understanding of these two fundamental sulfonamides, offering key data and experimental protocols to aid researchers in their synthesis, characterization, and application in the pursuit of novel therapeutic agents. Further direct comparative studies on their biological activities and metabolic profiles would be valuable to fully elucidate the impact of the subtle structural difference between these two molecules.

References

A Comparative Analysis of the Biological Activity of Ethanesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Ethanesulfonamide with other selected sulfonamides. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the known biological activities of the broader sulfonamide class, presents available data for relevant derivatives, and details the experimental protocols necessary for a thorough evaluation.

Introduction to Sulfonamides

Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). Since their discovery, they have become crucial in medicine, exhibiting a wide range of biological activities. These activities are largely dictated by the substituents on the sulfonamide nitrogen and any associated aromatic rings.[1]

The biological landscape of sulfonamides is vast, encompassing:

  • Antibacterial agents: This is the most well-known application, where sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

  • Enzyme inhibitors: Beyond their antibacterial role, various sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases and proteases.

  • Receptor antagonists: Certain sulfonamide derivatives have been shown to act as antagonists for various receptors, including the endothelin-A receptor.

This guide will delve into these activities, providing a framework for understanding the potential biological profile of this compound in comparison to other well-characterized sulfonamides.

Comparative Analysis of Biological Activity

Due to the scarcity of direct comparative data for this compound, this section presents data for representative sulfonamides to illustrate the typical range of biological activities.

Antibacterial Activity

The primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides against E. coli and S. aureus

SulfonamideEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
Sulfamethoxazole>1024128 - >1024[2]
Sulfadiazine16 - >1288 - 128[3]
This compound Data not available Data not available

Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.

Enzyme Inhibition

Sulfonamides are well-documented inhibitors of various enzymes, most notably carbonic anhydrases (CAs). The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).

Table 2: Carbonic Anhydrase Inhibition Constants (Ki) of Selected Sulfonamides

SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide25012255.7[4]
Methazolamide5014284.5[5]
This compound Data not available Data not available Data not available Data not available

hCA refers to human carbonic anhydrase isoforms.

Receptor Binding Affinity

Certain sulfonamide derivatives have been investigated as receptor antagonists. For instance, derivatives of this compound have been identified as endothelin-A (ET-A) receptor antagonists. The binding affinity is often determined as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays.

Table 3: Endothelin-A (ET-A) Receptor Binding Affinity of an this compound Derivative

CompoundET-A Receptor IC₅₀ (nM)ET-B Receptor IC₅₀ (nM)Selectivity (ET-B/ET-A)Reference
2-phenylthis compound derivative (6q)1.844002444[6]
This compound Data not available Data not available Data not available
Toxicity Data

Limited toxicity data is available for this compound and its derivatives.

Table 4: Acute Toxicity of this compound and a Derivative

CompoundTest TypeRoute of ExposureSpeciesDoseReference
This compoundLD₅₀Data not availableData not availableData not available[7][8]
2-Phenylthis compoundLD₅₀OralRodent - mouse590 mg/kg[9]

LD₅₀: Lethal dose, 50% kill.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

    • Culture the bacterial strain (e.g., E. coli, S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Use sterile 96-well microtiter plates.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of the microtiter plate using the broth medium.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.

Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme, such as carbonic anhydrase.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of the test sulfonamide in a suitable solvent.

    • Use a purified carbonic anhydrase enzyme solution.

    • Use CO₂-saturated water as the substrate.

    • Use a pH indicator (e.g., phenol red).

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

    • The reaction mixture contains the buffer, pH indicator, enzyme, and varying concentrations of the inhibitor.

    • The reaction is initiated by adding the CO₂ substrate.

    • The initial rates of the reaction are measured by monitoring the change in absorbance of the pH indicator over a short period (10-100 seconds).

  • Data Analysis:

    • The uncatalyzed reaction rate is subtracted from the enzyme-catalyzed rates.

    • The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.[4]

Receptor Binding Assay

Competitive radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor (e.g., ET-A receptor).

    • Use a radiolabeled ligand known to bind to the receptor with high affinity (e.g., [¹²⁵I]-ET-1).

    • Prepare stock solutions of the unlabeled test compound (sulfonamide) at various concentrations.

    • Use an appropriate binding buffer.

  • Assay Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out for a specific time at a defined temperature to reach equilibrium.

    • Include controls for total binding (radioligand and receptor only) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of sulfonamides.

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Bacterial_Growth Bacterial Growth DNA_RNA->Bacterial_Growth

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor (Pre-incubation) Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Inhibitor (Sulfonamide) Serial Dilutions Inhibitor->Mix Mix->Add_Substrate Measure Measure Reaction Rate (e.g., Spectrophotometry) Add_Substrate->Measure Plot Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Caption: General workflow for an enzyme inhibition assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubate Incubate Receptor, Radioligand, and Competitor Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Competitor Unlabeled Competitor (Sulfonamide) Dilutions Competitor->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Plot Plot % Specific Binding vs. Competitor Concentration Measure->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Caption: Workflow for a competitive receptor binding assay.

Conclusion

While this compound itself is not extensively characterized in comparative biological activity studies, the broader class of sulfonamides demonstrates a rich and diverse range of biological effects. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the antibacterial, enzyme inhibitory, and receptor binding properties of this compound and its derivatives. Future studies directly comparing this compound with established sulfonamides are necessary to fully elucidate its biological activity profile and potential therapeutic applications.

References

A Comparative Guide to the Structure-Activity Relationship of Ethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various therapeutic targets, supported by experimental data and detailed protocols.

Endothelin Receptor Antagonism

This compound derivatives have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ETA subtype, which is implicated in vasoconstriction and cell proliferation.

Structure-Activity Relationship (SAR)

The general structure of pyrimidine-based this compound endothelin receptor antagonists consists of a central pyrimidine core, a substituted alkoxy group, and the this compound moiety.

  • Alkoxy Region: Modifications at the 6-position of the pyrimidine ring have shown that the nature of the alkoxy group significantly influences binding affinity. For instance, replacement of a 2-fluoroethoxy group with a methoxy group can be well-tolerated and may even improve oral activity.

  • This compound Region: The substitution pattern on the phenyl ring of the 2-phenylthis compound group is crucial for potency and selectivity. Methyl substitutions at the 2-, 4-, and 6-positions of the phenyl group have led to the discovery of mixed ET(A)/ET(B) antagonists with high affinity. For example, a derivative with methyl groups at these positions showed an IC50 of 2.2 nM for the ET(A) receptor.[1] Introduction of an ethyl group at the 1-position of the ethenyl group in related ethenesulfonamide derivatives also yielded potent ET(A) selective antagonists.[1]

Quantitative Data
Compound IDR Group (Alkoxy at Pyrimidine-6)R' Group (Substitution on Phenylthis compound)ETA IC50 (nM)ETB IC50 (nM)Selectivity (ETB/ETA)
1a 2-methoxyethoxyH3.5>1000>285
6s 2-methoxyethoxy2,4,6-trimethylphenyl2.2156.8
6u 2-methoxyethoxy1-ethyl-2-phenylethenyl1.8>1000>555

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ETA and ETB receptors.

Materials:

  • Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]ET-1.

  • Unlabeled Ligands: Test this compound derivatives, a reference antagonist for non-specific binding (e.g., unlabeled ET-1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (5-20 µg of protein).

    • 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled ET-1.

    • 50 µL of [¹²⁵I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate to separate bound from free radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathway

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq11 Gq/11 ETAR->Gq11 ETBR->Gq11 PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC activates Prolif Proliferation PKC->Prolif Vaso Vasoconstriction Ca->Vaso This compound This compound Derivative This compound->ETAR inhibits CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Setup Add Enzyme, Buffer, and Inhibitor/Control to Wells Reagents->Setup Preincubation Pre-incubate for 10 min at Room Temperature Setup->Preincubation Initiate Add Substrate to Initiate Reaction Preincubation->Initiate Measure Measure Absorbance (405 nm) Kinetically Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Migration Migration PLCg->Migration Akt Akt PI3K->Akt activates Raf Raf Ras->Raf activates Survival Survival Akt->Survival MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Prolif Proliferation ERK->Prolif Angio Angiogenesis Prolif->Angio Survival->Angio Migration->Angio This compound This compound Derivative This compound->VEGFR2 inhibits COX2_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_enzyme Enzymatic Conversion cluster_products Pro-inflammatory Mediators Stimuli Cytokines, Growth Factors PLA2 PLA2 Stimuli->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2->Membrane acts on COX2 COX-2 AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation This compound This compound Derivative This compound->COX2 inhibits

References

A Researcher's Guide to Validating Ethanesulfonamide Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to validating results from Ethanesulfonamide bioassays. This guide provides an objective comparison of various validation methods, supported by experimental data, to ensure the accuracy and reliability of screening outcomes. The detailed methodologies and clear data presentation aim to facilitate informed decisions in the drug discovery pipeline.

This compound and its derivatives are key pharmacophores in drug discovery, known to interact with a variety of biological targets, including enzymes like dihydropteroate synthase (DHPS) and various protein kinases. Initial high-throughput screening (HTS) campaigns often yield a number of "hits" that require rigorous validation to eliminate false positives and confirm true bioactivity. This guide outlines a systematic approach to this validation process, detailing biochemical, biophysical, and cell-based assays.

Key Validation Methods at a Glance

A multi-faceted approach is crucial for robust hit validation. This involves employing orthogonal methods that rely on different physical principles to confirm the initial findings. The following table summarizes key validation assays, their principles, and typical performance metrics.

Validation Method Assay Principle Key Parameters Measured Typical Throughput Common Performance Metrics
Biochemical Assays
DHPS Inhibition AssayMeasures the enzymatic activity of dihydropteroate synthase. Inhibition is detected by a decrease in product formation, often monitored spectrophotometrically.IC50, KiHighZ'-factor > 0.5, S/B > 10
Kinase Inhibition AssayMeasures the activity of a specific kinase. Inhibition is typically detected via luminescence (ATP depletion) or fluorescence (phosphorylated substrate).IC50, KiHighZ'-factor > 0.5, S/N > 10
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures the binding of the compound to a target protein immobilized on a sensor chip by detecting changes in the refractive index.KD, kon, koffMediumN/A
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the compound to the target protein in solution.KD, ΔH, ΔS, Stoichiometry (n)LowN/A
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein in cells upon compound binding.Thermal Shift (ΔTm)Medium to HighN/A
Cell-Based Assays
Cell Viability/Proliferation AssayMeasures the effect of the compound on cell viability or proliferation, often using metabolic indicators (e.g., MTT, CellTiter-Glo).GI50, CC50HighZ'-factor > 0.5
Reporter Gene AssayMeasures the effect of the compound on the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway.EC50, IC50HighZ'-factor > 0.5
Target Engagement AssayDirectly measures the interaction of the compound with its target within the cellular environment (e.g., NanoBRET™).EC50Medium to HighZ'-factor > 0.5

Experimental Protocols

Detailed methodologies are essential for the reproducibility of validation experiments. Below are generalized protocols for the key assays mentioned above.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro potency of an this compound derivative to inhibit DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Coupling enzyme: Dihydrofolate reductase (DHFR)

  • Cofactor: NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8

  • Test compound (this compound derivative) and control inhibitor (e.g., sulfamethoxazole)

  • 384-well, UV-transparent microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • In the microplate wells, add 2 µL of the compound dilutions.

  • Add 20 µL of a solution containing DHPS and DHFR in assay buffer.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a solution containing pABA, DHPP, and NADPH in assay buffer.

  • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm for 20 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro potency of an this compound derivative to inhibit a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative) and control inhibitor (e.g., staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer.

  • In the microplate wells, add 5 µL of the compound dilutions.

  • Add 10 µL of a solution containing the kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescence-based detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics and affinity of an this compound derivative to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Test compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare serial dilutions of the test compound in running buffer.

  • Inject the compound dilutions over the immobilized protein surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an this compound derivative in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS and lysis buffer

  • Protein quantification assay

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Quantify the amount of soluble target protein in each sample by Western blotting.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Validation Workflow

To aid in the conceptualization of the validation process, the following diagrams illustrate the typical workflows and underlying principles.

HTS_Validation_Workflow HTS High-Throughput Screen (Primary Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Orthogonal_Validation Orthogonal Validation Hit_Confirmation->Orthogonal_Validation Biochemical Biochemical Assays (e.g., DHPS, Kinase) Orthogonal_Validation->Biochemical Biophysical Biophysical Assays (e.g., SPR, ITC, CETSA) Orthogonal_Validation->Biophysical Cell_Based Cell-Based Assays (e.g., Viability, Reporter) Orthogonal_Validation->Cell_Based Lead_Optimization Lead Optimization Biochemical->Lead_Optimization Biophysical->Lead_Optimization Cell_Based->Lead_Optimization

A generalized workflow for validating hits from a high-throughput screen.

DHPS_Inhibition_Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate_Synthesis Folate Synthesis Dihydropteroate->Folate_Synthesis This compound This compound This compound->DHPS Inhibition

Inhibition of the folate synthesis pathway by an this compound derivative.

Kinase_Signaling_Pathway Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Kinase This compound This compound This compound->Kinase Inhibition

Inhibition of a generic kinase signaling pathway by an this compound derivative.

By employing a combination of these validation methods, researchers can confidently identify and advance promising this compound-based compounds in their drug discovery efforts. This guide serves as a foundational resource to design and execute a robust hit validation cascade.

Ethanesulfonamide as a Negative Control: A Critical Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the use of ethanesulfonamide as a negative control, with a comparison to alternative controls and supporting experimental context.

The selection of an appropriate negative control is a cornerstone of robust experimental design, ensuring that observed effects are attributable to the compound of interest and not to confounding variables. While structurally simple molecules are often sought for this purpose, a thorough understanding of their potential biological activity is paramount. This guide provides a critical evaluation of this compound as a negative control, presenting available data, comparing it with more reliable alternatives, and offering detailed experimental protocols for context.

The Challenge of Inertness: Why this compound May Not Be a Suitable Negative Control

This compound belongs to the sulfonamide class of compounds. The sulfonamide functional group is a well-recognized pharmacophore present in a wide array of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This inherent biological activity within the sulfonamide class raises significant concerns about the suitability of even its simplest members, such as this compound and its close analog mthis compound, as truly inert negative controls.

Comparative Analysis of Negative Controls

In the absence of direct, comprehensive biological activity data for this compound, a comparison must be made with established and more universally accepted negative control strategies. The most appropriate negative control is highly dependent on the specific experimental context.

Control Type Description Advantages Disadvantages When to Use
Vehicle Control The solvent (e.g., DMSO, saline) used to dissolve the test compound, administered at the same final concentration.Essential for ruling out effects of the solvent itself. Simple and universally applicable.Does not control for potential off-target effects of a chemical structure.Always. This is a fundamental and indispensable control in virtually all in vitro and in vivo experiments.
Untreated Control Samples that do not receive any treatment.Provides a baseline for the normal physiological or cellular state.Does not account for any effects of the vehicle or the administration procedure.In conjunction with a vehicle control to establish a baseline.
Structurally Similar Inactive Analog A molecule with a chemical structure closely related to the active compound but known to be inactive in the assay of interest.The ideal negative control, as it controls for off-target effects related to the chemical scaffold.Can be difficult to identify and may not be commercially available. Requires prior knowledge of structure-activity relationships.When available, this provides the most rigorous control for compound-specific effects.
This compound / Mthis compound A simple alkyl sulfonamide.Structurally simple and commercially available.Potential for off-target biological activity due to the sulfonamide group. Lack of comprehensive data on inertness.Use with extreme caution and only if empirically validated for the specific assay. Not recommended as a general-purpose negative control.

Experimental Data Context: Cytotoxicity of Sulfonamide Derivatives

While specific IC50 values for this compound in broad cytotoxicity screens are not readily found, numerous studies have demonstrated the cytotoxic potential of various sulfonamide derivatives against cancer cell lines. This highlights the biological activity inherent to the sulfonamide scaffold.

Sulfonamide Derivative Cell Line IC50 (µM) Reference
N-ethyl toluene-4-sulphonamide (8a)HeLa10.9 ± 1.01[7][8]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-23119.22 ± 1.67[7][8]
N-ethyl toluene-4-sulphonamide (8a)MCF-712.21 ± 0.93[7][8]
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa7.2 ± 1.12[7][8]
2,5-Dichlorothiophene-3-sulphonamide (8b)MDA-MB-2314.62 ± 0.13[7][8]
2,5-Dichlorothiophene-3-sulphonamide (8b)MCF-77.13 ± 0.13[7][8]
Various Synthesized SulfonamidesMDA-MB-468< 30[9]
Various Synthesized SulfonamidesMCF-7< 128[9]
Various Synthesized SulfonamidesHeLa< 360[9]

Note: This table illustrates the cytotoxic potential of the sulfonamide class. The absence of data for this compound does not confirm its inertness.

Experimental Protocols

To provide a practical context for the selection of negative controls, a standard protocol for an in vitro cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., a novel sulfonamide derivative)

  • Positive control (e.g., Doxorubicin)

  • Negative Controls:

    • Vehicle (e.g., DMSO, sterile PBS)

    • This compound (for evaluation purposes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound, positive control, and this compound in the chosen vehicle. Create a series of dilutions of each compound in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. For the vehicle control wells, add medium containing the same final concentration of the vehicle. For the untreated control, add fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizing Experimental Logic and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds and Controls to Wells prepare_compounds->add_compounds incubate_plate Incubate for 48-72 hours add_compounds->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

control_logic test_compound Test Compound (e.g., Novel Sulfonamide) effect Biological Effect (e.g., Decreased Cell Viability) test_compound->effect Expected positive_control Positive Control (e.g., Doxorubicin) positive_control->effect Confirms Assay Validity negative_controls Negative Controls no_effect No Biological Effect negative_controls->no_effect Establishes Baseline

Caption: Logical relationships of controls in an experiment.

Conclusion and Recommendations

The use of this compound as a negative control is not recommended for general application in biological research. The well-documented and diverse biological activities of the sulfonamide class of compounds introduce a significant risk of off-target effects, which could lead to the misinterpretation of experimental results.

Recommendations for Researchers:

  • Prioritize Vehicle Controls: The vehicle used to dissolve the test compound is the most critical negative control and should be included in all experiments.

  • Use Structurally Similar Inactive Analogs: When possible, the use of a structurally related but biologically inactive analog of the test compound is the most rigorous approach to a negative control.

  • Validate Any Proposed Negative Control Compound: If considering the use of a compound like this compound as a negative control, its inertness must be empirically validated in the specific assay system being used. This validation should include a dose-response analysis to confirm the absence of any effect across a range of concentrations.

  • Consult the Literature: Before selecting a negative control, researchers should thoroughly review the literature for compounds that have been validated as inactive in similar experimental contexts.

References

A Comparative Guide to the Efficacy of Novel Ethanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of novel ethanesulfonamide analogs in two key therapeutic areas: oncology and as endothelin receptor antagonists. The information presented is supported by experimental data from recent studies to aid in drug discovery and development efforts.

This compound Analogs as Endothelin Receptor Antagonists

This compound derivatives have emerged as a promising class of orally active endothelin-A (ETA) receptor antagonists. The endothelin system is implicated in various cardiovascular diseases, making ETA receptor blockade a valuable therapeutic strategy.

Comparative Efficacy Data

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these analogs. The following table summarizes the in vitro efficacy of selected ethenesulfonamide and this compound derivatives as ETA receptor antagonists.

Compound IDModificationETA Receptor Binding Affinity (IC50, nM)Reference
5a Replacement of benzenesulfonamide with 2-phenylethenesulfonamide-[1]
5n Optimization of the alkoxy side chain to 2-fluoroethoxy2.1[1]
6e Replacement of 2-fluoroethoxy with a methoxy group-
6l Replacement of 2-phenylethenesulfonamide with 2-(pyridin-3-yl)ethenesulfonamide-
6q Replacement of 2-phenylethenesulfonamide with 2-phenylthis compound-
6s Methyl substitutions at the 2-, 4-, and 6-positions of the phenyl group2.2[2]
6u Introduction of an ethyl group to the 1-position of the ethenyl group-[2]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Specific IC50 values for all compounds were not available in the reviewed literature.

Compound 5n demonstrated high ETA receptor selectivity with an IC50 of 2.1 nM and an ETB/ETA ratio of 1200[1]. Further modifications, such as the introduction of methyl groups in compound 6s , resulted in a potent ET(A)/ET(B) mixed antagonist with an IC50 of 2.2 nM for the ETA receptor[2]. In vivo studies in conscious rats showed that compound 6e effectively inhibited the big ET-1 induced pressor response at a dose of 0.3 mg/kg with a duration of action greater than 6.5 hours.

Signaling Pathway

Endothelin receptors (EDNRA and EDNRB) are G protein-coupled receptors (GPCRs). Upon ligand binding, they activate downstream signaling cascades that play a role in vasoconstriction, cell proliferation, and inflammation. The binding of endothelin-1 (ET-1) to the ETA receptor activates G proteins, leading to various cellular responses[3][4].

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Endothelin-1 signaling pathway via the ETA receptor.

Experimental Protocols

Endothelin Receptor Binding Assay

This assay is used to determine the binding affinity of the this compound analogs to the endothelin receptor[5][6][7][8].

  • Membrane Preparation:

    • Culture cells expressing the endothelin receptor (e.g., A10 cells).

    • Homogenize the cells in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of the test compound (this compound analog).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

This compound Analogs as Anticancer Agents

Certain sulfonamide derivatives have shown promise as anticancer agents by interfering with key cellular processes in cancer cells.

Comparative Efficacy Data

A study investigating the anticancer potential of two sulfonamide compounds, N-ethyl toluene-4-sulphonamide (8a) and 2,5-Dichlorothiophene-3-sulfonamide (8b), provided the following cytotoxicity data against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a) HeLa10.9 ± 1.01[9]
MDA-MB-23119.22 ± 1.67[9]
MCF-712.21 ± 0.93[9]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa7.2 ± 1.12[9]
MDA-MB-2314.62 ± 0.13[9]
MCF-77.13 ± 0.13[9]
Cisplatin (Reference) HeLa-[9]
MDA-MB-231-[9]
MCF-7-[9]
Doxorubicin (Reference) HeLa-[9]
MDA-MB-231-[9]
MCF-7-[9]

Note: The results indicate that both compounds exhibit promising anticancer activity, with compound (8b) showing greater potency across the tested cell lines[9].

Another novel sulfonamide, E7010, demonstrated significant in vivo antitumor activity when administered orally in rodent models. It inhibited the growth of various human tumor xenografts, including gastric, colon, lung, and breast cancers, by 58-87%[10].

Signaling Pathways

The anticancer activity of some sulfonamide derivatives has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of Pyruvate Kinase M2 (PKM2)[11][12]. The NF-κB pathway is crucial for cancer cell proliferation, survival, and inflammation[4][13].

NFkB_Signaling cluster_stimulus Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Expression (Proliferation, Survival, Anti-apoptosis) NFkB_n->Target_Genes Induces This compound This compound Analog This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492-570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vivo Anticancer Efficacy Study (Xenograft Model)

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound analogs using a human tumor xenograft model in immunocompromised mice[14][15][16][17][18].

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer this compound Analogs (e.g., oral gavage, i.p. injection) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Determination (e.g., tumor size, study duration) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo anticancer efficacy studies.

  • Cell Culture and Implantation: Human cancer cells are cultured and then implanted subcutaneously into immunocompromised mice[14][15].

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into control and treatment groups[14][15].

  • Treatment Administration: The this compound analogs are administered to the treatment groups according to a predetermined dosing schedule.

  • Monitoring and Endpoint: Tumor volume and mouse body weight are monitored regularly. The study concludes when tumors in the control group reach a specific size or after a set duration[14][15].

  • Data Analysis: The tumor growth inhibition is calculated to determine the efficacy of the compounds.

References

A Comparative Analysis of Sulfonamide Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on various sulfonamide derivatives has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance of different sulfonamide compounds in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.

Sulfonamides, a versatile class of synthetic compounds, continue to be a cornerstone in medicinal chemistry.[1] Their broad spectrum of pharmacological activities—ranging from antibacterial and anticancer to carbonic anhydrase inhibition—makes them a subject of ongoing research and development.[1][2] This guide focuses on a comparative study of representative sulfonamide derivatives in these key areas, offering a clear and concise overview of their relative potencies and mechanisms of action.

Data Presentation: A Comparative Overview of Biological Activity

To facilitate a clear comparison of the efficacy of various sulfonamide derivatives, the following tables summarize their inhibitory activities against different targets. These quantitative data, presented as Minimum Inhibitory Concentration (MIC) for antibacterial agents and half-maximal inhibitory concentration (IC50) for anticancer and carbonic anhydrase inhibitors, are crucial for evaluating their potential as therapeutic agents.

Antibacterial Activity of Sulfonamide Derivatives

The antibacterial efficacy of sulfonamides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4]

DerivativeTarget OrganismMIC (µg/mL)Reference
SulfamethoxazoleStaphylococcus aureus32 - 512[5]
Escherichia coli>1024[5]
SulfadiazineStaphylococcus aureus64 - 512[6]
Derivative 1bStaphylococcus aureus64[6]
Anticancer Activity of Sulfonamide Derivatives

Certain sulfonamide derivatives have demonstrated significant anticancer properties by targeting various pathways involved in tumor growth and proliferation.[7] One such key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[8][9] Another important target is the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancer cells.[10]

DerivativeCell LineIC50 (µM)TargetReference
CelecoxibHeLa37.2COX-2[11]
U25111.7COX-2[11]
Compound 1c-~36-[12]
Compound 1d-~46-[12]
Compound 6BxPC-38.63 - 41.20COX-2/5-LOX[13]
Compound 7HT-2924.78 - 81.60COX-2/5-LOX[13]
Carbonic Anhydrase Inhibitory Activity

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[14] Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[11] The potency of these inhibitors is measured by their IC50 or Ki values.[14][15]

DerivativeIsoformIC50 (µM)Ki (nM)Reference
AcetazolamidehCA I-250[14]
hCA II5.8612[14][16]
hCA IX-25[14]
hCA XII-5.7[14]
Compound 1eCA II5.69-[16]
Compound 2bCA II3.96-[16]
Compound 3aCA II2.02-[16]
Compound 3bCA II2.92-[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own investigations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Protocol:

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.[17] Several colonies are then transferred to a broth medium and incubated to achieve a specific optical density, corresponding to a standard bacterial concentration (typically ~5×10^5 CFU/mL).[3][17]

  • Serial Dilution of Test Compound: The sulfonamide derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[3]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[3]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[3][17]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[20]

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivative and incubated for a specified period (e.g., 72 hours).[20]

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[19]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Protocol:

  • Enzyme and Inhibitor Preparation: A working solution of the carbonic anhydrase enzyme is prepared. The sulfonamide inhibitor is dissolved in an appropriate solvent.[21]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture includes the CA enzyme, assay buffer, and the test inhibitor at various concentrations.[21]

  • Incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10 minutes) at room temperature.[21]

  • Substrate Addition: A suitable substrate (e.g., an ester that releases a chromogenic product upon cleavage by CA) is added to initiate the reaction.[21]

  • Kinetic Measurement: The change in absorbance over time is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.[21]

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance curves. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial velocities against the inhibitor concentrations.[14]

Visualizing the Science: Pathways, Workflows, and Relationships

To provide a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2:f2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide derivative.

Experimental_Workflow start Start: Novel Sulfonamide Design synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., MIC, MTT, Enzyme Assay) characterization->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for sulfonamide drug discovery.

SAR_Antibacterial cluster_core Core Sulfonamide Structure cluster_activity Antibacterial Activity core Aromatic Ring SO₂NH activity Activity core->activity R1 R¹ = Free NH₂ (Essential for activity) R1->core:f0 Aromatic Aromatic Ring (p-substitution is key) Aromatic->core:f1 R2 R² = Heterocyclic Ring (Increases potency) R2->core:f3

Caption: Structure-Activity Relationship (SAR) for antibacterial sulfonamides.

References

Cross-validation of different Ethanesulfonamide synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanesulfonamide, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct methodologies. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and reaction conditions. This guide provides a cross-validation of two primary methods for synthesizing this compound: the classical approach starting from ethanesulfonyl chloride and a modern alternative utilizing sodium sulfinates. We present a comparative analysis of their performance based on experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis methodologies for this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: From Ethanesulfonyl ChlorideMethod 2: From Sodium Ethanesulfinate
Starting Materials Ethanesulfonyl chloride, AmmoniaSodium ethanesulfinate, Amine, NH₄I
Reaction Time Not explicitly specified, typically rapid12 hours
Temperature Not explicitly specified, typically 0 °C to room temperature80 °C
Solvent Dichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)
Yield High (Specific yield for this compound not detailed in provided literature, but analogous reactions are high-yielding)Good to Excellent (Specific yield for this compound not detailed, but analogous reactions yield 68-95%)[1]
Key Reagents Ethanesulfonyl chloride, AmmoniaSodium ethanesulfinate, Ammonium Iodide (NH₄I)
Byproducts Ammonium chlorideSodium iodide, other iodine species

Experimental Protocols

Method 1: Synthesis of this compound from Ethanesulfonyl Chloride and Ammonia

This classical and direct method involves the reaction of ethanesulfonyl chloride with ammonia. The high reactivity of the sulfonyl chloride with the amine nucleophile typically leads to a rapid and high-yielding reaction.

Reaction:

CH₃CH₂SO₂Cl + 2 NH₃ → CH₃CH₂SO₂NH₂ + NH₄Cl

Procedure:

  • Dissolve ethanesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath (0 °C).

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane or excess liquid ammonia) dropwise to the stirred solution of ethanesulfonyl chloride.

  • Maintain the temperature at 0 °C during the addition. The reaction is typically rapid and exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • The formation of a white precipitate (ammonium chloride) will be observed.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the filtrate with water to remove any remaining water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Synthesis of this compound from Sodium Ethanesulfinate and an Amine

This modern approach provides an alternative to the use of highly reactive sulfonyl chlorides. The reaction is mediated by ammonium iodide and proceeds under relatively mild conditions.[1][2]

Reaction:

CH₃CH₂SO₂Na + R-NH₂ + NH₄I → CH₃CH₂SO₂NH-R + NaI + H₂O + NH₃

(Note: For the synthesis of the primary this compound, ammonia would be used as the amine component.)

Procedure: [2]

  • In a Schlenk tube (25 mL), combine sodium ethanesulfinate (0.2 mmol), the desired amine (0.3 mmol, in this case, a source of ammonia), and ammonium iodide (NH₄I, 0.2 mmol).[2]

  • Add acetonitrile (CH₃CN, 2 mL) as the solvent.[1]

  • Seal the tube and stir the reaction mixture at 80 °C for 12 hours.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of NaCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the pure sulfonamide product.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described synthesis methodologies for this compound.

Method1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Ethanesulfonyl Chloride in CH₂Cl₂ reaction Reaction at 0 °C to RT start1->reaction start2 Ammonia start2->reaction filter Filtration reaction->filter Remove NH₄Cl wash Aqueous Wash filter->wash dry Drying wash->dry evap Solvent Evaporation dry->evap purify Purification (optional) evap->purify product This compound evap->product purify->product

Caption: Workflow for the synthesis of this compound from Ethanesulfonyl Chloride.

Method2_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Sodium Ethanesulfinate reaction Reaction at 80 °C in CH₃CN for 12h start1->reaction start2 Amine (Ammonia) start2->reaction start3 NH₄I start3->reaction wash Saturated NaCl Wash reaction->wash extract Ethyl Acetate Extraction wash->extract dry Drying extract->dry evap Solvent Evaporation dry->evap purify Column Chromatography evap->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from Sodium Ethanesulfinate.

References

Benchmarking Ethanesulfonamide performance against established inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethanesulfonamide's potential inhibitory performance against established inhibitors targeting key enzymes implicated in various diseases. Due to the current lack of publicly available quantitative inhibitory data for this compound against specific enzymes, this document focuses on providing a framework for its evaluation. This is achieved by presenting performance benchmarks of well-characterized inhibitors for three key enzymes that are known targets of sulfonamide-class compounds: Carbonic Anhydrase, Dihydropteroate Synthase, and VEGFR-2.

Detailed experimental protocols and data for these established inhibitors are provided to facilitate the design of future benchmarking studies for this compound.

Section 1: Performance Comparison

As of the latest literature review, specific IC50 or Ki values for this compound's inhibitory activity against carbonic anhydrase, dihydropteroate synthase, or VEGFR-2 are not publicly available. This compound is a simple sulfonamide and its potential for enzyme inhibition is inferred from the known activities of the broader sulfonamide class of compounds.

To establish a performance baseline, the following tables summarize the inhibitory potency of well-established inhibitors for each respective enzyme target.

Table 1.1: Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is relevant in the treatment of glaucoma, epilepsy, and other conditions. Acetazolamide is a clinically used carbonic anhydrase inhibitor.

InhibitorTarget Isoform(s)IC50 (nM)Reference(s)
AcetazolamidehCA IX30[1][2]
AcetazolamidehCA II13[3]
Table 1.2: Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase is a key enzyme in the folate biosynthesis pathway of many microorganisms.[2] Its inhibition leads to a bacteriostatic effect.[4] Sulfanilamide is a classic competitive inhibitor of DHPS.[5]

InhibitorTarget OrganismIC50 (µM)Reference(s)
SulfanilamideE. coli (dihydropyridine synthase)320[5]
SulfanilamideRecombinant yeast (wild-type FOL1)286.8 (µg/mL)[5]
Table 1.3: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6] Sorafenib and Sunitinib are multi-kinase inhibitors used in cancer therapy that target VEGFR-2.

InhibitorTargetIC50 (nM)Reference(s)
SorafenibVEGFR-290[7][8][9][10]
SunitinibVEGFR-280[7][11][12][13]

Section 2: Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and the points of inhibition for the established inhibitors.

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition E-Zn-H2O E-Zn-H2O E-Zn-OH E-Zn-OH- E-Zn-H2O->E-Zn-OH -H+ E-Zn-HCO3 E-Zn-HCO3- E-Zn-OH->E-Zn-HCO3 +CO2 E-Zn-HCO3->E-Zn-H2O +H2O -HCO3- CO2 CO2 H2O H2O H+ H+ HCO3- HCO3- Acetazolamide Acetazolamide Acetazolamide->E-Zn-H2O Binds to Zn2+

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by Acetazolamide.

G Folate Biosynthesis Pathway and DHPS Inhibition Pteridine Precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine Precursor->DHPS p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->DHPS Dihydropteroate Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis DHPS->Dihydropteroate DHFR->Dihydrofolate Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfanilamide.

G VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Cell_Responses Cell Proliferation, Migration, Survival Gene_Expression->Cell_Responses Sorafenib_Sunitinib Sorafenib / Sunitinib Sorafenib_Sunitinib->P_VEGFR2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by Sorafenib and Sunitinib.

Section 3: Experimental Protocols

The following are generalized protocols for key enzyme inhibition assays relevant to the evaluation of sulfonamide-based inhibitors.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

Principle: This assay measures the esterase activity of carbonic anhydrase on a substrate, p-nitrophenyl acetate (p-NPA), which releases a yellow product, p-nitrophenol, that can be quantified spectrophotometrically at 400-405 nm.

Materials:

  • Human Carbonic Anhydrase II (or other desired isoform)

  • Tris-SO4 buffer (pH 7.6)

  • p-Nitrophenyl acetate (substrate)

  • Test compound (e.g., this compound) and established inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the established inhibitor in DMSO.

    • Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile).

    • Prepare the enzyme solution in Tris-SO4 buffer.

  • Assay Setup:

    • In a 96-well plate, add buffer to each well.

    • Add serial dilutions of the test compound and the established inhibitor to the respective wells. Include a control with only DMSO.

    • Add the carbonic anhydrase enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Recombinant DHPS

  • Dihydrofolate Reductase (DHFR)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • Test compound (e.g., this compound) and established inhibitor (e.g., Sulfanilamide) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and established inhibitor in DMSO.

    • Prepare solutions of PABA, DHPPP, and NADPH in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test compound or established inhibitor at various concentrations. For control wells, add DMSO.

    • Add the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of PABA, DHPPP, and NADPH to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

VEGFR-2 Kinase Assay (Luminescence-based)

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. The amount of remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Test compound (e.g., this compound) and established inhibitors (e.g., Sorafenib, Sunitinib) dissolved in DMSO

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and established inhibitors in DMSO. Perform serial dilutions in kinase assay buffer.

    • Prepare a master mix containing kinase assay buffer, ATP, and the substrate.

    • Dilute the VEGFR-2 enzyme in kinase assay buffer.

  • Assay Setup:

    • Add the master mix to all wells of a white 96-well plate.

    • Add the serially diluted test compounds and established inhibitors to the appropriate wells. Add buffer/DMSO to the control wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

  • Reaction and Detection:

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

G General Experimental Workflow for Enzyme Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Assay_Plate_Setup Assay Plate Setup (96-well plate) Reagent_Prep->Assay_Plate_Setup Add_Inhibitor Add Serial Dilutions of Test Compound & Established Inhibitor Assay_Plate_Setup->Add_Inhibitor Add_Enzyme Add Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubation Pre-incubation Add_Enzyme->Pre_Incubation Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Pre_Incubation->Initiate_Reaction Incubation Incubation at Optimal Temperature Initiate_Reaction->Incubation Detection Detection of Signal (Absorbance, Fluorescence, Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

References

Safety Operating Guide

Proper Disposal of Ethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ethanesulfonamide is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful management due to its potential hazards. It can be harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation[1][2][3]. Therefore, discharging this compound waste into sewer systems or disposing of it in regular trash is strictly prohibited[4][5][6]. Adherence to the following procedures will ensure the safe disposal of this substance.

Hazard Summary for this compound

For quick reference, the table below summarizes the key hazard information for this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed[2][3].
Acute Toxicity (Dermal) Harmful in contact with skin[3].
Acute Toxicity (Inhalation) Harmful if inhaled[1][3].
Skin Irritation Causes skin irritation[1][2][3].
Eye Irritation Causes serious eye irritation[1][2][3].
Respiratory Irritation May cause respiratory irritation[1][2].

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection, storage, and disposal of both solid and liquid this compound waste.

1. Waste Collection and Segregation:

  • Initial Collection: Collect all this compound waste, including contaminated materials such as gloves and wipes, in a designated and compatible waste container. The container must be in good condition, with a secure, leak-proof closure[6][7].

  • Segregation of Incompatibles: It is crucial to store this compound waste separately from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[7].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Ensure the label is legible and securely attached to the container[5][8].

2. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[6][7][9].

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container closed at all times, except when adding waste[4][7][9]. Do not overfill the container; a general guideline is to fill it to no more than 75% capacity to allow for expansion[10].

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to transport the waste off-site yourself.

  • Recommended Disposal Method: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Your EHS department will manage this process.

4. Disposal of Empty this compound Containers:

  • Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent (such as water, as this compound is water-soluble)[4][11][12].

  • Collection of Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste along with your liquid this compound waste[11]. Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Defacing: After thorough rinsing and drying, completely deface or remove the original label from the container[4][11].

  • Final Disposal: The clean, defaced container can then be disposed of as regular trash or recycled according to your institution's policies[4].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ethanesulfonamide_Disposal_Workflow cluster_generation Waste Generation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Handling start This compound Waste Generated (Solid or Liquid) collect_waste Collect in a Labeled, Compatible Container start->collect_waste is_empty Is Original Container Empty? start->is_empty store_saa Store in Secondary Containment in a Designated SAA collect_waste->store_saa check_full Is Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes ehs_disposal EHS Manages Disposal via Licensed Facility (Incineration) contact_ehs->ehs_disposal is_empty->collect_waste triple_rinse Triple Rinse Container is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_trash Dispose of Container as Regular Trash deface_label->dispose_trash

This compound Disposal Workflow

References

Personal protective equipment for handling Ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Ethanesulfonamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE based on established safety protocols.[1][2][3][4][5][6]

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required for splash hazards.Eye protection is mandatory where there is a potential for injury from splashing or flying particles.[5] Contact lenses should be avoided.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, latex).Gloves must be inspected before use. Wash and dry hands after handling. For extensive handling, consider double gloving.[1][6]
Body Protection Laboratory coat, disposable gown, or coveralls. Chemical-resistant apron for splash hazards.Clothing should be low-permeability and have a solid front with long sleeves and tight-fitting cuffs.[1][6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is necessary if exposure limits are exceeded or if dust/aerosols are generated.A full-face respirator may be required if irritation or other symptoms are experienced.[1]
Foot Protection Closed-toe shoes.Sandals, open-toed shoes, and shoes with woven uppers are not permitted in the laboratory.[5]

Hazard Identification and First Aid

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7] In case of exposure, follow these first aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • After Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.[1][8]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[1][8]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Keep a clear and updated inventory of the chemical.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear all required personal protective equipment as detailed in the table above.

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, sweep or shovel the material into a suitable container for disposal.[2]

  • Avoid generating dust during cleanup.

  • Prevent the spilled material from entering drains or waterways.[1]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems.[1]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The container can then be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if appropriate procedures are followed.[1][9][10]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Ethanesulfonamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Ethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.